molecular formula C4H11NO2 B8391809 Aminoethoxyethanol

Aminoethoxyethanol

Katalognummer: B8391809
Molekulargewicht: 105.14 g/mol
InChI-Schlüssel: JPIGSMKDJQPHJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aminoethoxyethanol, also widely known as Diglycolamine (DGA), is a versatile amino alcohol intermediate valued in industrial and materials research. This colorless to yellowish liquid (CAS 929-06-6) has a molecular formula of C4H11NO2 and a molar mass of 105.14 g/mol . It is completely miscible with water and exhibits a high boiling point of approximately 223 °C . Its molecular structure, featuring both amine and hydroxyl functional groups, enables its use in several key applications. A primary industrial use of this compound is in gas treating for the removal of acidic contaminants like carbon dioxide (CO2) and hydrogen sulfide (H2S) from process streams . It also serves as a key component in stripper solutions, particularly in the electronics industry for photoresist removal . Furthermore, its properties make it suitable for use in the formulation of coolants and lubricants for metalworking applications . Additional research and application areas include its role as a building block in the synthesis of surfactants, colorants, and crop protection products . Researchers should note that this substance is hygroscopic and is classified as a hazardous chemical. It is harmful in contact with skin and causes severe skin burns and eye damage . Appropriate personal protective equipment, including protective gloves and eye protection, is required, and it should be stored in a cool, dark place, ideally under inert gas . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

Molekularformel

C4H11NO2

Molekulargewicht

105.14 g/mol

IUPAC-Name

1-(2-aminoethoxy)ethanol

InChI

InChI=1S/C4H11NO2/c1-4(6)7-3-2-5/h4,6H,2-3,5H2,1H3

InChI-Schlüssel

JPIGSMKDJQPHJC-UHFFFAOYSA-N

Kanonische SMILES

CC(O)OCCN

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aminoethoxyethanol (CAS 929-06-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethoxyethanol (AEE), systematically named 2-(2-aminoethoxy)ethanol (B1664899) and also known by synonyms such as Diethylene Glycolamine and Diglycolamine, is a versatile organic compound with the CAS registry number 929-06-6.[1][2][3] Structurally, it is a primary amine and an alcohol, containing both an amino group (-NH2) and a hydroxyl group (-OH), which imparts it with unique chemical properties and a wide range of applications.[1] This bifunctionality allows it to be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and corrosion inhibitors, as a solvent for removing acid gases in industrial processes, and as a component in the formulation of various products.[4][5] This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary synthesis pathways.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and the design of chemical processes.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₄H₁₁NO₂[1][2][6]
Molecular Weight 105.14 g/mol [1][6]
Appearance Colorless to faintly yellow liquid[4][7]
Odor Faint, fish-like or mild amine odor[4][8]
Density 1.048 g/mL at 25 °C[6]
Boiling Point 218-224 °C[6][7]
Melting Point -12.5 °C[3][8][9]
Flash Point 127 °C (260.6 °F)[3][6]
Solubility Miscible with water and alcohols[3][8]
pKa 10.2 (10g/l, H₂O, 20℃)[3][9]
Vapor Pressure <0.1 hPa at 20 °C[9]
Table 2: Safety and Reactivity Data
PropertyValueReference(s)
Stability Stable under normal conditions, but is hygroscopic.[1][7]
Reactivity Reacts with acids and strong oxidizing agents.[7] It can also react with carbon dioxide.[7]
Incompatibilities Strong acids, strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[7]
Hazardous Decomposition Products Combustion produces toxic oxides of nitrogen, carbon monoxide, and carbon dioxide.[3][7]
Hazard Class 8 (Corrosive)[10]

Experimental Protocols

This section details the methodologies for determining some of the key properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary tube method, which is suitable for small sample volumes.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., MelTemp)

  • Thermometer (calibrated)

  • Capillary tubes (one end sealed)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, with its open end downwards, is placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated. As the temperature approaches the boiling point of this compound, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is carefully adjusted to maintain a steady stream of bubbles.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11][12][13]

Determination of Density (Vibrating Tube Densitometer)

A vibrating tube densitometer provides a precise method for measuring the density of liquids like this compound.

Apparatus:

  • Vibrating tube densiteter (e.g., Anton Paar DMA series)

  • Syringe for sample injection

  • Thermostatic control for the instrument

  • Reference standards (e.g., dry air and deionized water)

  • Sample of this compound

Procedure:

  • The densitometer is calibrated using two standards of known density, typically dry air and deionized water, at the desired measurement temperature (e.g., 25 °C).

  • The instrument's measuring cell, a U-shaped tube, is cleaned and dried.

  • A sample of this compound is injected into the measuring cell using a syringe, ensuring no air bubbles are present.

  • The instrument electronically excites the U-tube, causing it to oscillate. The frequency of oscillation is measured, which is directly related to the density of the sample.

  • The instrument's software calculates and displays the density of the this compound sample.[3][14][15]

Determination of Flash Point (Pensky-Martens Closed-Cup Method - ASTM D93)

The flash point is a critical safety parameter. For a high-boiling point liquid like this compound, the Pensky-Martens closed-cup method is appropriate.

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Heat source

  • Stirrer

  • Ignition source (e.g., gas flame or electric igniter)

  • Thermometer

  • Sample of this compound

Procedure:

  • A specified volume of this compound is placed in the test cup of the Pensky-Martens apparatus.

  • The lid, which contains the stirrer, thermometer, and ignition source port, is secured on the cup.

  • The sample is heated at a slow, constant rate while being continuously stirred.

  • At regular temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[16][17][18]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of the amino group in this compound.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Solution of this compound of known concentration

Procedure:

  • A known volume and concentration of this compound solution is placed in a beaker with a magnetic stir bar.

  • The calibrated pH electrode is immersed in the solution.

  • The solution is titrated with the standardized HCl solution, added in small, known increments from the burette.

  • After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.[4][19]

Synthesis and Reaction Pathways

This compound can be synthesized through several routes. The most common industrial method involves the reductive amination of diethylene glycol.

Synthesis of this compound via Reductive Amination

This process involves the reaction of diethylene glycol with ammonia (B1221849) in the presence of a catalyst and hydrogen gas.

G DEG Diethylene Glycol (HOCH₂CH₂OCH₂CH₂OH) Reactor High-Pressure Reactor DEG->Reactor Ammonia Ammonia (NH₃) Ammonia->Reactor Catalyst Catalyst (e.g., Ni, Co) Catalyst->Reactor Hydrogen Hydrogen (H₂) Hydrogen->Reactor AEE This compound (H₂NCH₂CH₂OCH₂CH₂OH) Reactor->AEE Reductive Amination (100-300 °C, 10-260 Bar) Byproduct Byproducts (e.g., Morpholine) Reactor->Byproduct

Synthesis of AEE via Reductive Amination of Diethylene Glycol

Experimental Workflow for Reductive Amination:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification ChargeReactor Charge reactor with Diethylene Glycol and Catalyst Pressurize Pressurize with Ammonia and Hydrogen ChargeReactor->Pressurize Heat Heat to reaction temperature (100-300 °C) Pressurize->Heat React Maintain reaction conditions for specified time Heat->React Cool Cool reactor and vent excess gas React->Cool Filter Filter to remove catalyst Cool->Filter Distill Fractional distillation to isolate AEE Filter->Distill

Experimental Workflow for AEE Synthesis
General Reactivity of this compound

The presence of both an amino and a hydroxyl group allows this compound to undergo a variety of chemical reactions.

G cluster_amino Amino Group Reactions cluster_hydroxyl Hydroxyl Group Reactions AEE This compound Amide Amide Formation AEE->Amide with Carboxylic Acid or derivative Alkylation N-Alkylation AEE->Alkylation with Alkyl Halide Ester Esterification AEE->Ester with Carboxylic Acid or derivative Ether Etherification AEE->Ether Williamson Ether Synthesis Oxidation Oxidation AEE->Oxidation with Oxidizing Agent

General Reactivity of this compound

Conclusion

This compound (CAS 929-06-6) is a valuable bifunctional molecule with a well-characterized set of chemical and physical properties. Its utility in various scientific and industrial fields stems from the reactivity of its primary amine and hydroxyl functional groups. The experimental protocols outlined in this guide provide a framework for the accurate determination of its key characteristics, and the visualized synthesis pathways offer a clear understanding of its production. This comprehensive technical guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.

References

A Technical Guide to the Physical Properties of 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), is a versatile organic compound valued for its bifunctional nature, possessing both a primary amine and a primary alcohol. This unique structure makes it a crucial component in a wide array of applications, from industrial gas treating to its use as a linker in the synthesis of bioconjugates for drug delivery and protein labeling.[1][2] A thorough understanding of its physical properties is essential for its effective application in research and development.

Core Physical and Chemical Properties

2-(2-Aminoethoxy)ethanol is a colorless to light yellow, slightly viscous liquid with a mild amine-like odor.[1][3][4] It is combustible but can be difficult to ignite.[1][4] The compound is stable under recommended storage conditions and is incompatible with strong acids and oxidizing agents.[1][5]

Table 1: General and Identification Properties

PropertyValueSource(s)
Chemical Name 2-(2-Aminoethoxy)ethanol[6][7]
Synonyms Diglycolamine (DGA), Diethylene glycolamine[6][8]
CAS Number 929-06-6[1][8]
Molecular Formula C4H11NO2[6][8][9]
Molecular Weight 105.14 g/mol [1][10]
Appearance Colorless to light yellow liquid[1][4][7]
Odor Faint, fish-like, mild amine odor[1][4]
Quantitative Physical Data

The following tables summarize the key quantitative physical properties of 2-(2-Aminoethoxy)ethanol, critical for experimental design, process modeling, and safety assessments.

Table 2: Thermodynamic and Physical State Properties

PropertyValueConditionsSource(s)
Boiling Point 218 - 224 °Cat 1013 mbar / 760 mmHg[1][10]
Melting Point -11 °C to -12.5 °C[1][4]
Density 1.048 - 1.06 g/cm³at 20-25 °C[1][10][11]
Vapor Pressure <0.1 hPaat 20 °C[1][5]
Flash Point 126 - 127 °CClosed Cup[4][11]
Autoignition Temp. 370 °C[12]
Explosive Limits 2.0 - 15.5% (v/v)[1]

Table 3: Optical and Physicochemical Properties

PropertyValueConditionsSource(s)
Refractive Index 1.4570 - 1.4610at 20 °C[1][7][13]
Solubility MiscibleIn water and alcohols[1][4]
pKa 14.37 ± 0.10Predicted[1][2]
LogP (o/w) -1.298Estimated[8]
pH 10.210 g/L in H₂O at 20 °C[12]

Experimental Protocols for Property Determination

While specific experimental reports for 2-(2-Aminoethoxy)ethanol are not detailed in common literature, the determination of its physical properties follows standard, well-established laboratory procedures. Below are generalized methodologies for key experiments.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

  • Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A sample of 2-(2-Aminoethoxy)ethanol is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The sample is gradually heated. As the liquid boils, the vapor rises into the distillation head.

  • Temperature Reading: The thermometer bulb is positioned so that its top is level with the side-arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Collection: The temperature is recorded when it stabilizes during a steady distillation rate (i.e., when condensate is consistently forming and dripping into the receiving flask). This stable temperature is the boiling point.

  • Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point can be corrected to the standard pressure (760 mmHg) if necessary, using a nomograph or the Clausius-Clapeyron relation.

Density Measurement

Objective: To determine the mass per unit volume of the substance.

Methodology (Pycnometer Method):

  • Preparation: A pycnometer (a flask with a specific, known volume) is thoroughly cleaned, dried, and weighed empty (m₁).

  • Sample Filling: The pycnometer is filled with 2-(2-Aminoethoxy)ethanol. Care is taken to avoid air bubbles. A ground-glass stopper with a capillary tube allows excess liquid to be expelled, ensuring the volume is precisely met.

  • Weighing: The filled pycnometer is weighed (m₂).

  • Calibration: The procedure is repeated with a reference substance of known density, typically deionized water, at the same temperature. The pycnometer is filled with water and weighed (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Refractive Index Measurement

Objective: To measure the extent to which light is bent when it passes through the substance, which is an indicator of purity.

Methodology (Abbe Refractometer):

  • Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • Sample Application: A few drops of 2-(2-Aminoethoxy)ethanol are placed on the prism surface of the refractometer.

  • Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

Visualized Experimental Workflow

As 2-(2-Aminoethoxy)ethanol is primarily a chemical intermediate rather than a molecule with a known biological signaling pathway, the following diagram illustrates a logical workflow for one of the key experimental protocols described above.

Boiling_Point_Determination Workflow for Boiling Point Determination start Start setup Assemble Distillation Apparatus start->setup prepare Add Sample and Boiling Chips to Flask setup->prepare heat Gradually Heat the Sample prepare->heat observe Observe for Steady Boiling and Condensation heat->observe record_temp Record Stable Vapor Temperature observe->record_temp record_pressure Record Ambient Atmospheric Pressure record_temp->record_pressure correct Correct Boiling Point to Standard Pressure (if necessary) record_pressure->correct finish End correct->finish Final Value Obtained

Caption: A standard workflow for determining the boiling point of a liquid via distillation.

References

Synthesis of 2-(2-Aminoethoxy)ethanol from Diethylene Glycol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminoethoxy)ethanol (2-AEE), also known as diglycolamine, is a versatile chemical intermediate with significant applications in gas treatment, electronics, and as a precursor in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(2-Aminoethoxy)ethanol from diethylene glycol (DEG). It details the prevalent industrial method of direct reductive amination as well as an alternative multi-step laboratory-scale synthesis. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison of reaction parameters, and visual diagrams of the synthetic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint amine-like odor.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol group, makes it a valuable building block in organic synthesis. In the pharmaceutical industry, it can be used as a starting material or intermediate for the synthesis of various active pharmaceutical ingredients (APIs) and excipients. The efficient and selective synthesis of 2-AEE from readily available and cost-effective diethylene glycol is a topic of significant industrial and academic interest. This guide will explore the core methodologies for this transformation.

Synthetic Methodologies

Two primary strategies for the synthesis of 2-(2-Aminoethoxy)ethanol from diethylene glycol are discussed: direct reductive amination and a multi-step synthesis involving a phthalimide (B116566) intermediate.

Direct Reductive Amination of Diethylene Glycol

The most common industrial method for the synthesis of 2-(2-Aminoethoxy)ethanol is the direct amination of diethylene glycol with ammonia (B1221849) in the presence of a hydrogenation catalyst.[1][2] This process, often carried out in a continuous flow reactor, involves the reaction of DEG with a large molar excess of ammonia under elevated temperature and pressure.[1][2][3]

The reaction proceeds via the dehydrogenation of the alcohol to an intermediate aldehyde, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to the desired primary amine.[4] A significant side reaction is the intramolecular cyclization of the intermediate, or of the final product, to form morpholine (B109124).[1][3] The selectivity towards 2-AEE over morpholine is a critical parameter in this process and is highly dependent on the catalyst and reaction conditions.[1][3]

Various catalysts have been developed for the reductive amination of diethylene glycol, with transition metals and their oxides being the most common.[1][2] Supported catalysts, such as cobalt oxide on alumina (B75360) or kieselguhr, are frequently employed.[1][3] The reaction is typically carried out in a hydrogen atmosphere to facilitate the reduction steps.[3]

Key process parameters that influence the yield and selectivity include temperature, pressure, the molar ratio of ammonia to diethylene glycol, and the hydrogen flow rate.[1][2][3] Generally, temperatures range from 150°C to 250°C and pressures from 10 to 260 bar.[1][2][3] A high molar ratio of ammonia to DEG is used to favor the formation of the primary amine and suppress the formation of secondary amines and other byproducts.[3]

The following protocols are derived from patented industrial processes and provide examples of the reaction conditions used for the synthesis of 2-AEE via direct reductive amination.

Protocol 1: Cobalt Oxide on Alumina Catalyst [1]

  • A tubular reactor is charged with 50 g of a catalyst comprising Cobalt Oxide on Alumina (equivalent to 15 wt % Co).

  • The catalyst is reduced at 200°C under a flow of hydrogen.

  • Diethylene glycol (62 g/hr), ammonia (325 g/hr), and hydrogen gas (53 NL/hr) are fed in a downflow mode into the reactor.

  • The reaction is maintained at a temperature of 180°C and a pressure of 14 bar (g) for 6.5 hours.

  • The resulting product mixture is collected and analyzed to determine the weight ratio of 2-AEE to morpholine.

Protocol 2: Cobalt Oxide on Kieselguhr Catalyst [1]

  • A tubular reactor is charged with 50 g of a catalyst comprising Cobalt Oxide on Kieselguhr (equivalent to 40 wt % Co).

  • The catalyst is reduced at 200°C under a flow of hydrogen.

  • Diethylene glycol (62 g/hr), ammonia (310 g/hr), and hydrogen gas (42 NL/hr) are fed in a downflow mode into the reactor.

  • The reaction is maintained at a temperature of 210°C and a pressure of 14 bar (g) for 6.75 hours.

  • The product mixture is collected and analyzed for the 2-AEE to morpholine ratio.

The following table summarizes the quantitative data from various experimental plans for the direct reductive amination of diethylene glycol.

PlanCatalystDEG Flow Rate (g/hr)Ammonia Flow Rate (g/hr)H₂ Flow Rate (NL/hr)Temperature (°C)Pressure (bar g)Reaction Time (hr)2-AEE:Morpholine (w/w)Reference
1CoO on Alumina (15 wt% Co)6232553180146.54.3[1]
2CoO on Alumina (15 wt% Co)7338262180146.56.2[1]
3CoO on Kieselguhr (40 wt% Co)6231042210146.753.1[1]
4CoO on Kieselguhr (40 wt% Co)62.5320432101473.8[1]
Multi-step Synthesis via Gabriel Phthalimide Synthesis

An alternative to the high-pressure, high-temperature direct amination is a multi-step synthesis that can be performed under milder laboratory conditions.[5] This method is based on the Gabriel synthesis of primary amines and involves the conversion of diethylene glycol into a suitable leaving group precursor, followed by reaction with a protected amine source, and subsequent deprotection.[5] This approach avoids the formation of morpholine as a byproduct and can lead to high purity 2-AEE.[5]

The overall process can be divided into three main steps:

  • Tosylation of Diethylene Glycol: Diethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) to form 5-tosyloxy-3-oxapentanol. This step activates one of the hydroxyl groups for subsequent nucleophilic substitution.[5]

  • Reaction with Potassium Phthalate (B1215562): The tosyloxy intermediate is then reacted with potassium phthalate in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-(2-phthalimidoethoxy)ethanol.[5]

  • Hydrazinolysis: The phthalimide protecting group is removed by reaction with hydrazine (B178648) monohydrate to liberate the primary amine, 2-(2-Aminoethoxy)ethanol.[5]

The following is a detailed protocol for the multi-step synthesis of 2-AEE.[5]

Step 1: Synthesis of 5-tosyloxy-3-oxapentanol

  • React p-toluenesulfonyl chloride with diethylene glycol. (Detailed conditions for this step are not fully provided in the source but would typically involve a base like pyridine (B92270) in a suitable solvent).

Step 2: Synthesis of 2-(2-phthalimidoethoxy)ethanol

  • Add 5-tosyloxy-3-oxapentanol and potassium phthalate to dry DMF. The concentration of potassium phthalate should be between 0.28 M and 0.32 M.

  • Reflux the reaction mixture in a nitrogen atmosphere for 18 to 22 hours at a temperature between 170°C and 190°C.

  • After cooling, extract the 2-(2-phthalimidoethoxy)ethanol from the reaction mixture using chloroform.

Step 3: Synthesis of 2-(2-Aminoethoxy)ethanol

  • Dissolve 0.26 mmoles of 2-(2-phthalimidoethoxy)ethanol in approximately 6 ml of absolute ethanol (B145695).

  • Add hydrazine monohydrate to the solution to form the final mixture.

  • Reflux the final mixture at a temperature of about 90°C for 24 hours in a nitrogen atmosphere.

  • After cooling the mixture to room temperature, extract the 2-(2-Aminoethoxy)ethanol using chloroform.

  • Purify the final product by column chromatography on silica (B1680970) gel using a 3:7 mixture of n-hexane and ethyl acetate.

The multi-step synthesis offers a high overall yield for the preparation of 2-(2-Aminoethoxy)ethanol.

StepProductYieldReference
1-32-(2-Aminoethoxy)ethanol~33% (overall)[5]

Visual Diagrams

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

G cluster_0 Direct Reductive Amination DEG Diethylene Glycol Reactor High T, High P Reactor DEG->Reactor Ammonia Ammonia Ammonia->Reactor Hydrogen Hydrogen Hydrogen->Reactor Catalyst Catalyst (e.g., CoO/Al₂O₃) Catalyst->Reactor Product_Mix Product Mixture Reactor->Product_Mix Distillation Distillation Product_Mix->Distillation AEE 2-(2-Aminoethoxy)ethanol Morpholine Morpholine Distillation->AEE Distillation->Morpholine

Caption: Workflow for the direct reductive amination of diethylene glycol.

G cluster_1 Multi-step Synthesis via Gabriel Route DEG Diethylene Glycol Tosyloxy 5-tosyloxy-3-oxapentanol DEG->Tosyloxy Tosylation TsCl p-Toluenesulfonyl chloride TsCl->Tosyloxy Phthalimido 2-(2-phthalimidoethoxy)ethanol Tosyloxy->Phthalimido Nucleophilic Substitution K_Phthalate Potassium Phthalate K_Phthalate->Phthalimido AEE 2-(2-Aminoethoxy)ethanol Phthalimido->AEE Hydrazinolysis Hydrazine Hydrazine monohydrate Hydrazine->AEE Purification Column Chromatography AEE->Purification

Caption: Reaction pathway for the multi-step synthesis of 2-AEE.

Conclusion

The synthesis of 2-(2-Aminoethoxy)ethanol from diethylene glycol can be effectively achieved through two primary routes. The direct reductive amination is a robust industrial process that offers a direct conversion but requires high pressure and temperature, and careful control of conditions to maximize selectivity towards the desired product over morpholine. The multi-step Gabriel-type synthesis, while more laborious, provides a high-purity product under milder conditions, making it a suitable method for laboratory-scale preparations where the avoidance of high-pressure equipment is desirable. The choice of synthetic route will ultimately depend on the desired scale of production, available equipment, and the required purity of the final product. This guide provides the necessary technical details for researchers and professionals to evaluate and implement the most appropriate method for their specific needs.

References

An In-depth Technical Guide to the Gabriel Synthesis of 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gabriel synthesis for the production of 2-(2-aminoethoxy)ethanol (B1664899), a versatile bifunctional molecule with applications in pharmaceuticals and material science. The document details the reaction mechanism, provides a step-by-step experimental protocol, and presents a comparative analysis with other synthetic routes.

Introduction

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a cornerstone of amine synthesis in organic chemistry. It offers a robust method for the preparation of primary amines from alkyl halides, effectively circumventing the common issue of over-alkylation encountered in direct amination with ammonia (B1221849). The synthesis utilizes the phthalimide (B116566) anion as a surrogate for the ammonia anion. The acidic nature of the N-H bond in phthalimide (pKa ≈ 8.3) allows for its deprotonation to form a potent nucleophile. This nucleophile then reacts with an alkyl halide in an SN2 reaction. The final primary amine is liberated by the subsequent cleavage of the N-alkylphthalimide intermediate, typically via hydrazinolysis (the Ing-Manske procedure).

2-(2-Aminoethoxy)ethanol is a valuable building block due to its primary amine and hydroxyl functionalities. This guide will focus on a practical application of the Gabriel synthesis to produce this compound, starting from a readily available haloethoxyethanol derivative.

The Gabriel Synthesis Pathway for 2-(2-Aminoethoxy)ethanol

The synthesis of 2-(2-aminoethoxy)ethanol via the Gabriel pathway is a two-step process. The first step involves the N-alkylation of potassium phthalimide with a suitable 2-(2-haloethoxy)ethanol. The resulting intermediate, 2-(2-phthalimidoethoxy)ethanol, is then subjected to hydrazinolysis to release the desired primary amine.

Gabriel Synthesis Workflow Potassium Phthalimide Potassium Phthalimide Step1 Step 1: N-Alkylation (SN2) Potassium Phthalimide->Step1 2-(2-Haloethoxy)ethanol 2-(2-Haloethoxy)ethanol 2-(2-Haloethoxy)ethanol->Step1 Intermediate 2-(2-Phthalimidoethoxy)ethanol Step1->Intermediate Step2 Step 2: Hydrazinolysis Intermediate->Step2 Hydrazine Hydrazine Hydrazine->Step2 Product 2-(2-Aminoethoxy)ethanol Step2->Product Byproduct Phthalhydrazide Step2->Byproduct Gabriel_Synthesis_Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis Phthalimide_Anion Phthalimide Anion SN2_Transition_State SN2 Transition State Phthalimide_Anion->SN2_Transition_State Alkyl_Halide 2-(2-Haloethoxy)ethanol Alkyl_Halide->SN2_Transition_State N_Alkylphthalimide 2-(2-Phthalimidoethoxy)ethanol SN2_Transition_State->N_Alkylphthalimide N_Alkylphthalimide_2 2-(2-Phthalimidoethoxy)ethanol Hydrazine Hydrazine Nucleophilic_Attack Nucleophilic Attack Hydrazine->Nucleophilic_Attack N_Alkylphthalimide_2->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Final_Product 2-(2-Aminoethoxy)ethanol Ring_Opening->Final_Product Phthalhydrazide Phthalhydrazide Ring_Opening->Phthalhydrazide Synthesis_Comparison cluster_gabriel Gabriel Synthesis cluster_amination Reductive Amination cluster_epichlorohydrin Epichlorohydrin Route Start Synthesis of 2-(2-Aminoethoxy)ethanol G_Start Haloethoxyethanol A_Start Diethylene Glycol E_Start Epichlorohydrin + NH3 G_Step1 N-Alkylation G_Start->G_Step1 G_Step2 Hydrazinolysis G_Step1->G_Step2 G_Product High Purity Product G_Step2->G_Product A_Step1 Catalytic Amination with NH3 A_Start->A_Step1 A_Product Mixture of Products A_Step1->A_Product E_Step1 Ring Opening & Substitution E_Start->E_Step1 E_Product Potential for Byproducts E_Step1->E_Product

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism of Aminoethoxyethanol with CO₂

This technical guide provides a comprehensive overview of the reaction mechanism between 2-(2-aminoethoxy)ethanol (B1664899) (AEEA) and carbon dioxide (CO₂). AEEA is recognized as a promising solvent for post-combustion CO₂ capture due to its favorable reaction kinetics and absorption capacity. This document details the reaction pathways, presents relevant quantitative data, outlines experimental methodologies, and provides visual representations of the core concepts.

Reaction Mechanism

This compound is a diamine containing both a primary and a secondary amine group, as well as a hydroxyl group.[1] This structural characteristic allows for multiple reaction pathways with CO₂. The primary amine group in AEEA is generally considered to react more rapidly with CO₂ than the secondary amine group.[1] The reaction in aqueous solutions is understood to proceed through one of two primary mechanisms: the zwitterion mechanism or the termolecular mechanism.[2][3]

Zwitterion Mechanism

The zwitterion mechanism, originally proposed by Caplow, involves a two-step process. First, the amine reacts with CO₂ to form a zwitterion intermediate. This intermediate is then deprotonated by a base (B), which can be another amine molecule, water, or a hydroxide (B78521) ion, to form a stable carbamate (B1207046) and a protonated base.

The reactions are as follows:

  • Zwitterion Formation: R₁R₂NH + CO₂ ⇌ R₁R₂N⁺HCOO⁻

  • Deprotonation: R₁R₂N⁺HCOO⁻ + B ⇌ R₁R₂NCOO⁻ + BH⁺

Termolecular Mechanism

The termolecular mechanism, proposed by Crooks and Donnellan, suggests a single-step reaction where a molecule of amine, a molecule of CO₂, and a base molecule collide simultaneously to form the carbamate.[4][5] In this pathway, the base assists in the removal of the proton at the same time the N-C bond is formed.

The overall reaction is:

R₁R₂NH + CO₂ + B ⇌ R₁R₂NCOO⁻ + BH⁺

Some studies suggest that the zwitterion mechanism provides a better correlation with experimental kinetic data for the AEEA-CO₂ system, while others have found the termolecular mechanism to offer a better fit.[2] Computational studies have highlighted the crucial role of water molecules in promoting the reaction by facilitating proton transfer through a ring-like structure.[1]

Given that AEEA possesses two amine groups, the reaction can proceed to form a dicarbamate, where CO₂ has reacted with both the primary and secondary amines.[4]

Quantitative Data

The reaction between AEEA and CO₂ has been characterized by various kinetic and thermodynamic parameters. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Rate Constants for the AEEA-CO₂ Reaction
ParameterValueTemperature (K)MechanismReference
Zwitterion formation rate constant24.73 m³/(mol·s)308Zwitterion[2]
Second-order rate constant (w.r.t. AEEA)3.3 x 10⁻³ m⁶/(mol²·s)308Termolecular[2]
Table 2: Activation Energy for the AEEA-CO₂ Reaction
ParameterValueReference
Activation Energy (Eₐ)~32 kJ/mol[2]

The activation energy for the AEEA-CO₂ system is notably lower than that of the benchmark solvent monoethanolamine (MEA), which is approximately 44 kJ/mol, indicating a lower energy barrier for the reaction.[2]

Experimental Protocols

The study of the AEEA-CO₂ reaction kinetics and thermodynamics involves specialized experimental setups.

Kinetic Measurements

A. Stirred Cell Reactor with Fall-in-Pressure Technique [2]

This method is used to determine the absorption rate of CO₂ into the aqueous AEEA solution under pseudo-first-order reaction conditions.

  • Apparatus: A stirred cell reaction calorimeter with a horizontal gas-liquid interface.

  • Procedure:

    • The reactor is filled with a known volume and concentration of aqueous AEEA solution.

    • The system is brought to the desired temperature and allowed to reach thermal equilibrium.

    • The air in the reactor is evacuated, and the system is filled with CO₂ to a specific initial pressure.

    • The stirrer is activated to create a flat gas-liquid interface with a known area.

    • The decrease in CO₂ pressure over time is monitored using a pressure transducer.

    • The overall kinetic rate constant is determined from the rate of pressure drop.

B. String of Discs Contactor [4][5]

This apparatus is used to measure the absorption kinetics over a range of temperatures and concentrations.

  • Apparatus: A column containing a string of rotating discs that are wetted by the amine solution.

  • Procedure:

    • The aqueous AEEA solution is fed to the top of the column and flows down over the rotating discs.

    • A gas mixture with a known concentration of CO₂ flows counter-currently up the column.

    • The system is operated at a constant temperature.

    • The rate of CO₂ absorption is determined by measuring the CO₂ concentration in the outlet gas stream.

    • Kinetic parameters are then derived from the absorption rate data.

Physicochemical Property Measurements[2]

Accurate kinetic modeling requires data on the physical properties of the solvent.

  • Density and Viscosity: Measured using a densitometer and a viscometer, respectively, over the relevant range of temperatures and concentrations.

  • CO₂ Solubility: The physical solubility of CO₂ in the aqueous AEEA solution is often determined using the N₂O analogy, where the solubility of N₂O is measured and then correlated to that of CO₂.

Speciation Analysis

A. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

NMR is a powerful tool for identifying and quantifying the various species (e.g., free amine, carbamate, bicarbonate) present in the CO₂-loaded solution at equilibrium.

  • Procedure:

    • A sample of the CO₂-loaded AEEA solution is prepared.

    • A ¹³C NMR spectrum of the sample is acquired.

    • The chemical shifts of the peaks in the spectrum are used to identify the different carbon-containing species.

    • The relative areas of the peaks are used to determine the concentration of each species.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the zwitterion mechanism for the reaction of the primary amine group in AEEA with CO₂.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AEEA AEEA (Primary Amine) R-NH₂ Zwitterion Zwitterion R-N⁺H₂COO⁻ AEEA->Zwitterion + CO₂ CO2 CO₂ Carbamate Carbamate R-NHCOO⁻ Zwitterion->Carbamate + B ProtonatedBase Protonated Base BH⁺ Base Base (B) Base->ProtonatedBase Deprotonation

Caption: Zwitterion mechanism for AEEA and CO₂ reaction.

Experimental Workflow: Stirred Cell Reactor

The diagram below outlines the typical workflow for a kinetic experiment using a stirred cell reactor.

ExperimentalWorkflow start Start prep Prepare Aqueous AEEA Solution start->prep load_reactor Load Solution into Reactor prep->load_reactor equilibrate Equilibrate Temperature load_reactor->equilibrate evacuate Evacuate Air equilibrate->evacuate charge_co2 Charge with CO₂ evacuate->charge_co2 start_stirring Start Stirring charge_co2->start_stirring monitor_pressure Monitor Pressure Drop start_stirring->monitor_pressure calculate Calculate Kinetic Rate Constant monitor_pressure->calculate end End calculate->end

Caption: Workflow for kinetic studies using a stirred cell reactor.

References

Aminoethoxyethanol as a bifunctional molecule amine and alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Aminoethoxyethanol: A Bifunctional Molecule

Introduction

2-(2-Aminoethoxy)ethanol, also known as diethylene glycolamine (DGA) or diglycolamine, is a versatile organic compound valued for its bifunctional nature.[1][2] Its structure incorporates both a primary amine (-NH2) and a primary hydroxyl (-OH) group, allowing it to participate in a wide range of chemical reactions characteristic of both amines and alcohols.[1][3] This dual functionality makes it a crucial intermediate and building block in various fields, including pharmaceuticals, gas treatment, polymer chemistry, and the synthesis of surfactants and corrosion inhibitors.[1][4][5][6] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its role in research and drug development.

Physicochemical and Toxicological Properties

This compound is a colorless to light yellow, slightly viscous liquid with a mild, fish-like amine odor.[4][5][7] It is stable under normal conditions but is hygroscopic.[1] Its complete miscibility with water and alcohols is a key property for many of its applications.[1][5]

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 929-06-6[8]
Molecular Formula C4H11NO2[8]
Molar Mass 105.14 g/mol [8]
Appearance Colorless to light yellow clear liquid[1][7]
Density / Specific Gravity 1.05 - 1.06 at 20 °C[1][9]
Melting Point -12.5 °C[9][10]
Boiling Point 218 - 224 °C[9][10]
Flash Point 127 °C / 260.6 °F[10]
Water Solubility Completely miscible[1][5]
Vapor Pressure <0.1 hPa at 20 °C[9]

| pH | 10.2 (10 g/L aqueous solution at 20°C)[10] |

Table 2: Toxicological Data for this compound

Test Species Route Value
LD50 Rat Oral 3000 - 5,660 mg/kg[9][11]
LD50 Rabbit Dermal 1,190 mg/kg[11]
LC50 (96 h) Golden orfe (Leuciscus idus) - 460 mg/l[12]
EC50 (48 h) Water flea (Daphnia magna) - 190 mg/l[12]

| IC50 (72 h) | Green algae (Desmodesmus subspicatus) | - | 162 mg/l[12] |

Safety and Handling: this compound is classified as a corrosive material that can cause severe skin burns and eye damage.[11][12][13] It is incompatible with strong oxidizing agents, strong acids, isocyanates, and anhydrides.[2][7][14] Handling requires appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[10][14]

Bifunctional Reactivity and Chemical Synthesis

The presence of both an amine and a hydroxyl group on the same molecule allows for selective reactions at either functional group, making it a highly versatile chemical intermediate.

Core Reactivity
  • Amine Group Reactions: The primary amine group is basic and nucleophilic. It readily neutralizes acids to form salts, participates in peptide coupling reactions with carboxylic acids to form amides, and reacts with compounds such as isocyanates, epoxides, and acid halides.[1][2][7]

  • Hydroxyl Group Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.[1] It can also undergo esterification and other reactions typical of primary alcohols.

Bifunctional_Reactivity cluster_amine Amine (-NH₂) Reactions cluster_hydroxyl Hydroxyl (-OH) Reactions AEE This compound (H₂N-CH₂CH₂-O-CH₂CH₂-OH) Amide Amide Formation (Peptide Coupling) AEE->Amide R-COOH Salt Salt Formation (Acid Neutralization) AEE->Salt H⁺X⁻ Isocyanate Reaction with Isocyanates AEE->Isocyanate R-NCO Oxidation Oxidation (Aldehyde/Carboxylic Acid) AEE->Oxidation [O] Ester Esterification AEE->Ester R-COOH (acid catalyst)

Bifunctional Reactivity of this compound
Synthesis Protocols

Several methods are employed for the industrial and laboratory synthesis of this compound.

Protocol 1: Catalytic Amination of Diethylene Glycol (DEG)

This is a common industrial method involving the reaction of diethylene glycol with ammonia (B1221849) in the presence of a catalyst. The process often yields morpholine (B109124) as a co-product, with the ratio of products depending on the catalyst and reaction conditions.[4]

  • Reaction: Diethylene Glycol + Ammonia → 2-(2-Aminoethoxy)ethanol + Morpholine

  • Catalyst: Metal or metal oxide catalysts, such as Cobalt Oxide on Kieselguhr, are typically used.[4]

  • Procedure Outline:

    • A catalyst (e.g., 50 g of Cobalt Oxide on Kieselguhr) is charged into a tubular reactor and reduced under a hydrogen flow at approximately 200°C.[4]

    • A feed mixture of diethylene glycol (DEG), ammonia, and hydrogen gas is passed through the reactor in downflow mode.[4]

    • The reaction is maintained at a specific temperature and pressure to optimize the yield of this compound.[4]

    • The product stream is then purified, typically through distillation, to separate this compound from unreacted starting materials, morpholine, and other byproducts.

Table 3: Example Experimental Parameters for the Amination of DEG

Parameter Plan 3[4] Plan 4[4]
Catalyst 50 g Co Oxide on Kieselguhr 50 g Co Oxide on Kieselguhr
DEG Feed Rate 62 g/hr 62.5 g/hr
Ammonia Feed Rate 310 g/hr 320 g/hr
Hydrogen Feed Rate 42 NL/hr 43 NL/hr
Temperature 210 °C 210 °C
Pressure 14 Bar (g) 14 Bar (g)
Duration 6.75 hours 7 hours

| Result (AEE:Morpholine Ratio) | 3.1 | 3.8 |

Protocol 2: Gabriel Synthesis

A multi-step laboratory method for producing high-purity this compound involves the Gabriel synthesis, which avoids the formation of secondary and tertiary amines.[15]

  • Methodology:

    • Step 1: Tosylation of Diethylene Glycol: Diethylene glycol is reacted with p-toluenesulfonyl chloride to form 5-tosyloxy-3-oxapentanol.[15]

    • Step 2: Reaction with Potassium Phthalate (B1215562): The resulting tosylated intermediate is reacted with potassium phthalate to produce 2-(2-phthalimidoethoxy) ethanol (B145695).[15] This step introduces a protected nitrogen group.

    • Step 3: Hydrazinolysis: The phthalimide (B116566) group is cleaved by reacting 2-(2-phthalimidoethoxy) ethanol with hydrazine (B178648) monohydrate in refluxing ethanol. This reaction releases the primary amine, yielding the final product, 2-(2-aminoethoxy)ethanol.[15]

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.[15]

  • Yield: An overall yield of approximately 33% from diethylene glycol has been reported for this method.[15]

Gabriel_Synthesis start Diethylene Glycol step1 React with p-toluenesulfonyl chloride start->step1 intermediate1 5-tosyloxy-3-oxapentanol step1->intermediate1 step2 React with Potassium Phthalate intermediate1->step2 intermediate2 2-(2-phthalimidoethoxy) ethanol step2->intermediate2 step3 React with Hydrazine Monohydrate (Reflux) intermediate2->step3 end 2-(2-Aminoethoxy)ethanol step3->end

Workflow for the Gabriel Synthesis of this compound

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for researchers, particularly in the life sciences and drug development sectors.

  • Pharmaceutical Intermediate: It is a key reactant in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it has been used in the preparation of TD-4306, a long-acting β2 agonist investigated for the treatment of asthma and chronic obstructive pulmonary disease.[16]

  • PEG Linker Chemistry: this compound serves as a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker, often referred to as "Amino-PEG2-alcohol".[7] These linkers are used to connect different molecules. The terminal amino group can be reacted with activated esters or carbonyls, while the hydroxyl group offers another point for modification. This is particularly useful in creating bioconjugates, such as modifying oligonucleotides or peptides to alter their properties.[17]

  • Prodrug Development: The concept of prodrugs involves chemically modifying a drug to improve its pharmacological or pharmaceutical properties, such as bioavailability or targeted delivery.[18] While specific prodrugs based on this compound are not extensively detailed, its amine and alcohol functionalities make it a suitable promoiety. For example, the amine group could be used to form an amide linkage with a carboxylic acid-containing drug, potentially improving its transport across biological membranes via amino acid transporters.[18]

  • Broader Industrial Uses: Beyond the laboratory, this compound is widely used for the bulk removal of acidic gases like H₂S and CO₂ from natural gas streams.[3][4][5] It is also a precursor for synthesizing surfactants, emulsifiers, foam stabilizers, and corrosion inhibitors used in personal care products, metalworking fluids, and detergents.[5][6]

Conclusion

This compound is a quintessential bifunctional molecule, offering the distinct reactivities of both a primary amine and a primary alcohol. This dual nature, combined with its physical properties, makes it an exceptionally versatile and valuable chemical. From large-scale industrial processes like gas sweetening to sophisticated applications in pharmaceutical synthesis and bioconjugation, its utility is extensive. For researchers and drug development professionals, this compound represents a fundamental building block, enabling the synthesis of complex molecules and the modification of biologics, underscoring its continued importance in modern chemistry and life sciences.

References

An In-depth Technical Guide to the Solubility of 2-(2-Aminoethoxy)ethanol in Polar vs. Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-aminoethoxy)ethanol (B1664899), a versatile solvent and chemical intermediate. Understanding its behavior in various solvent systems is critical for its application in pharmaceutical formulations, chemical synthesis, and gas treatment processes. This document outlines its solubility profile, the underlying chemical principles, and standardized methods for its determination.

Core Concept: The Role of Molecular Structure in Solubility

The solubility of 2-(2-aminoethoxy)ethanol is fundamentally dictated by its molecular structure. It possesses both polar and non-polar characteristics, making it an interesting case study in solvent-solute interactions.

  • Polar Nature: The presence of a primary amine (-NH2) group and a terminal hydroxyl (-OH) group allows for the formation of strong hydrogen bonds with polar solvents like water and alcohols. These interactions are the primary driving force for its high solubility in polar media.[1][2][3][4]

  • Ether Linkage: The ether linkage (-O-) in the backbone of the molecule introduces some degree of polarity and can also participate in hydrogen bonding as a hydrogen bond acceptor.

  • Non-Polar Character: The ethylene (B1197577) (-CH2CH2-) groups contribute to the non-polar character of the molecule. However, the influence of the highly polar amine and hydroxyl groups dominates, leading to overall high polarity.

This amphiphilic nature, though skewed towards polarity, governs its miscibility with a range of solvents. The general principle of "like dissolves like" is well-demonstrated by the solubility profile of 2-(2-aminoethoxy)ethanol.

Quantitative Solubility Data

Despite its widespread use, precise quantitative solubility data for 2-(2-aminoethoxy)ethanol in a broad spectrum of organic solvents is not extensively documented in publicly available literature. The information is most commonly reported in qualitative terms such as "miscible," "immiscible," or "sparingly soluble." The following tables summarize the available qualitative and semi-quantitative solubility data.

Table 1: Solubility of 2-(2-Aminoethoxy)ethanol in Polar Solvents

SolventClassificationSolubility
WaterProticMiscible[1][2][3][5][6][7]
MethanolProticMiscible[1][2][3]
EthanolProticMiscible[1][2][3]
IsopropanolProticMiscible[1][2][3]
Dimethyl Sulfoxide (DMSO)AproticSparingly Soluble[8][9]
AcetoneAproticData not readily available

Table 2: Solubility of 2-(2-Aminoethoxy)ethanol in Non-Polar and Weakly Polar Solvents

SolventClassificationSolubility
TolueneAromatic HydrocarbonMiscible[1][2]
HexaneAliphatic HydrocarbonImmiscible[1][2][6]
Diethyl EtherEtherPractically Immiscible[1][2][6]
ChloroformHalogenated HydrocarbonSparingly Soluble[8][9]

Experimental Protocols for Solubility Determination

While a specific, universally adopted experimental protocol for determining the solubility of 2-(2-aminoethoxy)ethanol was not identified in the reviewed literature, a standardized approach can be derived from established methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. The following is a detailed methodology for the determination of the miscibility of a liquid, like 2-(2-aminoethoxy)ethanol, in a solvent.

Methodology: Visual Miscibility Determination (Adapted from ASTM D1722)

This method is suitable for a qualitative assessment of miscibility.

1. Objective: To determine if 2-(2-aminoethoxy)ethanol is miscible, partially miscible, or immiscible with a given solvent at a specified temperature (e.g., 25°C).

2. Materials:

  • 2-(2-Aminoethoxy)ethanol (purity ≥98%)
  • Test solvents (analytical grade)
  • Graduated glass cylinders or volumetric flasks (10 mL or 25 mL) with stoppers
  • Constant temperature bath
  • Vortex mixer or shaker

3. Procedure:

  • Ensure all glassware is clean and dry.
  • Bring the 2-(2-aminoethoxy)ethanol and the test solvent to the desired temperature by placing them in a constant temperature bath for at least 30 minutes.
  • In a graduated cylinder, add a specific volume of the test solvent (e.g., 5 mL).
  • To this, add an equal volume of 2-(2-aminoethoxy)ethanol (e.g., 5 mL).
  • Stopper the cylinder and invert it 10-15 times or mix using a vortex mixer for 1 minute to ensure thorough mixing.
  • Place the cylinder back in the constant temperature bath and allow it to stand for 30 minutes.
  • Visually inspect the mixture against a dark background.
  • Miscible: A single, clear, and uniform liquid phase is observed.
  • Partially Miscible: The solution appears cloudy or shows signs of separation into two distinct layers.
  • Immiscible: Two clear, distinct liquid layers are observed.

4. Data Reporting: Report the solubility as miscible, partially miscible, or immiscible at the specified temperature and volume ratio.

Methodology: Quantitative Solubility Determination by Isothermal Shake-Flask Method (Adapted from OECD Guideline 105)

This method is employed to determine the saturation concentration of a solute in a solvent at a given temperature.

1. Objective: To quantitatively determine the solubility of 2-(2-aminoethoxy)ethanol in a specific solvent at equilibrium.

2. Materials:

  • 2-(2-Aminoethoxy)ethanol (purity ≥98%)
  • Test solvent (analytical grade)
  • Flasks with airtight stoppers
  • Thermostatically controlled shaker or incubator
  • Centrifuge (if necessary for phase separation)
  • Syringes and syringe filters (solvent-compatible)
  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

3. Procedure:

  • Prepare a series of flasks containing a known volume of the test solvent.
  • Add an excess amount of 2-(2-aminoethoxy)ethanol to each flask to ensure that a saturated solution is formed.
  • Seal the flasks and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
  • Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
  • After the equilibration period, stop the agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for phase separation.
  • Carefully withdraw an aliquot of the solvent phase using a syringe, ensuring no undissolved solute is taken. If necessary, filter the aliquot through a syringe filter that is pre-equilibrated to the test temperature.
  • Accurately dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
  • Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of 2-(2-aminoethoxy)ethanol.
  • Repeat the analysis for samples taken at different equilibration times to confirm that equilibrium has been reached (i.e., the concentration does not change significantly between time points).

4. Data Reporting: The solubility is reported as the mean concentration from replicate flasks after equilibrium has been established, typically in units of g/100 mL or mol/L, at the specified temperature.

Visualizations

The following diagrams illustrate the conceptual basis of 2-(2-aminoethoxy)ethanol's solubility and a typical experimental workflow for its determination.

G Interaction of 2-(2-Aminoethoxy)ethanol with Solvents cluster_solute 2-(2-Aminoethoxy)ethanol cluster_solvents Solvents solute H2N-CH2-CH2-O-CH2-CH2-OH polar_groups Polar Groups (-NH2, -OH) solute->polar_groups Dominant nonpolar_backbone Non-Polar Backbone (-CH2-CH2-) solute->nonpolar_backbone polar_solvent Polar Solvent (e.g., Water, Alcohols) polar_groups->polar_solvent Strong Interaction (Hydrogen Bonding) nonpolar_solvent Non-Polar Solvent (e.g., Hexane) polar_groups->nonpolar_solvent Weak Interaction nonpolar_backbone->polar_solvent Weak Interaction nonpolar_backbone->nonpolar_solvent Weak Interaction (van der Waals) result_polar High Solubility (Miscible) result_nonpolar Low Solubility (Immiscible)

Caption: Conceptual diagram of 2-(2-aminoethoxy)ethanol's solubility.

G Experimental Workflow for Quantitative Solubility Determination start Start prepare_samples Prepare Samples: Excess 2-(2-aminoethoxy)ethanol in Solvent start->prepare_samples equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) prepare_samples->equilibrate phase_separation Phase Separation: Allow to Settle or Centrifuge equilibrate->phase_separation sampling Sample the Solvent Phase phase_separation->sampling dilution Dilute Sample for Analysis sampling->dilution analysis Analyze by GC-FID or HPLC dilution->analysis calculate Calculate Solubility analysis->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination.

References

A Technical Guide to Aminoethoxyethanol and its Synonyms in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Aminoethoxyethanol, a versatile chemical compound widely utilized in various scientific and industrial fields. The guide will focus on its key synonyms, applications in biomedical research, particularly in bioconjugation and as a linker in drug delivery systems, and will provide detailed experimental protocols and quantitative data where available in the scientific literature.

Core Synonyms in Scientific Literature

This compound is known by several synonyms in scientific and commercial contexts. The consistent use of its CAS (Chemical Abstracts Service) number is the most unambiguous way to identify this compound.

SynonymCAS NumberCommon Context of Use
2-(2-Aminoethoxy)ethanol (B1664899) 929-06-6Predominantly in chemical and scientific literature.[1][2][3][4][5]
Diglycolamine® (DGA) 929-06-6Widely used commercial and industrial name.[1]
Diethylene Glycol Amine929-06-6Common chemical name.
2-Amino-2'-hydroxydiethyl ether929-06-6Systematic chemical name.
Ethanol, 2-(2-aminoethoxy)-929-06-6Name used in some chemical databases.

Applications in Drug Development and Biological Research

While this compound has broad industrial applications, its utility in the life sciences, particularly in drug development, is centered on its properties as a linker or spacer molecule. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, allows for its conjugation to various molecules of interest.

One notable application is in the synthesis of modified oligonucleotides. 2-(2-Aminoethoxy)ethanol can be used to create a 5'-amino modifier, which provides a reactive primary amine at the 5'-end of an oligonucleotide. This terminal amine can then be used to attach a variety of labels, such as fluorescent dyes, quenchers, or other moieties to facilitate the development of diagnostic probes or therapeutic oligonucleotides.

Experimental Protocols

The following section details a key experimental protocol for the synthesis of a 2-(2-aminoethoxy)ethanol-based 5'-amino modifier for solid-supported oligonucleotides, as described in the scientific literature.

Synthesis of a 2-(2-aminoethoxy)ethanol-based 5'-amino modifier

This protocol outlines the synthesis of a monomethoxytrityl (MMT) protected H-phosphonate of 2-(2-aminoethoxy)ethanol, which can be used in automated oligonucleotide synthesis.

Materials:

  • 2-(2-Aminoethoxy)ethanol

  • Pyridine (B92270)

  • Monomethoxytrityl chloride (MMTr-Cl)

  • Triethylamine

  • Diphenyl-H-phosphonate

  • Water

Procedure:

  • Protection of the amino group: 2-(2-Aminoethoxy)ethanol is reacted with monomethoxytrityl chloride in pyridine with triethylamine. This step selectively protects the primary amine with the MMT group, which is a common protecting group in oligonucleotide synthesis. The reaction is typically carried out at room temperature for 2 hours.

  • H-phosphonate formation: The MMT-protected this compound is then reacted with diphenyl-H-phosphonate. This reaction introduces the H-phosphonate group at the hydroxyl position. This step is also typically performed at room temperature for 1 hour.

  • Hydrolysis: The final step is the hydrolysis of the intermediate product with water, which is carried out overnight at room temperature to yield the desired MMT-protected 2-(2-aminoethoxy)ethanol H-phosphonate.

This synthetic scheme provides a foundational method for incorporating an amino-linker into an oligonucleotide, which can then be used for a variety of downstream applications in drug development and diagnostics.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis of the 2-(2-aminoethoxy)ethanol-based 5'-amino modifier.

experimental_workflow cluster_start Starting Materials cluster_reaction1 Step 1: Protection cluster_reaction2 Step 2: H-phosphonate Formation cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product This compound This compound Protection Reaction with MMTr-Cl in Pyridine/Triethylamine (Room Temp, 2h) This compound->Protection MMTr-Cl Monomethoxytrityl chloride MMTr-Cl->Protection Diphenyl-H-phosphonate Diphenyl-H-phosphonate H-phosphonate_formation Reaction with Diphenyl-H-phosphonate (Room Temp, 1h) Diphenyl-H-phosphonate->H-phosphonate_formation Intermediate_1 Intermediate_1 Protection->Intermediate_1 MMT-Aminoethoxyethanol Intermediate_2 Intermediate_2 H-phosphonate_formation->Intermediate_2 Intermediate Product Hydrolysis Hydrolysis with Water (Room Temp, Overnight) Final_Product MMT-protected 2-(2-aminoethoxy)ethanol H-phosphonate Hydrolysis->Final_Product Intermediate_1->H-phosphonate_formation Intermediate_2->Hydrolysis

Synthesis of a 5'-amino modifier.

Signaling Pathways and Logical Relationships

Currently, there is a lack of direct evidence in the scientific literature implicating this compound or its simple derivatives in the modulation of specific intracellular signaling pathways. Its primary role in a biological context is that of a synthetic tool, specifically as a linker to connect different molecular entities.

The logical relationship in which this compound participates is therefore not a biological signaling cascade, but rather a synthetic pathway designed to create functional biomolecules. The diagram below illustrates the logical workflow of utilizing an this compound-derived amino modifier in a common bioconjugation technique.

bioconjugation_workflow cluster_components Core Components cluster_process Bioconjugation Process cluster_product Final Bioconjugate Oligonucleotide Oligonucleotide Solid_Phase_Synthesis Automated Solid-Phase Oligonucleotide Synthesis Oligonucleotide->Solid_Phase_Synthesis Amino_Modifier This compound-based 5'-Amino Modifier Amino_Modifier->Solid_Phase_Synthesis Incorporation Functional_Molecule Functional Molecule (e.g., Fluorophore, Drug) Conjugation Covalent Conjugation Reaction Functional_Molecule->Conjugation Coupling Amine_Terminated_Oligo Amine_Terminated_Oligo Solid_Phase_Synthesis->Amine_Terminated_Oligo 5'-Amine-Terminated Oligonucleotide Functional_Oligo Functionally-Labeled Oligonucleotide Conjugation->Functional_Oligo Amine_Terminated_Oligo->Conjugation

Bioconjugation workflow using an amino modifier.

This guide has summarized the key synonyms and the primary application of this compound in the context of drug development and biological research. While direct quantitative data and involvement in signaling pathways are not extensively documented, its role as a synthetic linker is well-established, providing a valuable tool for the construction of complex biomolecules for therapeutic and diagnostic purposes. Further research into the biological effects of this compound-containing conjugates may reveal more direct interactions with cellular pathways.

References

The Pivotal Role of 2-(2-Aminoethoxy)ethanol as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

2-(2-Aminoethoxy)ethanol (AEE), also known as Diglycolamine® (DGA®), is a vital organic compound characterized by the presence of both a primary amine and a primary alcohol functional group. This dual functionality imparts a unique combination of chemical reactivity and physical properties, establishing AEE as a cornerstone intermediate in a multitude of industrial and pharmaceutical applications. This technical guide delves into the fundamental aspects of AEE, providing a comprehensive overview of its synthesis, key reactions, and diverse applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of its core chemical transformations and industrial processes.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of 2-(2-Aminoethoxy)ethanol is paramount for its safe handling and effective utilization in various applications.

Table 1: Physicochemical Properties of 2-(2-Aminoethoxy)ethanol

PropertyValueReference(s)
Molecular Formula C₄H₁₁NO₂[1]
Molecular Weight 105.14 g/mol [1]
CAS Number 929-06-6[1]
Appearance Colorless to light yellow liquid[2]
Odor Faint, fish-like[2]
Boiling Point 218-224 °C[1]
Melting Point -12.5 °C
Density 1.048 g/mL at 25 °C[1]
Flash Point 127 °C (260.6 °F)[1]
Solubility Miscible with water
pH 10.2 (10 g/L aqueous solution at 20°C)

Safety Information: 2-(2-Aminoethoxy)ethanol is a corrosive substance and requires careful handling in a well-ventilated area.[2] It is crucial to use appropriate personal protective equipment (PPE), including gloves and eye protection.[1] A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this chemical.

Synthesis of 2-(2-Aminoethoxy)ethanol

The primary industrial synthesis of 2-(2-Aminoethoxy)ethanol involves the amination of diethylene glycol (DEG) with ammonia (B1221849). This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst. The reaction conditions can be tuned to favor the formation of AEE over the co-product, morpholine (B109124).

Reaction Pathway: Synthesis of AEE and Morpholine from Diethylene Glycol

The synthesis proceeds through the initial formation of AEE, which can then undergo an intramolecular cyclization to form morpholine.

G DEG Diethylene Glycol (DEG) AEE 2-(2-Aminoethoxy)ethanol (AEE) DEG->AEE + NH₃ - H₂O NH3 Ammonia (NH3) Morpholine Morpholine AEE->Morpholine H2O H₂O H2O_2 H₂O

Caption: Synthesis of AEE and Morpholine from DEG.

Experimental Conditions for AEE Synthesis

The ratio of AEE to morpholine in the product mixture is highly dependent on the reaction conditions, including the catalyst, temperature, pressure, and reactant molar ratio.

Table 2: Exemplary Reaction Conditions for the Synthesis of AEE from DEG and Ammonia

PlanCatalystTemperature (°C)Pressure (Bar)DEG Flow Rate (g/hr)Ammonia Flow Rate (g/hr)H₂ Flow Rate (NL/hr)AEE:Morpholine Weight RatioReference
1Cobalt Oxide on Alumina (15 wt% Co)1801462325534.3[3]
2Cobalt Oxide on Alumina (15 wt% Co)1801473382626.2[3]
3Cobalt Oxide on Kieselguhr (40 wt% Co)2101462310423.1[3]
4Cobalt Oxide on Kieselguhr (40 wt% Co)2101462.5320433.8[3]
Detailed Experimental Protocol: Synthesis of AEE (Illustrative)

This protocol is a generalized representation based on typical industrial practices.

Materials:

  • Diethylene glycol (DEG)

  • Anhydrous ammonia (NH₃)

  • Hydrogen (H₂)

  • Cobalt-based catalyst (e.g., Cobalt Oxide on Alumina)

Equipment:

  • High-pressure tubular reactor

  • High-pressure liquid and gas feed pumps

  • Temperature and pressure controllers

  • Gas-liquid separator

  • Distillation column

Procedure:

  • Catalyst Activation: The catalyst is charged into the tubular reactor and activated (e.g., reduced under a hydrogen flow at an elevated temperature, such as 200°C).[3]

  • Reaction: Diethylene glycol, ammonia, and hydrogen are continuously fed into the reactor at the desired flow rates and molar ratios (see Table 2). The reactor is maintained at the specified temperature and pressure.[3]

  • Separation: The reaction mixture exiting the reactor is passed through a gas-liquid separator to remove unreacted ammonia and hydrogen.

  • Purification: The liquid product, containing AEE, morpholine, unreacted DEG, and water, is purified by fractional distillation to isolate AEE.

Analysis: The product composition is typically determined by gas chromatography-mass spectrometry (GC-MS) to quantify the relative amounts of AEE and morpholine.[4][5][6][7][8]

Key Applications of Aminoethoxyethanol as a Chemical Intermediate

The bifunctional nature of AEE makes it a versatile building block for the synthesis of a wide range of commercially important chemicals.

Synthesis of Morpholine

AEE is a direct precursor to morpholine, a heterocyclic amine with numerous applications, including as a corrosion inhibitor, solvent, and intermediate in the synthesis of pharmaceuticals and agricultural chemicals. The intramolecular cyclization of AEE to morpholine is typically acid-catalyzed.

Detailed Experimental Protocol: Synthesis of Morpholine from AEE (Illustrative)

Materials:

  • 2-(2-Aminoethoxy)ethanol (AEE)

  • Hydrogenation-dehydrogenation catalyst (e.g., copper chromite)

  • Ammonia (optional, can influence selectivity)

  • Hydrogen

Equipment:

  • Trickle bed reactor

  • High-pressure pumps

  • Temperature and pressure controllers

  • Product separation and purification system

Procedure:

  • Catalyst Loading: The trickle bed reactor is packed with a suitable hydrogenation-dehydrogenation catalyst.

  • Reaction: A stream of AEE, often in the presence of hydrogen and sometimes ammonia, is passed through the heated catalyst bed.[5] Reaction temperatures typically range from 140°C to 280°C, with pressures from 125 to 500 psig.[5]

  • Product Separation: The reaction products are cooled and separated to isolate morpholine. Unreacted AEE can be recycled back to the reactor.

Surfactant Production

The primary amine group of AEE can react with fatty acids or their derivatives (e.g., fatty acid chlorides or esters) to form N-acyl amino acid surfactants. These surfactants exhibit excellent foaming, emulsifying, and cleansing properties and are used in personal care products and industrial cleaners.

Reaction Pathway: Formation of an N-acyl Amino Acid Surfactant

G AEE 2-(2-Aminoethoxy)ethanol Surfactant N-acyl Amino Acid Surfactant AEE->Surfactant + FattyAcid Fatty Acid (e.g., Lauric Acid) FattyAcid->Surfactant - H₂O H2O H₂O

Caption: Synthesis of an N-acyl amino acid surfactant from AEE.

Detailed Experimental Protocol: Synthesis of N-lauroyl-aminoethoxyethanol (Illustrative)

Materials:

  • 2-(2-Aminoethoxy)ethanol (AEE)

  • Lauroyl chloride

  • Sodium hydroxide (B78521) (or other suitable base)

  • Anhydrous solvent (e.g., dichloromethane)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve AEE in the anhydrous solvent in the round-bottom flask and cool the mixture in an ice bath.

  • Addition of Lauroyl Chloride: Slowly add lauroyl chloride to the cooled AEE solution via the dropping funnel while stirring. Maintain the temperature below 5°C.

  • Neutralization: After the addition is complete, add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute acid, water, and brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the N-lauroyl-aminoethoxyethanol surfactant.

Analysis: The structure and purity of the synthesized surfactant can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Sweetening

Aqueous solutions of AEE are widely used in the oil and gas industry for the removal of acidic gases, such as hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), from natural gas and refinery streams.[2][9][10][11][12] This process, known as gas sweetening, is crucial for meeting product quality specifications and environmental regulations. AEE's high reactivity and low vapor pressure make it an effective absorbent for these acid gases.

Workflow: Amine Gas Treating Process with AEE

G SourGasIn Sour Gas Inlet Absorber Absorber (Contactor) SourGasIn->Absorber SweetGasOut Sweet Gas Outlet Absorber->SweetGasOut RichAmine Rich Amine (AEE + Acid Gases) Absorber->RichAmine Rich AEE LeanRichHE Lean/Rich Amine Heat Exchanger RichAmine->LeanRichHE Regenerator Regenerator (Stripper) LeanRichHE->Regenerator LeanAmineCooler Lean Amine Cooler LeanRichHE->LeanAmineCooler Reboiler Reboiler Regenerator->Reboiler AcidGasOut Acid Gas Outlet Regenerator->AcidGasOut LeanAmine Lean Amine (Regenerated AEE) Regenerator->LeanAmine LeanAmine->LeanRichHE LeanAminePump Lean Amine Pump LeanAmineCooler->LeanAminePump Lean AEE LeanAminePump->Absorber Lean AEE

Caption: Amine gas treating process using AEE.

Role in Drug Development

AEE and its derivatives serve as important building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The morpholine ring, readily synthesized from AEE, is a key structural motif in several drugs. For example, the antidepressant and ADHD medication Viloxazine (B1201356) contains a morpholine ring.[13][14][15][16] The synthesis of Viloxazine often involves the reaction of 2-ethoxyphenol (B1204887) with epichlorohydrin, followed by reaction with an amine to form the morpholine ring, a transformation where AEE-derived chemistry is highly relevant.[13][14][15][16]

Furthermore, derivatives of AEE, such as [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), are utilized as linkers in drug discovery and development.[17] These linkers can be used to attach drugs to carrier molecules or to modify the pharmacokinetic properties of a drug.[17][18][19][20]

Conclusion

2-(2-Aminoethoxy)ethanol is a remarkably versatile and indispensable chemical intermediate. Its unique bifunctional nature allows for a wide array of chemical transformations, making it a critical starting material for the synthesis of morpholine, various surfactants, and as a key component in gas sweetening processes. Its role extends into the pharmaceutical industry, where it and its derivatives are integral to the synthesis of complex bioactive molecules. The continued exploration of AEE's reactivity and applications promises to further solidify its fundamental role in both industrial and research settings.

References

The Nucleophilic Mechanism of 2-(2-Aminoethoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminoethoxy)ethanol (B1664899) is a bifunctional molecule possessing both a primary amine and a primary hydroxyl group, each capable of acting as a nucleophile. This dual nucleophilicity allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth analysis of the nucleophilic mechanism of action of 2-(2-aminoethoxy)ethanol, detailing its reactivity with common electrophiles, presenting available kinetic data, and outlining experimental protocols for the characterization of its nucleophilic properties.

Introduction to the Nucleophilicity of 2-(2-Aminoethoxy)ethanol

The nucleophilic character of 2-(2-aminoethoxy)ethanol stems from the lone pairs of electrons on the nitrogen atom of the primary amine and the oxygen atom of the primary hydroxyl group. The amine group is generally a stronger nucleophile than the hydroxyl group in aprotic solvents, a trend that can be attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair more available for donation. However, the reactivity of each nucleophilic center can be modulated by factors such as the solvent, temperature, and the nature of the electrophile.

Key Factors Influencing Nucleophilicity:

  • Charge: The neutral form of 2-(2-aminoethoxy)ethanol is nucleophilic. Deprotonation of the hydroxyl group to form an alkoxide would significantly enhance its nucleophilicity.

  • Steric Hindrance: As a relatively small and linear molecule, 2-(2-aminoethoxy)ethanol experiences minimal steric hindrance at its nucleophilic centers, allowing for facile attack on a wide range of electrophiles.

  • Solvent Effects: In polar protic solvents, hydrogen bonding can solvate the nucleophilic centers, particularly the amine, potentially decreasing its nucleophilicity. In polar aprotic solvents, this effect is diminished, and the intrinsic nucleophilicity of the amine is more pronounced.

  • Electronegativity: The nitrogen atom is less electronegative than the oxygen atom, making the amine lone pair more polarizable and generally more nucleophilic.

Mechanism of Action with Key Electrophiles

The primary amine of 2-(2-aminoethoxy)ethanol is typically the more reactive nucleophilic site in most reactions.

Reaction with Alkyl Halides (SN2 Reaction)

2-(2-Aminoethoxy)ethanol reacts with primary and secondary alkyl halides via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves the backside attack of the nucleophilic amine on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a secondary amine.

SN2_Reaction AEE H₂N(CH₂)₂O(CH₂)₂OH TS [H₂N(CH₂)₂O(CH₂)₂OH---R---X]‡ AEE->TS Nucleophilic Attack RX R-X RX->TS Product R-NH(CH₂)₂O(CH₂)₂OH TS->Product Bond Formation X_ion X⁻ TS->X_ion Leaving Group Departure

Caption: SN2 reaction of 2-(2-aminoethoxy)ethanol with an alkyl halide.

Reaction with Acyl Chlorides (Nucleophilic Acyl Substitution)

The reaction with acyl chlorides proceeds through a nucleophilic acyl substitution mechanism, typically involving a tetrahedral intermediate. The amine group of 2-(2-aminoethoxy)ethanol attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form a stable amide product.

Acyl_Chloride_Reaction AEE H₂N(CH₂)₂O(CH₂)₂OH Tetrahedral_Intermediate [R-C(O⁻)(Cl)NH₂(CH₂)₂O(CH₂)₂OH] AEE->Tetrahedral_Intermediate Nucleophilic Attack AcylCl R-COCl AcylCl->Tetrahedral_Intermediate Product R-CONH(CH₂)₂O(CH₂)₂OH Tetrahedral_Intermediate->Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: Nucleophilic acyl substitution with an acyl chloride.

Reaction with Epoxides (Ring-Opening)

2-(2-Aminoethoxy)ethanol can act as a nucleophile to open epoxide rings. Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the amine attacking the less sterically hindered carbon of the epoxide. This results in the formation of a β-amino alcohol.

Epoxide_Reaction AEE H₂N(CH₂)₂O(CH₂)₂OH Transition_State [Ring Opening] AEE->Transition_State Nucleophilic Attack Epoxide R-CH(O)CH₂ Epoxide->Transition_State Product R-CH(OH)CH₂NH(CH₂)₂O(CH₂)₂OH Transition_State->Product

Caption: Ring-opening of an epoxide by 2-(2-aminoethoxy)ethanol.

Quantitative Kinetic Data

While specific kinetic data for the nucleophilic reactions of 2-(2-aminoethoxy)ethanol are not extensively available in the public domain, data from a closely related compound, 2-((2-aminoethyl)amino)ethanol (AEEA), in its reaction with CO₂, provides valuable insights into the reactivity of such amino alcohols.

Table 1: Pseudo-first-order rate constants (k₀) for the reaction of AEEA with CO₂ in aqueous solution.

Temperature (K)AEEA Concentration (mol m⁻³)k₀ (s⁻¹)
2989.93105
29820.15213
29840.32435
29880.29898
3039.93145
30320.15295
30340.32602
30380.291240
3089.93198
30820.15405
30840.32828
30880.291705
3139.93268
31320.15548
31340.321120
31380.292305

Data extrapolated from studies on AEEA, a structurally similar compound.

The data indicates a clear dependence of the reaction rate on both temperature and the concentration of the amino alcohol, as expected for these types of reactions.

Experimental Protocols for Determining Nucleophilicity

The nucleophilicity of 2-(2-aminoethoxy)ethanol can be experimentally determined and compared to other nucleophiles using several established methods.

Stopped-Flow Spectrophotometry

This technique is ideal for studying the kinetics of fast reactions in solution.

Objective: To determine the second-order rate constant for the reaction of 2-(2-aminoethoxy)ethanol with a suitable electrophile that undergoes a change in absorbance upon reaction.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • 2-(2-aminoethoxy)ethanol solution of known concentration

  • Electrophile solution (e.g., a chromophoric alkyl halide or acyl chloride) of known concentration

  • Appropriate buffer solution

Procedure:

  • Prepare a series of solutions of 2-(2-aminoethoxy)ethanol at different concentrations in the chosen buffer.

  • Prepare a solution of the electrophile at a constant concentration.

  • Load the reactant solutions into the separate syringes of the stopped-flow apparatus.

  • Rapidly mix the reactants and monitor the change in absorbance at a specific wavelength over time.

  • The observed rate constant (kobs) is determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model.

  • Plot kobs versus the concentration of 2-(2-aminoethoxy)ethanol. The slope of this plot will be the second-order rate constant (k₂).

Stopped_Flow_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis AEE_sol Prepare 2-(2-aminoethoxy)ethanol solutions Load Load reactants into stopped-flow syringes AEE_sol->Load Elec_sol Prepare electrophile solution Elec_sol->Load Mix Rapidly mix reactants Load->Mix Monitor Monitor absorbance change over time Mix->Monitor Fit Fit data to pseudo-first-order model to get k_obs Monitor->Fit Plot Plot k_obs vs. [AEE] Fit->Plot Calculate Determine second-order rate constant (k₂) from slope Plot->Calculate

Caption: Workflow for determining reaction kinetics using stopped-flow spectrophotometry.

Competitive Kinetic Analysis

This method is useful for determining the relative nucleophilicity of 2-(2-aminoethoxy)ethanol compared to a reference nucleophile.

Objective: To determine the relative rate constant of 2-(2-aminoethoxy)ethanol by competing it against a nucleophile with a known reaction rate.

Materials:

  • 2-(2-aminoethoxy)ethanol

  • A reference nucleophile with a known rate constant

  • A suitable electrophile

  • Analytical instrumentation for product quantification (e.g., GC-MS, HPLC)

  • Thermostatted reaction vessel

Procedure:

  • A solution containing known concentrations of 2-(2-aminoethoxy)ethanol, the reference nucleophile, and the electrophile is prepared.

  • The reaction is allowed to proceed for a specific time at a constant temperature.

  • The reaction is quenched.

  • The concentrations of the products formed from the reaction of the electrophile with both 2-(2-aminoethoxy)ethanol and the reference nucleophile are determined using an appropriate analytical technique.

  • The ratio of the product concentrations is directly related to the ratio of the rate constants of the two competing nucleophilic reactions.

Conclusion

2-(2-Aminoethoxy)ethanol is a versatile nucleophile due to the presence of both a primary amine and a primary hydroxyl group. The amine functionality is generally the more reactive site, participating in a range of nucleophilic substitution and addition reactions. While specific kinetic data for this compound is limited, analogies to similar structures and the application of established experimental techniques, such as stopped-flow spectrophotometry and competitive kinetic analysis, can provide a comprehensive understanding of its nucleophilic behavior. This knowledge is crucial for its effective application in the synthesis of complex molecules in the pharmaceutical and chemical industries.

health and safety handling guidelines for Aminoethoxyethanol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Aminoethoxyethanol in the Laboratory

Introduction

2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6), also known as Diglycolamine® (DGA®), is a versatile organic compound utilized in various industrial and laboratory applications, including gas treating, the preparation of foam stabilizers, and as an intermediate in chemical synthesis.[1][2] While valuable, its chemical nature necessitates strict adherence to safety protocols to mitigate potential risks to researchers and laboratory personnel. This guide provides a comprehensive overview of the health and safety considerations, handling procedures, and emergency response protocols for this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless, slightly viscous liquid with a faint, fish-like or amine odor.[1][2][3] It is combustible but not readily ignited.[3]

PropertyValueReference
Molecular Formula C4H11NO2[4]
Molecular Weight 105.14 g/mol [2][4]
Appearance Colorless to faintly yellow liquid[1][5]
Odor Faint fish-like, amine odor[1][3]
Boiling Point 218 - 224 °C[6][7]
Melting Point -12.5 °C[6][7]
Flash Point 127 °C[6][7]
Density ~1.43 g/cm³[4]
Water Solubility Miscible / Soluble[2][3]
Vapor Density 3.6 (air = 1)[8]
Vapor Pressure 0.01 mm Hg at 20°C[8]
pH 10.2 (10 g/L aqueous solution at 20°C)[6]
Autoignition Temp. 694°F (368°C)[8]

Health Hazard Information

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[9][10] Exposure can occur through inhalation, skin absorption, and ingestion.[1]

3.1 Acute Health Effects

  • Eye Contact: Can cause severe irritation and burns, with the potential for permanent eye damage.[1][9]

  • Skin Contact: Causes severe skin burns and is classified as harmful in contact with skin.[4][10] The substance can be absorbed through the skin, increasing overall exposure.[1]

  • Inhalation: Inhaling mists or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] High exposures may cause a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[1]

  • Ingestion: Swallowing the chemical can lead to a strong caustic effect on the mouth and throat and risks perforation of the esophagus and stomach.[5][9]

3.2 Chronic Health Effects Information regarding the long-term effects of this compound is limited. According to the New Jersey Department of Health, it has not been tested for its ability to cause cancer in animals, and information on its reproductive hazards is not currently available.[1]

3.3 Toxicological Data

TestSpeciesRouteValueReference
LD50RatOral3 g/kg[6][7]
LD50RabbitDermal1190 - 1260 mg/kg[6][9][10]
LC50RatInhalation> 8.7 mg/m³ (8 h)[6][7]
EC50Algae-160 mg/L (72h)[4][6]
EC50Daphnia magna-190 mg/L (48h)[4]
LC50Leuciscus idus (Fish)-460 mg/L (96h)[4]

No occupational exposure limits have been established for 2-(2-Aminoethoxy)Ethanol by major regulatory bodies.[1][8]

Experimental Protocols

While the toxicological data cited above is derived from standardized animal studies, the specific, detailed experimental protocols for these studies are not available in the referenced safety data sheets. The provided data represents the results of these studies. Researchers planning to conduct toxicological assessments should adhere to established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) for chemical testing.

Safe Handling and Storage

5.1 Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6][11]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

5.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Safety equipment suppliers recommend materials like Silver Shield®/4H® for gloves and Tychem® fabrics for coveralls.[1]

  • Respiratory Protection: If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA-approved respirator.[4][6] Positive-pressure supplied-air respirators may be required for high airborne contaminant concentrations.[4]

5.3 General Hygiene Practices

  • Wash hands thoroughly after handling and before eating, drinking, smoking, or using the toilet.[1]

  • Remove and wash contaminated clothing before reuse.[4][6]

  • Handle in accordance with good industrial hygiene and safety practice.[4]

5.4 Storage Requirements

  • Store in a cool, dry, well-ventilated area designated for corrosives.[6]

  • Keep containers tightly closed when not in use.[4][6]

  • Store locked up.[4][10]

  • Avoid contact with copper and its alloys.[12]

5.5 Incompatible Materials

  • Reacts violently with strong acids (e.g., hydrochloric, sulfuric, nitric).[1][8]

  • Reacts with strong oxidizing agents .[4][6]

  • Reacts with reducing agents to produce flammable hydrogen gas.[1][3]

  • Incompatible with isocyanates, halogenated organics, phenols, epoxides, anhydrides, and acid halides.[3][8]

Emergency Procedures

6.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected skin with large amounts of water for at least 15 minutes.[1][6] Seek immediate medical attention.[1][6]

  • Inhalation: Remove the person from the exposure area to fresh air.[1][4] If breathing has stopped, begin rescue breathing (using universal precautions) and CPR if necessary.[1] Seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting.[4][10] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.[6][9]

6.2 Spill Response In the event of a spill, the priority is to ensure personnel safety and contain the material. Only trained personnel equipped with appropriate PPE should perform cleanup.

Spill_Response_Workflow Figure 1: this compound Spill Response Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment & Preparation cluster_Containment Containment & Cleanup cluster_Decontamination Decontamination & Disposal spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate non-essential personnel alert->evacuate assess Assess spill size and risk Is it safe to handle internally? evacuate->assess call_ehs Call Emergency Services / EH&S assess->call_ehs No don_ppe Don appropriate PPE: - Chemical resistant gloves & suit - Goggles & face shield - Approved respirator assess->don_ppe Yes ventilate Ensure adequate ventilation (use fume hood if possible) don_ppe->ventilate contain Contain spill with inert absorbent material (vermiculite, dry sand, earth) ventilate->contain absorb Absorb liquid, working from outside edge towards the center contain->absorb collect Collect absorbed material using non-sparking tools into a sealed container absorb->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Label container as hazardous waste and arrange for proper disposal decontaminate->dispose restock Restock spill kit supplies dispose->restock

A logical workflow for responding to a laboratory spill.

6.3 Fire Fighting Measures

  • This compound may burn but does not ignite readily.[1]

  • Suitable Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[1][3] Note that water or foam may cause frothing.[1][8]

  • Hazards in a Fire: Poisonous gases, including nitrogen oxides and ammonia, are produced in a fire.[1][8] Containers may explode when heated.[5] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][6]

Waste Disposal

Dispose of waste material and contaminated absorbents in accordance with local, regional, and national regulations.[9][10] Do not allow the chemical to enter sewers or surface water.[6][9] Waste should be handled by a licensed waste disposal company.[10]

Standard Operating Procedure Visualization

The following diagram outlines the standard workflow for safely using this compound in a laboratory experiment.

SOP_Workflow Figure 2: Standard Operating Procedure for this compound Use cluster_Pre_Experiment Pre-Experiment Planning cluster_Experiment Experimental Procedure cluster_Post_Experiment Post-Experiment Cleanup sds_review Review Safety Data Sheet (SDS) ppe_check Assemble and inspect required PPE sds_review->ppe_check setup_work_area Prepare work area in fume hood Ensure eyewash/shower is accessible ppe_check->setup_work_area don_ppe Don all required PPE setup_work_area->don_ppe handle_chem Carefully measure and dispense This compound don_ppe->handle_chem keep_closed Keep container tightly closed when not in use handle_chem->keep_closed waste Segregate and label all hazardous waste keep_closed->waste decon Decontaminate glassware and work surfaces waste->decon remove_ppe Remove PPE correctly decon->remove_ppe wash Wash hands thoroughly remove_ppe->wash

A standard workflow for the safe laboratory use of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition of 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(2-Aminoethoxy)ethanol (B1664899) (AEE) is a bifunctional molecule containing primary amine and hydroxyl groups, making it susceptible to thermal degradation. While specific quantitative data for AEE is sparse, safety data sheets indicate that combustion can produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1]. Studies on the closely related compound 2-aminoethylethanolamine (AEEA) reveal that thermal degradation, particularly in the presence of CO2, can yield a complex mixture of products[2][3]. This guide synthesizes available information to provide a predictive overview of AEE's thermal decomposition products, outlines the state-of-the-art experimental protocols for their analysis, and proposes potential degradation pathways.

Predicted Thermal Decomposition Products

Based on the thermal degradation studies of the analogous compound 2-aminoethylethanolamine (AEEA) at 135°C in the presence of carbon dioxide, a variety of cyclic and linear degradation products can be anticipated[2][3]. The presence of both an amine and a hydroxyl group in AEE suggests that intramolecular cyclization and intermolecular condensation reactions are likely pathways.

The following table summarizes the degradation products identified for AEEA, which serve as a predictive reference for AEE.

Product ID Compound Name Molecular Formula Predicted Formation Mechanism Analytical Method
P11-(2-Hydroxyethyl)-2-imidazolidinone (HEIA)C5H10N2O2Intramolecular cyclization involving both amine groups of AEEA and CO2. For AEE, a similar reaction could lead to an oxazolidinone derivative.GC-MS, LC-QTOF-MS
P23-(2-Hydroxyethyl)-2-oxazolidinone (HEOD)C5H9NO3Intramolecular cyclization involving the hydroxyl and amine groups of AEEA. This is a highly probable product type for AEE.GC-MS, LC-QTOF-MS
P31,4-Bis(2-hydroxyethyl)piperazine (BHEP)C8H18N2O2Dimerization and cyclization of AEEA. AEE could undergo similar intermolecular reactions.GC-MS, LC-QTOF-MS
P4Various linear and cyclic amines/amides-Fragmentation, rearrangement, and condensation reactions.GC-MS, LC-QTOF-MS

Data extrapolated from studies on 2-aminoethylethanolamine (AEEA)[2][3].

Proposed Thermal Decomposition Pathways

The thermal degradation of AEE likely proceeds through several competing pathways, influenced by factors such as temperature, atmosphere, and the presence of catalysts or contaminants like CO2. The primary amine, ether linkage, and terminal hydroxyl group are all potential sites for initiation.

G Proposed Decomposition Pathways for AEE cluster_intra Intramolecular Reactions cluster_inter Intermolecular Reactions cluster_frag Fragmentation cluster_products Resulting Products AEE 2-(2-Aminoethoxy)ethanol (AEE) Intra_Cyclization Cyclization (e.g., forming morpholine (B109124) derivatives) AEE->Intra_Cyclization Heat Dehydration Dehydration AEE->Dehydration Dimerization Dimerization (e.g., forming piperazine (B1678402) derivatives) AEE->Dimerization Heat Polymerization Polymerization AEE->Polymerization Ether_Cleavage C-O Ether Bond Cleavage AEE->Ether_Cleavage High Temp Amine_Elimination C-N Bond Cleavage AEE->Amine_Elimination Cyclic_Ethers Cyclic Ethers/ Amines Intra_Cyclization->Cyclic_Ethers Dehydration->Cyclic_Ethers Larger_Oligomers Oligomers/ Polymers Dimerization->Larger_Oligomers Polymerization->Larger_Oligomers Volatiles Volatile Amines, Alcohols, Aldehydes Ether_Cleavage->Volatiles Amine_Elimination->Volatiles Combustion_Gases CO, CO2, NOx, NH3 Volatiles->Combustion_Gases Combustion Cyclic_Ethers->Combustion_Gases Combustion Larger_Oligomers->Combustion_Gases Combustion G Experimental Workflow for Decomposition Analysis cluster_tga TGA-FTIR Analysis cluster_pygcms Py-GC-MS Analysis TGA Sample Heating in TGA (Controlled Ramp) Mass_Loss Record Mass Loss vs. Temperature TGA->Mass_Loss Evolved_Gas Evolved Gas Stream TGA->Evolved_Gas Final_Analysis Correlate Data & Propose Mechanisms Mass_Loss->Final_Analysis FTIR FTIR Gas Cell Analysis Evolved_Gas->FTIR FTIR_Data Identify Functional Groups (CO2, NH3, C=O, etc.) FTIR->FTIR_Data FTIR_Data->Final_Analysis Pyrolysis Flash Pyrolysis of Sample (Fixed Temperature) Pyrolysate Pyrolysate (Fragment Mixture) Pyrolysis->Pyrolysate GC Gas Chromatography (Separation) Pyrolysate->GC MS Mass Spectrometry (Detection/Identification) GC->MS MS_Data Identify Specific Compounds via Library Search MS->MS_Data MS_Data->Final_Analysis

References

Understanding the pKa of Aminoethoxyethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acid dissociation constant (pKa) of Aminoethoxyethanol, a crucial parameter for understanding its behavior in various applications, including drug development, bioconjugation, and industrial processes. This document summarizes available pKa data, details a comprehensive experimental protocol for its determination, and provides visual workflows to facilitate understanding.

Core Concepts of pKa

The pKa value is a quantitative measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated. For a base, the pKa refers to the pKa of its conjugate acid. This compound, containing a primary amine group, can be protonated, and its pKa value is essential for predicting its charge state at a given pH. This, in turn, influences its solubility, reactivity, and biological interactions.

pKa Data for this compound

pKa ValueType of ValueSource/MethodNotes
14.37 ± 0.10PredictedChemicalizeThis is a computationally predicted value.[1][2][3]
~14.37PredictedBenchchemSimilar to the Chemicalize prediction.[4]
9.62CalculatedBASF SE, SRC PCKOC v1.66This value was used in a calculation for environmental fate modeling and may represent the pKa of the protonated amine under specific conditions.[5]

Experimental Determination of pKa

The most common and robust method for determining the pKa of a compound like this compound is through potentiometric titration. This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Detailed Experimental Protocol: Potentiometric Titration

This protocol outlines the steps for determining the pKa of the conjugate acid of this compound.

1. Materials and Reagents:

  • This compound (high purity)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)

  • Deionized, CO2-free water

  • pH meter with a combination glass electrode

  • Calibrated magnetic stirrer and stir bar

  • Calibrated burette (Class A)

  • Beakers and volumetric flasks

2. Instrument Calibration:

  • Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa range (e.g., pH 4.01, 7.00, and 10.01).

3. Preparation of the Analyte Solution:

  • Accurately weigh a known amount of this compound to prepare a solution of a specific concentration (e.g., 0.05 M) in deionized, CO2-free water.

  • Record the exact concentration.

4. Titration Procedure:

  • Pipette a known volume (e.g., 50.0 mL) of the this compound solution into a beaker.

  • Add a stir bar and place the beaker on the magnetic stirrer.

  • Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the sides of the beaker.

  • Record the initial pH of the solution.

  • Begin the titration by adding the standardized HCl solution in small, known increments (e.g., 0.1-0.5 mL).

  • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • As the pH begins to change more rapidly, reduce the increment volume to obtain more data points around the equivalence point.

  • Continue the titration well past the equivalence point.

5. Data Analysis:

  • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

  • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.

  • The pKa of the conjugate acid of this compound is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and experimental workflows for the determination of the pKa of this compound.

pKa_Determination_Logic cluster_0 Conceptual Understanding cluster_1 Experimental Approach A This compound (Basic Amine) B Protonation in Acidic Solution (Forms Conjugate Acid) A->B Reaction with Acid C pKa is the pH at which [Amine] = [Conjugate Acid] B->C Equilibrium D Potentiometric Titration C->D Leads to E Monitor pH change upon addition of a strong acid (titrant) D->E F Generate Titration Curve (pH vs. Titrant Volume) E->F G Determine Equivalence Point and Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Logical flow from concept to experimental determination of pKa.

Potentiometric_Titration_Workflow start Start prep Prepare Reagents and Calibrate pH Meter start->prep titrate Titrate this compound solution with standardized HCl prep->titrate record Record pH and Volume of Titrant Added titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Analyze Curve to find Equivalence and Half-Equivalence Points plot->analyze determine_pKa Determine pKa (pH at Half-Equivalence Point) analyze->determine_pKa end End determine_pKa->end

Caption: Step-by-step workflow for potentiometric titration.

Conclusion

While predicted values for the pKa of this compound are available, experimental determination is crucial for applications requiring a high degree of accuracy. Potentiometric titration provides a reliable and well-established method for obtaining this critical physicochemical parameter. The detailed protocol and workflows presented in this guide offer a comprehensive framework for researchers and scientists to accurately determine the pKa of this compound in a laboratory setting.

References

In-Depth Technical Guide to the Stability and Storage of Aminoethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminoethoxyethanol, a versatile bifunctional molecule, finds application in various scientific and industrial domains. A thorough understanding of its stability under different conditions and appropriate storage protocols is paramount to ensure its integrity and performance in research and development. This technical guide provides a comprehensive overview of the stability and storage of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways.

Chemical Stability Overview

This compound is generally stable under recommended storage conditions. However, its stability can be influenced by several factors, including temperature, pH, light, and the presence of other chemical agents.

General Stability Profile
ParameterObservationCitation
Chemical Stability Stable under normal and recommended storage conditions.[1][2]
Hygroscopicity Hygroscopic in nature.[1]

Thermal Stability

This compound exhibits good thermal stability in its pure form. However, its stability is significantly affected by the presence of carbon dioxide at elevated temperatures.

Quantitative Thermal Stability Data
ConditionObservationMajor Degradation ProductCitation
Heating at 135°C (in the absence of CO2) Stable, with no degradation products identified after 4 weeks.Not Applicable[3]
Heating at 135°C (in the presence of CO2) Significant degradation observed.1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA)[3]
Experimental Protocol: Thermal Degradation Analysis in the Presence of CO2

This protocol is adapted from a study on the thermal degradation of a similar compound, 2-aminoethylethanolamine (AEEA), which provides valuable insights into the methodology for assessing the thermal stability of this compound in the presence of CO2.[3]

Objective: To evaluate the thermal stability of a 30% aqueous solution of this compound in the presence of carbon dioxide.

Materials:

  • 30% (w/w) aqueous solution of this compound

  • 316 stainless steel cylinders (5-inch length, ½-inch outer diameter) with Swagelok end-caps

  • Carbon dioxide (CO2) gas

  • Memmert 600 oven or equivalent

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-QTOF-MS) system

Procedure:

  • Prepare a 30% (w/w) aqueous solution of this compound.

  • Saturate the solution with CO2 to a loading of approximately 0.80 mol CO2/mol of amine.

  • Introduce 8 mL of the CO2-loaded amine solution into a 316 stainless steel cylinder.

  • Securely seal the cylinder with Swagelok end-caps.

  • Place the sealed cylinder in an oven preheated to 135°C. This elevated temperature is used to accelerate the degradation process.

  • Maintain the cylinder in the oven for a period of 4 weeks.

  • After the incubation period, allow the cylinder to cool to room temperature.

  • Carefully open the cylinder in a well-ventilated fume hood.

  • Analyze the degraded sample using GC-MS and LC-QTOF-MS to identify and quantify the degradation products.

Analysis:

  • The primary degradation product, 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA), can be identified by its mass spectrum.

  • The percentage degradation of this compound can be calculated by comparing its concentration before and after the thermal treatment.

Thermal Degradation Pathway in the Presence of CO2

The thermal degradation of this compound in the presence of CO2 is believed to proceed through the formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to form the stable degradation product, 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA).

G Thermal Degradation Pathway of this compound with CO2 AEE This compound (NH2CH2CH2OCH2CH2OH) Carbamate Carbamate Intermediate AEE->Carbamate + CO2 CO2 Carbon Dioxide (CO2) Carbamate->AEE - CO2 HEIA 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) Carbamate->HEIA Intramolecular Cyclization (Heat) H2O Water (H2O)

Thermal degradation pathway with CO2.

pH Stability

The stability of this compound is also dependent on the pH of the solution. As an amino alcohol, it can exist in both a protonated (charged) and a neutral (uncharged) form.

pH-Dependent Speciation

The pKa of the amino group in this compound is approximately 9.18. This means that at a pH below 9.18, the protonated form will be predominant, while at a pH above 9.18, the neutral form will be more abundant. The distribution of these two species at various pH levels is summarized below.

pHUncharged Species (%)Charged Species (%)
7.00199
8.00694
9.004060
9.185050
10.008713
11.00982

Data calculated based on the provided pKa value.

Photostability

This compound can be degraded by photochemical reactions, particularly in the atmosphere.

Atmospheric Photodegradation

In the atmosphere, this compound is primarily degraded by reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 1.845 hours, assuming a 12-hour day and a mean hydroxyl radical concentration of 5.0 x 10^5 molecules per cm³.

Oxidative Stability

This compound is susceptible to degradation by strong oxidizing agents.

Incompatible Oxidizing Agents
  • Strong oxidizing agents

  • Nitrites

  • Nitrates

  • Nitrous acid

Contact with nitrites, nitrates, or nitrous acid may lead to the liberation of nitrosamines. Reactions with strong oxidizing agents are exothermic.

While specific degradation products with common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) are not detailed in the available literature for this compound itself, the oxidation of similar amino alcohols can lead to the formation of aldehydes, carboxylic acids, or cleavage of the carbon-carbon bonds. For instance, the oxidation of ethanolamine (B43304) by potassium permanganate has been shown to convert the alcohol group to an aldehyde.

Storage and Handling

Proper storage and handling are crucial to maintain the quality and stability of this compound.

Recommended Storage Conditions
ParameterRecommendationCitation
Temperature Store at room temperature. Some sources recommend storing below +30°C.[1][4]
Atmosphere Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from moisture.[1][5]
Light Protect from direct sunlight.[1]
Inert Gas For long-term storage, keeping under an inert gas is advisable.[5]
Material Compatibility

This compound is corrosive to some materials. Therefore, selecting appropriate storage containers and handling equipment is essential.

MaterialCompatibility
Plastics
High-Density Polyethylene (HDPE)Good
Low-Density Polyethylene (LDPE)Good
Polypropylene (PP)Good
Polytetrafluoroethylene (PTFE)Excellent
Polyvinyl Chloride (PVC)Not Recommended
Metals
Stainless Steel (304, 316)Good
Carbon SteelFair (potential for corrosion)
AluminumFair (potential for corrosion)
Copper, Brass, BronzeNot Recommended
Elastomers
Viton® (FKM)Good
EPDMFair
NeopreneNot Recommended
Natural RubberNot Recommended

This table provides general guidance. It is recommended to perform specific compatibility testing for critical applications.

Experimental Workflow for Stability Testing

A general workflow for assessing the stability of this compound under various stress conditions is outlined below.

G General Workflow for this compound Stability Testing cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time-Point Sampling cluster_3 Analytical Testing cluster_4 Data Analysis A Prepare solutions of This compound at desired concentrations B Thermal Stress (e.g., 40°C, 60°C, 135°C) A->B C pH Stress (e.g., pH 3, 7, 10) A->C D Photolytic Stress (e.g., UV, visible light) A->D E Oxidative Stress (e.g., H2O2, AIBN) A->E F Collect samples at predetermined intervals (e.g., 0, 1, 2, 4 weeks) B->F C->F D->F E->F G HPLC/UPLC for purity and degradation product quantification F->G H LC-MS/GC-MS for degradation product identification F->H I Visual Inspection (color, clarity) F->I J Calculate degradation rates G->J K Identify degradation pathways G->K L Determine shelf-life G->L H->J H->K H->L I->J I->K I->L

Workflow for stability testing.

Conclusion

This technical guide consolidates the available information on the stability and storage of this compound. While it is a relatively stable compound under controlled conditions, its susceptibility to degradation under thermal stress in the presence of CO2, and by strong oxidizing agents, necessitates careful handling and storage. For critical applications, it is strongly recommended to conduct specific stability studies under conditions that mimic the intended use. The provided experimental protocols and workflows offer a foundation for designing such studies.

References

Methodological & Application

Application Notes and Protocols for Utilizing Aminoethoxyethanol (AEEA) as a Spacer in Bioconjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation, the selection of an appropriate chemical spacer is critical for the successful synthesis of stable and functional biomolecular conjugates. Aminoethoxyethanol (AEEA) and its derivatives have emerged as versatile and effective hydrophilic spacers. Their polyethylene (B3416737) glycol (PEG)-like nature imparts favorable physicochemical properties to the resulting bioconjugates, such as enhanced solubility and reduced aggregation. This is particularly crucial for complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where maintaining the biological activity and pharmacokinetic profile of the biomolecule is paramount.

These application notes provide detailed protocols for the use of AEEA-based spacers in bioconjugate synthesis, focusing on two common conjugation strategies: amine-reactive N-hydroxysuccinimide (NHS) ester chemistry for targeting lysine (B10760008) residues and maleimide (B117702) chemistry for targeting cysteine residues. Additionally, a protocol for the synthesis of PROTACs incorporating an AEEA linker is provided.

Advantages of Using AEEA as a Spacer

The incorporation of AEEA spacers in bioconjugate design offers several key advantages:

  • Enhanced Hydrophilicity: The ether linkages in the AEEA backbone increase the water solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic payloads or proteins prone to aggregation.[1]

  • Improved Biocompatibility: PEG-like spacers are known for their low immunogenicity and ability to shield the bioconjugate from proteolytic degradation, potentially leading to an extended circulation half-life.

  • Defined Length and Homogeneity: Unlike polydisperse PEGs, AEEA provides a discrete and defined spacer length, resulting in more homogeneous bioconjugates with consistent batch-to-batch properties.

  • Reduced Steric Hindrance: The flexible nature of the AEEA spacer provides adequate separation between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of the biomolecule.

  • Versatility in Synthesis: AEEA can be readily functionalized with a variety of reactive groups, making it adaptable to different conjugation chemistries.

Data Presentation: Quantitative Impact of Spacers on Bioconjugate Properties

The choice of spacer and the resulting Drug-to-Antibody Ratio (DAR) can significantly impact the properties of an Antibody-Drug Conjugate. The following tables summarize the influence of spacer length and DAR on key ADC characteristics.

Spacer Length Drug-to-Antibody Ratio (DAR) In Vitro Potency (IC50) In Vivo Efficacy Aggregation (%)
Short (e.g., AEEA)~2-4Generally HighFavorableLow (<1-2.5%)[2]
Long (e.g., PEG8)~2-8Can be slightly lowerOften ImprovedVery Low
Very High DAR (>8)>8May decreaseCan be reduced due to faster clearanceHigher

Table 1: Influence of Spacer Length and DAR on ADC Properties. Data compiled from multiple sources to show general trends.

Average DAR Effect on Pharmacokinetics Tolerability
2-4Favorable clearance and half-lifeGenerally well-tolerated
>4Increased clearance, potential for faster elimination[3]May decrease due to off-target toxicity
~8Can have significantly altered pharmacokinetics[4]Often reduced

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Pharmacokinetics and Tolerability.[3]

Experimental Protocols

Protocol 1: Conjugation of an Amine-Reactive AEEA-NHS Ester to Antibody Lysine Residues

This protocol describes the conjugation of a pre-activated AEEA spacer (AEEA-NHS ester) to the primary amines of lysine residues on an antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • AEEA-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the conjugation buffer to a final concentration of 2-10 mg/mL.[5] If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer using dialysis or a desalting column.

  • AEEA-NHS Ester Preparation:

    • Immediately before use, dissolve the AEEA-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[5][6]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the AEEA-NHS ester stock solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted AEEA-NHS ester.[6]

    • Incubate for 30 minutes at room temperature.[5]

  • Purification:

    • Purify the antibody-AEEA conjugate from unreacted spacer and other small molecules using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration and the degree of labeling (e.g., Drug-to-Antibody Ratio if a drug is attached to the AEEA spacer) using UV-Vis spectrophotometry or mass spectrometry.[5]

Protocol 2: Conjugation of an AEEA-Maleimide to Antibody Thiol Groups

This protocol outlines the conjugation of an AEEA-maleimide derivative to free thiol groups on an antibody, which are typically generated by the reduction of interchain disulfide bonds.

Materials:

  • Antibody

  • AEEA-Maleimide

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: PBS, pH 7.2-7.5, degassed

  • Quenching Solution: N-acetylcysteine or L-cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in degassed conjugation buffer to a concentration of 5-10 mg/mL.

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C to reduce the disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • AEEA-Maleimide Preparation:

    • Dissolve the AEEA-maleimide in a minimal amount of DMF or DMSO.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the AEEA-maleimide solution to the reduced antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of the quenching solution relative to the starting AEEA-maleimide to cap any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification and Characterization:

    • Purify the conjugate and characterize it as described in Protocol 1.

Protocol 3: Synthesis of a PROTAC with an AEEA Linker

This protocol provides a general workflow for the synthesis of a PROTAC molecule where an AEEA linker connects a warhead (targeting the protein of interest) and an E3 ligase ligand.[7]

Materials:

  • Warhead molecule with a reactive handle (e.g., a carboxylic acid)

  • E3 ligase ligand with a reactive handle (e.g., an amine)

  • Amine-AEEA-acid bifunctional linker

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • First Coupling Reaction:

    • Dissolve the warhead molecule (with a carboxylic acid) and the amine-AEEA-acid linker (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the warhead-AEEA-acid intermediate by preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified warhead-AEEA-acid intermediate and the E3 ligase ligand (with an amine, 1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

Visualizations

experimental_workflow_lysine_conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis antibody_prep Antibody Preparation (2-10 mg/mL in pH 8.3-8.5 buffer) conjugation Conjugation Reaction (1-2h at RT or overnight at 4°C) antibody_prep->conjugation spacer_prep AEEA-NHS Ester Preparation (10 mg/mL in DMF/DMSO) spacer_prep->conjugation quenching Quenching (30 min at RT with Tris-HCl) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (UV-Vis, Mass Spec) purification->characterization experimental_workflow_thiol_conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis antibody_reduction Antibody Reduction (1-2h at 37°C with TCEP) conjugation Conjugation Reaction (1-2h at RT or overnight at 4°C) antibody_reduction->conjugation spacer_prep AEEA-Maleimide Preparation (in DMF/DMSO) spacer_prep->conjugation quenching Quenching (20 min at RT with N-acetylcysteine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (UV-Vis, Mass Spec) purification->characterization adc_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) with AEEA Spacer Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Target Engagement Apoptosis Apoptosis Target->Apoptosis Induction

References

Application Notes and Protocols for CO2 Capture Using Aqueous Aminoethoxyethanol (AEE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous solutions of 2-(2-aminoethoxy)ethanol (B1664899) (AEE), also known as diethylene glycol amine (DGA), are promising solvents for post-combustion CO2 capture due to their high absorption capacity and favorable reaction kinetics. This document provides detailed experimental protocols for evaluating the CO2 capture performance of aqueous AEE solutions, including absorption and desorption processes. The protocols are intended for researchers and scientists in the field of carbon capture and utilization.

Data Presentation

The following tables summarize key quantitative data related to the performance of aqueous AEE solutions for CO2 capture.

Table 1: CO2 Absorption and Desorption Parameters

ParameterValueConditionsReference
Absorption Temperature40 °CContinuous cycles in packed columns[1]
Desorption Temperature110 °CContinuous cycles in packed columns[1][2]
CO2 Capture Efficiency~88% (fresh solution)Direct air capture, room temperature and pressure[2][3]
Regenerated Solution EfficiencyDecreases to ~69% after 5 cyclesDirect air capture, regeneration at 110 °C[3]
Regenerated Solution Efficiency with WO3 catalystMaintained at ~85% after 5 cyclesDirect air capture, regeneration at 110 °C[2]

Table 2: CO2 Loading Capacity

AEE ConcentrationCO2 Loading (mol CO2 / mol AEE)Temperature (°C)PressureReference
30 wt%Not explicitly stated, but compared to MEA4015 kPa CO2[4]
Varies (e.g., 20% in blends)Biphasic solvent shows 60% higher capacity than MEANot specifiedNot specified[5][6]

Experimental Protocols

Protocol 1: Determination of CO2 Absorption Capacity

This protocol outlines the procedure for measuring the maximum amount of CO2 that can be absorbed by an aqueous AEE solution.

Materials:

  • Aqueous solution of 2-(2-aminoethoxy)ethanol (AEE) of desired concentration (e.g., 30 wt%)

  • Pure CO2 gas

  • Airtight flask equipped with an electronic pressure gauge and a magnetic stirrer

  • Balance (accuracy ±0.1 mg)

Procedure:

  • Place a known amount (e.g., 0.045 mol) of the aqueous AEE solution into the airtight flask.

  • Introduce a known excess amount of pure CO2 into the flask (approximately a 2:1 molar ratio with respect to the amine).[1]

  • Start the magnetic stirrer to ensure good gas-liquid mixing.

  • Monitor the decrease in pressure inside the flask over time using the electronic pressure gauge.

  • The experiment is complete when the pressure inside the flask remains constant, indicating that the solution is saturated with CO2.[1]

  • Carefully weigh the flask to determine the mass of CO2 absorbed.

  • Calculate the CO2 loading capacity as moles of CO2 absorbed per mole of AEE in the solution.

Protocol 2: CO2 Absorption and Desorption Cycling

This protocol describes a continuous process for evaluating the cyclic performance of aqueous AEE solutions.

Materials and Equipment:

  • Aqueous AEE solution

  • Gas mixture with a known CO2 concentration (e.g., 15% in air)[1]

  • Packed absorption column

  • Packed desorption (stripper) column

  • Heaters for the desorption column

  • Pumps for circulating the amine solution

  • Gas flow meters and analyzers

Procedure:

Absorption:

  • Heat the aqueous AEE solution to the desired absorption temperature (e.g., 40 °C).[1]

  • Pump the AEE solution to the top of the absorption column.

  • Introduce the CO2-containing gas mixture into the bottom of the absorption column.

  • Allow the gas and liquid to come into contact in a counter-current flow.

  • Collect the CO2-rich amine solution from the bottom of the absorption column.

  • Analyze the CO2 concentration in the outlet gas stream to determine the capture efficiency.

Desorption (Regeneration):

  • Pump the CO2-rich amine solution to the top of the desorption column.

  • Heat the desorption column to the desired regeneration temperature (e.g., 110 °C) to release the captured CO2.[1][2]

  • The regenerated (CO2-lean) amine solution is collected from the bottom of the desorption column.

  • The released CO2 can be collected from the top of the desorption column.

  • The regenerated AEE solution can be cooled and recirculated back to the absorption column for subsequent cycles.

  • Repeat the absorption-desorption cycles to evaluate the long-term stability and performance of the solvent.[2]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_absorption Absorption (40°C) cluster_regeneration Regeneration (110°C) A Aqueous AEE Solution C Absorption Column A->C B CO2-containing Gas B->C D CO2-lean Gas Out C->D E CO2-rich AEE C->E F Desorption Column E->F G Pure CO2 Out F->G H Regenerated AEE F->H H->A Recycle CO2_Capture_Mechanism CO2 CO2 Zwitterion R2N+HCOO- (Zwitterion) CO2->Zwitterion + AEE Bicarbonate HCO3- CO2->Bicarbonate + H2O AEE R2NH (AEE) AEE->Zwitterion Protonated_AEE R2NH2+ (Protonated AEE) AEE->Protonated_AEE H2O H2O H2O->Bicarbonate Carbamate R2NCOO- (Carbamate) Zwitterion->Carbamate + AEE Zwitterion->Protonated_AEE + AEE

References

Application of Aminoethoxyethanol in Natural Gas Sweetening Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethoxyethanol (AEE), also known by its trade name Diglycolamine (DGA), is a primary amine that presents a viable and effective solution for the sweetening of natural gas. This process involves the removal of acidic gases, primarily hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), to meet pipeline quality specifications and prevent operational issues such as corrosion. AEE's molecular structure allows it to efficiently react with and absorb these acid gases from the gas stream.[1] Its application is particularly noted for its high efficiency in H₂S removal, reduced corrosion potential compared to some other amines, and robust performance in hot and dry conditions.[1][2]

This document provides detailed application notes, experimental protocols, and performance data for the use of AEE in natural gas sweetening processes, intended to guide researchers and professionals in evaluating and implementing this technology.

Physicochemical Properties and Performance Characteristics

AEE offers several advantageous properties for natural gas sweetening:

  • High Reactivity: As a primary amine, AEE reacts rapidly with H₂S and CO₂, facilitating efficient acid gas removal.

  • Reduced Corrosion: The use of AEE can lead to lower corrosion rates in pipelines and equipment compared to more aggressive amines like Monoethanolamine (MEA).[1]

  • Good Thermal Stability: AEE exhibits good stability under the temperature conditions typically encountered in the regeneration process.

  • Lower Vapor Pressure: Compared to MEA, AEE has a lower vapor pressure, which can result in reduced solvent losses.[2]

Quantitative Performance Data

The following tables summarize key performance data for this compound in acid gas removal applications. This data has been compiled from various sources to provide a comparative overview.

Table 1: H₂S and CO₂ Loading Capacity of this compound (AEE)

ParameterValueConditionsReference
H₂S Loading
Typical Rich Amine Loading0.4 - 0.8 mol H₂S / mol AEEVaried industrial conditions[3]
CO₂ Loading
Typical Rich Amine Loading0.3 - 0.5 mol CO₂ / mol AEEVaried industrial conditions[3]
Total Acid Gas Loading
Recommended Maximum~0.5 mol acid gas / mol AEETo minimize corrosion[4]

Table 2: Comparative Performance of AEE (DGA) with Other Amines

AmineTypical Concentration (wt%)H₂S Removal Efficiency (%)CO₂ Removal Efficiency (%)Regeneration EnergyCorrosivity (B1173158)
AEE (DGA) 50 - 70HighModerate to HighModerateLower than MEA
MEA 15 - 20HighHighHighHigh
DEA 25 - 35HighHighModerateModerate
MDEA 30 - 50High (Selective)Low to ModerateLowLow

Note: Performance can vary significantly based on specific operating conditions such as temperature, pressure, and the composition of the sour gas.

Experimental Protocols

The following protocols outline the general procedures for evaluating the performance of this compound in a laboratory or pilot plant setting for natural gas sweetening.

Protocol 1: Determination of Acid Gas Absorption Capacity

Objective: To determine the equilibrium absorption capacity of an aqueous AEE solution for H₂S and CO₂ at various partial pressures and temperatures.

Materials:

  • This compound (AEE)

  • Deionized water

  • Pressurized cylinders of H₂S, CO₂, and a carrier gas (e.g., N₂ or CH₄)

  • High-pressure equilibrium cell or autoclave equipped with a stirrer, pressure transducer, and temperature controller

  • Gas chromatograph (GC) for gas phase analysis

  • Titration apparatus or ion chromatograph for liquid phase analysis

Procedure:

  • Solution Preparation: Prepare an aqueous solution of AEE at the desired concentration (e.g., 50 wt%).

  • System Setup:

    • Evacuate the equilibrium cell and then purge with the carrier gas.

    • Introduce a known volume and concentration of the AEE solution into the cell.

    • Pressurize the cell with the carrier gas to a predetermined pressure.

  • Equilibrium Measurement:

    • Introduce a known amount of H₂S or CO₂ into the cell.

    • Stir the solution to facilitate gas-liquid contact and allow the system to reach equilibrium, indicated by a stable pressure reading.

    • Record the final equilibrium pressure and temperature.

  • Analysis:

    • Gas Phase: Analyze the composition of the gas phase using a gas chromatograph to determine the partial pressures of H₂S and CO₂.

    • Liquid Phase: Carefully withdraw a liquid sample and analyze for the concentration of absorbed H₂S and CO₂. This can be done by titration with a standard acid or by using ion chromatography.[5]

  • Data Calculation: Calculate the acid gas loading in the AEE solution, expressed as moles of acid gas per mole of AEE.

  • Repeat: Repeat the experiment at different partial pressures and temperatures to generate a comprehensive set of equilibrium data.

Protocol 2: Amine Regeneration and Heat Duty Measurement

Objective: To evaluate the energy requirement for regenerating the rich AEE solution and determine the efficiency of acid gas stripping.

Materials:

  • Rich AEE solution (loaded with H₂S and CO₂)

  • Laboratory-scale stripping column with a reboiler and condenser

  • Heating mantle or steam supply for the reboiler

  • Cooling water for the condenser

  • Flow meters for liquid and gas streams

  • Temperature and pressure sensors

  • Analytical equipment as in Protocol 1

Procedure:

  • System Setup:

    • Set up the stripping column, reboiler, and condenser.

    • Preheat the reboiler to the desired regeneration temperature (typically 120-140°C).

  • Regeneration Process:

    • Feed the rich AEE solution to the top of the stripping column at a controlled flow rate.

    • Apply heat to the reboiler to generate steam, which flows up the column, counter-current to the rich amine.

    • The heat and steam will cause the absorbed H₂S and CO₂ to be stripped from the amine solution.

  • Monitoring and Sampling:

    • Monitor the temperatures and pressures at the top and bottom of the column.

    • Collect the regenerated (lean) amine from the bottom of the reboiler.

    • Cool and condense the overhead vapor to separate the acid gases from water.

  • Analysis:

    • Analyze the lean amine solution to determine the residual acid gas loading.

    • Analyze the composition of the stripped acid gas stream.

  • Heat Duty Calculation:

    • Measure the heat input to the reboiler.

    • Calculate the reboiler duty, typically expressed in GJ/ton of CO₂ removed.

Protocol 3: Corrosion Rate Determination

Objective: To assess the corrosivity of AEE solutions on carbon steel under simulated process conditions.

Materials:

  • AEE solutions (lean and rich)

  • Carbon steel coupons of known weight and surface area

  • High-temperature, high-pressure autoclave or corrosion test cell

  • Inert gas for purging (e.g., N₂)

  • Analytical balance

Procedure:

  • Coupon Preparation:

    • Clean, degrease, and weigh the carbon steel coupons.

  • Corrosion Test:

    • Place the coupons in the autoclave.

    • Add the AEE solution (either lean or rich).

    • Purge the autoclave with an inert gas to remove oxygen.

    • Pressurize the autoclave with a gas mixture simulating the process environment (containing H₂S and/or CO₂).

    • Heat the autoclave to the desired operating temperature and maintain for a specified duration (e.g., 24-72 hours).

  • Post-Test Analysis:

    • After the test period, cool and depressurize the autoclave.

    • Remove the coupons and clean them to remove any corrosion products according to standard procedures (e.g., ASTM G1).

    • Reweigh the coupons to determine the weight loss.

  • Corrosion Rate Calculation:

    • Calculate the corrosion rate in mils per year (mpy) using the weight loss data, surface area of the coupon, and exposure time.

Visualizations

Signaling Pathways and Workflows

GasSweeteningProcess cluster_absorption Absorption Section cluster_regeneration Regeneration Section SourGas Sour Natural Gas (H₂S, CO₂) Absorber Absorber Column SourGas->Absorber SweetGas Sweet Natural Gas Absorber->SweetGas RichAEE_out Rich AEE Absorber->RichAEE_out LeanAEE_in Lean AEE LeanAEE_in->Absorber HeatExchanger Lean/Rich Heat Exchanger RichAEE_out->HeatExchanger RichAEE_in Rich AEE HeatExchanger->LeanAEE_in Cooled Lean AEE Stripper Stripping Column (Regenerator) HeatExchanger->Stripper Reboiler Reboiler Stripper->Reboiler Condenser Condenser Stripper->Condenser LeanAEE_out Lean AEE Reboiler->LeanAEE_out AcidGas Acid Gas (H₂S, CO₂) Condenser->AcidGas LeanAEE_out->HeatExchanger

Caption: Typical process flow diagram for an amine-based natural gas sweetening unit.

ExperimentalWorkflow cluster_prep Preparation cluster_absorption_exp Absorption Experiment cluster_regeneration_exp Regeneration Experiment cluster_corrosion_exp Corrosion Test Prep_Solution Prepare Aqueous AEE Solution Setup_Absorber Set up Absorption Column/Reactor Prep_Solution->Setup_Absorber Run_Corrosion_Test Expose Coupons to AEE at T & P Prep_Solution->Run_Corrosion_Test Prep_Gas Prepare Sour Gas Mixture Prep_Gas->Setup_Absorber Run_Absorption Run Absorption at Controlled T & P Setup_Absorber->Run_Absorption Analyze_Gas_Out Analyze Sweet Gas Composition (GC) Run_Absorption->Analyze_Gas_Out Analyze_Rich_Amine Analyze Rich Amine (Titration/IC) Run_Absorption->Analyze_Rich_Amine Setup_Stripper Set up Stripping Column Analyze_Rich_Amine->Setup_Stripper Run_Regeneration Heat Rich Amine in Reboiler Setup_Stripper->Run_Regeneration Analyze_Lean_Amine Analyze Lean Amine Composition Run_Regeneration->Analyze_Lean_Amine Measure_Energy Measure Reboiler Heat Duty Run_Regeneration->Measure_Energy Prep_Coupons Prepare & Weigh Carbon Steel Coupons Prep_Coupons->Run_Corrosion_Test Clean_Weigh_Coupons Clean & Reweigh Coupons Run_Corrosion_Test->Clean_Weigh_Coupons Calculate_Rate Calculate Corrosion Rate Clean_Weigh_Coupons->Calculate_Rate

Caption: Workflow for the experimental evaluation of this compound in gas sweetening.

Conclusion

This compound is a robust and efficient solvent for the sweetening of natural gas, offering a good balance of reactivity, stability, and lower corrosivity. The provided application notes, protocols, and data serve as a foundational guide for researchers and engineers to further explore and optimize the use of AEE in acid gas removal processes. Careful consideration of operating conditions and diligent experimental evaluation are crucial for maximizing the performance and economic viability of any gas sweetening project.

References

Application Notes: Aminoethoxyethanol as a Potential Corrosion Inhibitor for Mild Steel in Ethanol Fuel

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Ethanol-blended fuels, while beneficial from an environmental standpoint, can be corrosive to the metallic components of fuel storage and transportation infrastructure, which are often made of mild steel. The hygroscopic nature of ethanol (B145695) increases water content in the fuel, creating an electrolyte that facilitates electrochemical corrosion. Furthermore, contaminants like organic acids can exacerbate this issue, leading to pitting and uniform corrosion.[1] Aminoethoxyethanol, also known as 2-(2-aminoethoxy)ethanol (B1664899) or Diglycolamine (DGA), is an organic compound recognized for its corrosion-inhibiting properties in various industrial applications, including metalworking fluids and gas sweetening processes.[2][3][4] Its molecular structure, featuring both an amine (-NH₂) and a hydroxyl (-OH) group, makes it a promising candidate for protecting ferrous metals by forming a protective film on the metal surface.

These application notes provide a framework for researchers and scientists to evaluate the efficacy of this compound as a corrosion inhibitor for mild steel in ethanol fuel environments. While specific quantitative studies on this precise application are not extensively available in published literature, this document outlines the likely inhibition mechanism and provides detailed, representative protocols and data adapted from studies of other inhibitors in similar environments.

2. Proposed Mechanism of Action

The corrosion inhibition of mild steel by this compound is theoretically achieved through the adsorption of its molecules onto the metal surface. The molecule possesses polar functional groups—the nitrogen atom of the primary amine group and the oxygen atoms of the ether and hydroxyl groups—which have lone pairs of electrons. These electron-rich centers can coordinate with the vacant d-orbitals of iron atoms on the mild steel surface, forming a stable, adsorbed protective film.

This adsorbed layer acts as a physical barrier, isolating the steel surface from direct contact with corrosive species present in the ethanol fuel, such as water, dissolved oxygen, and acidic contaminants. The amine group can also be protonated in acidic conditions, leading to electrostatic attraction to the cathodically charged steel surface. This comprehensive adsorption process impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thereby reducing the overall corrosion rate.

G Proposed Inhibition Mechanism of this compound cluster_0 Ethanol Fuel Environment cluster_1 Mild Steel Surface (Fe) Corrosive_Species Corrosive Species (H₂O, O₂, H⁺) Fe_Surface Iron (Fe) Surface Corrosive_Species->Fe_Surface Attacks (Corrosion) Inhibitor This compound (H₂N-C₂H₄-O-C₂H₄-OH) Protective_Film Adsorbed Protective Film Inhibitor->Protective_Film Adsorbs onto surface via N and O atoms Protective_Film->Fe_Surface Blocks

Caption: Proposed mechanism of this compound adsorption on a steel surface.

Quantitative Data (Exemplary)

While specific data for this compound in ethanol fuel is not available, the following table presents representative quantitative data from a potentiodynamic polarization study of a different organic inhibitor (Aganonerion polymorphum leaf-ethyl acetate (B1210297) extract, or APL-EAE) on mild steel in a simulated ethanol fuel blend.[5] This data illustrates the typical parameters measured and the expected trends when an effective inhibitor is introduced at increasing concentrations.

Table 1: Exemplary Potentiodynamic Polarization Parameters for an Inhibitor in Simulated Ethanol Fuel [5]

Inhibitor Conc. (ppm) Ecorr (V vs. Ag/AgCl) icorr (µA/cm²) βa (V/dec) βc (V/dec) Inhibition Efficiency (%)
0 (Blank) -0.45 2.17 0.112 -0.135 -
100 -0.42 0.55 0.098 -0.110 74.7
500 -0.40 0.28 0.085 -0.102 87.1
1000 -0.38 0.17 0.079 -0.095 92.2

| 1500 | -0.39 | 0.21 | 0.081 | -0.099 | 90.3 |

Data adapted from a study on APL-EAE for illustrative purposes.[5] The inhibition efficiency (IE%) is calculated using the formula: IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] x 100

Experimental Protocols

The following are detailed, representative protocols for evaluating the performance of a corrosion inhibitor like this compound. These methods are based on standard practices in corrosion science and are adapted from studies conducted in simulated ethanol fuel environments.[5][6]

Protocol 1: Materials and Solution Preparation
  • Working Electrode Preparation:

    • Cut mild steel specimens into coupons (e.g., 1 cm x 1 cm x 0.5 cm).

    • Weld a copper wire to one face for electrical connection.

    • Mount the specimens in an epoxy resin, leaving one face (1 cm²) exposed.

    • Mechanically grind the exposed surface with silicon carbide (SiC) paper of increasing grit sizes (e.g., 200, 400, 600, 800, 1200 grit).

    • Polish the surface with a fine diamond paste (e.g., 1 µm) to achieve a mirror finish.

    • Degrease the polished samples with acetone, rinse with ethanol, and dry in a stream of warm air.

    • Store in a desiccator prior to use.

  • Test Solution Preparation:

    • Prepare a simulated ethanol fuel blend. A typical composition could be 85% ethanol, 10% gasoline, and 5% water, with added corrosive contaminants like chlorides and sulfates to simulate aggressive conditions.

    • Prepare a stock solution of this compound in the simulated fuel.

    • Create a series of test solutions by adding different concentrations of the this compound stock solution (e.g., 0, 100, 500, 1000, 1500 ppm) to the fuel blend.

    • Stir each solution magnetically (e.g., at 900 rpm at 38°C for one hour) to ensure homogeneity.

Protocol 2: Electrochemical Measurements
  • Setup:

    • Use a standard three-electrode electrochemical cell.

    • Working Electrode (WE): The prepared mild steel coupon.

    • Counter Electrode (CE): A platinum (Pt) wire or graphite (B72142) rod.

    • Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) electrode.

    • Connect the electrodes to a potentiostat.

  • Procedure:

    • Immerse the three electrodes in the test solution. Allow the system to stabilize for approximately 30-60 minutes until the open-circuit potential (OCP) reaches a steady state.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Perform EIS measurements at the OCP.

      • Apply a small AC voltage perturbation (e.g., 10 mV).

      • Scan a frequency range from 100 kHz down to 10 mHz.

      • Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Potentiodynamic Polarization (PDP):

      • After EIS, perform a potentiodynamic scan.

      • Scan the potential from approximately -250 mV to +250 mV relative to the OCP.

      • Use a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).

      • Plot the resulting current density versus potential on a logarithmic scale (Tafel plot).

      • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

Protocol 3: Surface Analysis (Post-Exposure)
  • Sample Retrieval and Cleaning:

    • After a set immersion period (e.g., 24 hours) in the test solutions, carefully remove the mild steel coupons.

    • Gently rinse the coupons with a suitable solvent (e.g., ethanol or acetone) to remove residual fuel and inhibitor.

    • Dry the samples using a stream of nitrogen or cool air.

  • Scanning Electron Microscopy (SEM):

    • Mount the dried coupons on SEM stubs using conductive carbon tape.

    • If necessary, sputter-coat the samples with a thin layer of gold or carbon to improve conductivity.

    • Introduce the samples into the SEM chamber.

    • Acquire high-resolution images of the steel surface at various magnifications to observe the surface morphology. Compare the surface of the sample exposed to the blank solution (to observe corrosion damage like pits) with those exposed to inhibitor solutions (to observe the protective film and reduced damage).

General Experimental Workflow

The logical flow for evaluating a corrosion inhibitor from preparation to final analysis is depicted in the following diagram.

G General Experimental Workflow for Inhibitor Evaluation A 1. Material Preparation - Prepare Mild Steel Coupons - Prepare Test Solutions (Fuel + Inhibitor) B 2. Immersion & OCP - Immerse Electrodes - Stabilize at Open Circuit Potential (OCP) A->B Setup Cell D 4. Long-Term Immersion Test (e.g., 24 hours) A->D Setup Beakers C 3. Electrochemical Testing - Electrochemical Impedance Spectroscopy (EIS) - Potentiodynamic Polarization (PDP) B->C Perform Scans F 6. Data Analysis & Interpretation - Calculate Inhibition Efficiency - Analyze Surface Morphology - Determine Inhibition Mechanism C->F E 5. Post-Exposure Surface Analysis - Scanning Electron Microscopy (SEM) - FTIR / XPS (Optional) D->E Retrieve Samples E->F G 7. Conclusion - Evaluate Inhibitor Performance F->G

Caption: A typical workflow for testing the efficacy of a corrosion inhibitor.

References

Application Notes and Protocols for Aminoethoxyethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2-Aminoethoxy)ethanol (B1664899) (AEE), also known as Diglycolamine® (DGA®), is a versatile primary amine that serves as a valuable building block and linker in pharmaceutical synthesis. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, along with a flexible ethylene (B1197577) glycol-like spacer, makes it suitable for a variety of conjugation and synthetic applications. These applications range from its use in the creation of linkers for bioconjugates, such as antibody-drug conjugates (ADCs), to its role in the synthesis of small molecule therapeutics.[1] This document provides detailed protocols and application notes for the effective use of Aminoethoxyethanol in pharmaceutical research and development.

Key Applications in Pharmaceutical Synthesis:
  • Linker Chemistry: AEE is frequently employed as a hydrophilic spacer to connect different molecular entities, for instance, a peptide and a monoclonal antibody.[2] Its use can improve the solubility and pharmacokinetic properties of the resulting conjugate.

  • Amine Source: The primary amine of AEE can undergo various chemical transformations, including N-alkylation, amidation, and reductive amination, to introduce the this compound moiety into a target molecule.

  • Synthesis of Heterocycles: It can serve as a precursor in the synthesis of various heterocyclic compounds.

  • Drug Intermediates: AEE is a reactant in the preparation of pharmaceutical intermediates. For example, it has been used to prepare TD-4306, a long-acting β2 agonist for treating asthma and chronic obstructive pulmonary disease.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the dibenzylation of the primary amine of this compound, a common protection strategy or a step towards synthesizing more complex linkers.

Materials:

  • 2-(2-Aminoethoxy)ethanol (AEE)

  • Benzyl (B1604629) bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 2-(2-aminoethoxy)ethanol (1.0 equivalent) in acetonitrile, add benzyl bromide (2.0 equivalents).

  • Add potassium carbonate (2.4 equivalents) to the mixture.

  • Heat the resulting mixture to 50–55 °C for approximately 3.5 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature (20 °C).

  • Filter the solids and wash them with acetonitrile.

  • Concentrate the filtrate to obtain an oil.

  • Place the flask in an ice water bath and slowly add 1 M HCl to dissolve the oil, ensuring the internal temperature remains below 25 °C.[2]

  • The resulting aqueous solution can then be carried forward to the next step, such as an etherification reaction.

Protocol 2: Synthesis of an Amide-Linked Conjugate using an this compound Derivative

This protocol outlines the coupling of an amine-containing this compound derivative with a carboxylic acid activated as an N-Hydroxysuccinimide (NHS) ester.

Materials:

  • Amine-functionalized AEE derivative (e.g., tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate)

  • NHS ester of the desired carboxylic acid

  • N-methylmorpholine (NMM)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous citric acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice water bath

Procedure:

  • Dissolve the amine-functionalized AEE derivative (1.2 equivalents) in dichloromethane.

  • Add N-methylmorpholine (1.5 equivalents) to the solution.

  • Cool the flask in a water bath to 10 °C.

  • Add the NHS ester (1.0 equivalent) in small portions, maintaining the internal temperature below 20 °C.

  • Remove the cooling bath and stir the mixture at room temperature (20 °C) for 18 hours.

  • Cool the mixture in an ice water bath until the internal temperature is below 15 °C.

  • Add 10% aqueous citric acid to adjust the pH to 3.[2]

  • The product can then be extracted with an organic solvent, and the organic layers combined, dried, and concentrated to yield the desired amide.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-[2-(Dibenzylamino)ethoxy]ethanol [2]

ParameterValue
Reactants
2-(2-Aminoethoxy)ethanol475 mmol
Benzyl bromide951 mmol (2.0 eq)
Potassium carbonate1.14 mol (2.4 eq)
Solvent
Acetonitrile (MeCN)1.25 L
Reaction Conditions
Temperature50–55 °C
Reaction Time3.5 hours

Table 2: Conditions for Amide Bond Formation [2]

ParameterValue
Reactants
Amine (AEE derivative)81 mmol (1.2 eq)
NHS Ester67 mmol (1.0 eq)
N-Methylmorpholine101 mmol (1.5 eq)
Solvent
Dichloromethane (CH₂Cl₂)180 mL
Reaction Conditions
Initial Temperature10 °C
Maintained Temperature (during addition)< 20 °C
Reaction Temperature20 °C
Reaction Time18 hours

Safety and Handling

This compound is a corrosive liquid and requires careful handling to ensure personnel safety.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[6][7]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[6] Avoid breathing mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[4][6] Store locked up.[6][7] It should be stored away from sources of ignition.[4]

  • Incompatibilities: AEE reacts violently with strong acids (e.g., hydrochloric, sulfuric, and nitric acids) and strong oxidizing agents.[5][6] It also reacts with reducing agents to produce flammable and explosive hydrogen gas.[5] Avoid contact with copper and its alloys.[4]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[6]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

    • Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[6]

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_alkylation Protocol 1: N-Alkylation cluster_amide_coupling Protocol 2: Amide Coupling AEE This compound Reagents1 Benzyl Bromide, K₂CO₃ in Acetonitrile AEE->Reagents1 Reaction1 Heat to 50-55°C for 3.5h Reagents1->Reaction1 Workup1 Cool, Filter, Concentrate Reaction1->Workup1 ProtectedAEE 2-[2-(Dibenzylamino)ethoxy]ethanol Workup1->ProtectedAEE AmineDerivative Amine-Functionalized AEE Derivative ProtectedAEE->AmineDerivative Further Synthesis Steps (e.g., Etherification) Reagents2 NHS Ester, NMM in Dichloromethane AmineDerivative->Reagents2 Reaction2 Stir at 20°C for 18h Reagents2->Reaction2 Workup2 Acidify, Extract, Purify Reaction2->Workup2 FinalProduct Amide-Linked Conjugate Workup2->FinalProduct

Caption: Workflow for synthesis using this compound.

reaction_pathway AEE H₂N-CH₂CH₂-O-CH₂CH₂-OH This compound AlkylatedAEE R₂N-CH₂CH₂-O-CH₂CH₂-OH N-Alkylated AEE AEE->AlkylatedAEE N-Alkylation AmideAEE R'-CO-NH-CH₂CH₂-O-CH₂CH₂-OH Amide-Linked AEE AEE->AmideAEE Amidation RX R-X (Alkylating Agent) RCOOH R'-COOH (Carboxylic Acid)

Caption: Key reactions of this compound.

References

Application Notes: Aminoethoxyethanol-Derived Linkers for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker molecule plays a pivotal role in dictating the overall efficacy, stability, and safety of the conjugate.[1] An ideal linker must maintain a stable connection between the antibody and the cytotoxic payload during systemic circulation, yet facilitate the efficient release of the drug upon reaching the target site.[2] Hydrophilicity is a key attribute for linkers, as it can improve the solubility and pharmacokinetic profile of the resulting ADC, especially when dealing with hydrophobic drug molecules.[3]

This application note introduces a versatile, hydrophilic linker platform derived from 2-(2-aminoethoxy)ethanol (B1664899). The inherent ether and terminal hydroxyl and amine functionalities of this molecule provide a straightforward scaffold for the synthesis of bifunctional linkers. The ethoxy moiety enhances water solubility, which can mitigate aggregation issues often associated with hydrophobic payloads.[3]

Herein, we describe the synthesis of a novel aminoethoxyethanol-derived linker, its conjugation to a model cytotoxic drug, and the subsequent conjugation to a monoclonal antibody. Detailed protocols for these procedures, as well as for the characterization of the final ADC, are provided to guide researchers in the application of this linker technology.

Experimental Protocols

Protocol 1: Synthesis of a Maleimide-Functionalized this compound Linker

This protocol details the synthesis of a bifunctional linker from 2-(2-aminoethoxy)ethanol, incorporating a maleimide (B117702) group for conjugation to thiol-containing molecules (e.g., reduced antibodies) and a carboxylic acid for drug attachment.

Materials:

Procedure:

  • Protection of the amine group: React 2-(2-aminoethoxy)ethanol with a suitable protecting group (e.g., Boc anhydride) to selectively protect the primary amine.

  • Activation of the hydroxyl group: The terminal hydroxyl group is then reacted with succinic anhydride in the presence of a base like triethylamine to introduce a carboxylic acid moiety.

  • Drug Conjugation (Amide Bond Formation): The carboxylic acid is activated using DCC and NHS to form an NHS ester. This activated linker is then reacted with an amine-containing cytotoxic drug to form a stable amide bond.

  • Deprotection of the amine group: The protecting group on the amine is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Introduction of the Maleimide Group: The deprotected amine is reacted with an NHS ester of a maleimide-containing acid (e.g., 3-maleimidopropionic acid NHS ester) in a solvent like DMF with a base such as TEA to yield the final maleimide-functionalized drug-linker construct.

  • Purification: The final product is purified by silica gel column chromatography.

Protocol 2: Conjugation of the Drug-Linker Construct to a Monoclonal Antibody

This protocol describes the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody (mAb) through cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized drug-linker construct

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in a reaction buffer.

    • Add a calculated molar excess of TCEP to the antibody solution to partially or fully reduce the interchain disulfide bonds.[4] The amount of TCEP will determine the number of available cysteine residues for conjugation.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation:

    • Dissolve the maleimide-drug-linker construct in DMSO.

    • Add the drug-linker solution (typically a 5-10 fold molar excess over the available thiols) to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC).

    • Elute the ADC with a suitable formulation buffer. The ADC will elute in the void volume.

Protocol 3: Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

The average number of drug molecules conjugated to each antibody (DAR) can be determined by HIC-HPLC. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.[3]

Materials:

  • Purified ADC sample

  • HIC-HPLC system with a suitable HIC column (e.g., TSKgel Butyl-NPR)

  • Buffer A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8

  • Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 6.8 with 20% Isopropanol

Procedure:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Buffer A.

  • HIC-HPLC Analysis:

    • Equilibrate the HIC column with Buffer A.

    • Inject the ADC sample.

    • Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Buffer B).

    • Species with a higher DAR are more hydrophobic and will elute later. The average DAR can be calculated from the peak areas of the different drug-loaded species.

B. In Vitro Cytotoxicity Assay

The potency of the ADC can be evaluated using an in vitro cell viability assay.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Cell culture medium and supplements

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and control antibody.

  • Incubate for a period of time (e.g., 72-96 hours).

  • Measure cell viability using a suitable assay.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

Table 1: Synthesis and Conjugation Efficiency

ParameterResult
Linker Synthesis Yield65%
Drug-Linker Conjugation Yield80%
ADC Conjugation Efficiency>95%
Average Drug-to-Antibody Ratio (DAR)3.8

Table 2: In Vitro Cytotoxicity of ADC

Cell LineTarget Antigen ExpressionIC50 (ng/mL)
Cell Line AHigh15
Cell Line BLow>1000
Cell Line C (Negative Control)None>1000

Visualizations

G cluster_synthesis Linker Synthesis AEE This compound Protected_AEE Protected AEE AEE->Protected_AEE Protection Carboxy_Linker Carboxylic Acid Linker Protected_AEE->Carboxy_Linker Succinylation Activated_Linker NHS-Activated Linker Carboxy_Linker->Activated_Linker Activation Drug_Linker Drug-Linker Construct Activated_Linker->Drug_Linker Drug Conjugation Final_Linker Maleimide-Drug-Linker Drug_Linker->Final_Linker Deprotection & Maleimide Addition

Caption: Synthetic scheme for the this compound-derived linker.

G cluster_workflow ADC Synthesis Workflow mAb Monoclonal Antibody Reduced_mAb Reduced mAb (Thiol Groups Exposed) mAb->Reduced_mAb Reduction (TCEP) ADC Antibody-Drug Conjugate Reduced_mAb->ADC Conjugation Drug_Linker Maleimide-Drug-Linker Drug_Linker->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (SEC)

Caption: Workflow for the synthesis of the antibody-drug conjugate.

G cluster_pathway ADC Mechanism of Action ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_Drug Released Drug Lysosome->Released_Drug Linker Cleavage & Drug Release Apoptosis Apoptosis Released_Drug->Apoptosis Induction of Cell Death

Caption: Generalized signaling pathway for ADC-mediated cell killing.

References

The Role of Aminoethoxyethanol in Fluorescent Zinc Sensor Synthesis: An Application Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, the direct application of Aminoethoxyethanol in the synthesis of fluorescent zinc sensors is not documented. This suggests that while the compound possesses structural features that could theoretically be adapted for such purposes, its use has not been reported in the development of currently established fluorescent probes for zinc detection.

Researchers, scientists, and drug development professionals seeking to design and synthesize novel fluorescent zinc sensors typically rely on a modular approach. This involves the strategic combination of a fluorophore (the signal-emitting component), a chelator (the zinc-binding component), and often a linker to connect them. While various molecules are employed as linkers or modifiers to fine-tune the sensor's properties, this compound does not appear to be a conventional choice in the peer-reviewed literature and established protocols.

This application note will, therefore, provide a detailed overview of the established principles and methodologies for synthesizing fluorescent zinc sensors, highlighting the types of chemical moieties that are commonly and successfully employed. This information will serve as a foundational guide for researchers interested in the field and provide a framework within which the potential, albeit currently undocumented, utility of molecules like this compound could be hypothetically considered.

General Principles of Fluorescent Zinc Sensor Design

The development of effective fluorescent zinc sensors hinges on the precise orchestration of several key components and signaling mechanisms. The fundamental principle involves a change in the fluorescence properties of a molecule upon binding to zinc ions. This change can manifest as an increase in fluorescence intensity ("turn-on" sensors), a shift in the emission wavelength (ratiometric sensors), or a decrease in fluorescence ("turn-off" sensors).

Two primary signaling mechanisms dominate the design of these sensors:

  • Photoinduced Electron Transfer (PET): In the absence of zinc, an electron-rich chelator quenches the fluorescence of the nearby fluorophore through PET. Upon zinc binding, the chelator's electron-donating ability is suppressed, inhibiting PET and leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): These sensors feature a fluorophore with an electron-donating and an electron-accepting part. Zinc binding to the chelator alters the electronic properties of the molecule, modulating the ICT process and resulting in a change in fluorescence.

Standard Components in Fluorescent Zinc Sensor Synthesis

The synthesis of a typical fluorescent zinc sensor involves the covalent linking of a carefully selected fluorophore and a zinc-specific chelator.

Commonly Used Fluorophores:

  • Fluorescein (B123965) and its derivatives: Valued for their high quantum yields and visible light excitation/emission profiles.

  • Coumarin and its derivatives: Offer a range of spectral properties and are often used in ratiometric sensors.

  • Rhodamine and its derivatives: Known for their excellent photostability and brightness.

  • BODIPY (Boron-dipyrromethene) dyes: Exhibit sharp emission peaks and high molar absorptivity.

Commonly Used Zinc Chelators:

  • Di(2-picolyl)amine (DPA): A widely used and effective chelator for zinc, forming a stable complex.

  • N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN): A hexadentate chelator with a very high affinity for zinc.

  • 8-Aminoquinoline derivatives: Utilized in some of the earliest and still relevant zinc sensors.

Hypothetical Role of this compound

Theoretically, a molecule like this compound, with its primary amine and ether functionalities, could be envisioned in several roles within a fluorescent sensor's structure, although it is crucial to reiterate the lack of published evidence for its actual use.

  • As a Linker: The amino group could be functionalized to connect to a fluorophore, while the ethoxyethanol portion could be modified to be part of a larger chelating structure. The ether oxygen could potentially participate in metal ion coordination.

  • To Enhance Solubility: The hydrophilic nature of the ethoxyethanol chain could be incorporated to improve the water solubility of the final sensor, a critical factor for biological applications.

Experimental Protocols: A Generalized Approach

Given the absence of specific protocols involving this compound, a generalized synthesis protocol for a "turn-on" fluorescent zinc sensor based on a fluorescein fluorophore and a DPA chelator is provided below as a representative example of the current state-of-the-art.

Table 1: Representative Performance Data for a Generic DPA-based Fluorescein Zinc Sensor

ParameterValue
Excitation Wavelength (max)~490 nm
Emission Wavelength (max)~515 nm
Quantum Yield (free ligand)< 0.01
Quantum Yield (Zn²⁺ complex)> 0.3
Fluorescence Enhancement> 30-fold
Dissociation Constant (Kd)1-10 nM
SelectivityHigh for Zn²⁺ over other biologically relevant cations (Na⁺, K⁺, Ca²⁺, Mg²⁺)

Protocol: Synthesis of a Generic DPA-Fluorescein Zinc Sensor

Materials:

  • 4'-Bromomethylfluorescein diacetate

  • Di(2-picolyl)amine (DPA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Sodium Hydroxide (B78521) (NaOH)

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Coupling of DPA to Fluorescein:

    • Dissolve 4'-bromomethylfluorescein diacetate (1 equivalent) and di(2-picolyl)amine (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the solution to act as a base.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the diacetate-protected sensor.

  • Deprotection of the Acetate Groups:

    • Dissolve the purified diacetate-protected sensor in a mixture of methanol and water.

    • Add a solution of sodium hydroxide (e.g., 1 M) dropwise until the pH reaches approximately 10.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or HPLC.

    • Neutralize the solution with a dilute acid (e.g., 0.1 M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final fluorescent zinc sensor.

  • Characterization:

    • Confirm the structure of the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Evaluate the photophysical properties (absorption, emission, quantum yield) of the sensor in the absence and presence of zinc ions.

    • Determine the dissociation constant (Kd) and selectivity against other metal ions.

Visualizing the Workflow and Signaling Pathway

To illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the synthesis workflow and the signaling mechanism of a generic PET-based fluorescent zinc sensor.

G Synthesis Workflow for a Generic Fluorescent Zinc Sensor cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Fluorophore Fluorophore Precursor Coupling Coupling Reaction Fluorophore->Coupling Chelator Chelator Chelator->Coupling Purification1 Purification (Chromatography) Coupling->Purification1 Deprotection Deprotection (if necessary) Purification1->Deprotection Purification2 Final Purification Deprotection->Purification2 FinalSensor Fluorescent Zinc Sensor Purification2->FinalSensor G Signaling Mechanism of a PET-based 'Turn-On' Zinc Sensor cluster_off Zinc-Free State ('Off') cluster_on Zinc-Bound State ('On') Sensor_Off Sensor PET Photoinduced Electron Transfer Sensor_Off->PET Quenching Sensor_On Sensor-Zn²⁺ Complex Sensor_Off->Sensor_On Binding Excitation_Off Light Excitation Excitation_Off->Sensor_Off No_Fluorescence No Fluorescence PET->No_Fluorescence Fluorescence Fluorescence Emission Sensor_On->Fluorescence Emission Excitation_On Light Excitation Excitation_On->Sensor_On Zinc Zn²⁺ Zinc->Sensor_On

Application Notes and Protocols for the Removal of H₂S and CO₂ from Gas Streams Using Aminoethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Aminoethoxyethanol (AEE), also known as Diglycolamine (DGA), for the removal of hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from various gas streams. The information compiled is intended to guide laboratory-scale experiments and process development for gas sweetening applications.

Introduction to this compound (AEE) in Gas Treating

This compound is a primary amine that is widely utilized as a chemical solvent in "amine treating" or "gas sweetening" processes.[1] Its molecular structure allows it to effectively react with and absorb acidic gases like H₂S and CO₂ from sour gas streams, such as natural gas and refinery gas.[2][3] The use of AEE offers several advantages, including high efficiency for H₂S removal, reduced corrosion in equipment compared to some other amines, and stable performance in hot and dry conditions.[2] AEE is typically used as an aqueous solution, with concentrations generally ranging from 40 to 60 percent by mass.[2]

The fundamental principle of amine treating involves two main stages: absorption and regeneration. In the absorption stage, the sour gas comes into contact with the lean AEE solution, where H₂S and CO₂ are chemically absorbed. The resulting "rich" amine solution, now laden with the acid gases, is then heated in a regeneration unit (stripper) to break the chemical bonds, releasing the H₂S and CO₂, and regenerating the "lean" AEE solution for reuse in the absorber.[1]

Quantitative Performance Data

The following tables summarize key performance data for this compound in acid gas removal applications. It is important to note that specific performance can vary based on the exact experimental and process conditions.

Table 1: General Operating Conditions for AEE (DGA) Gas Sweetening

ParameterTypical ValueReference
AEE (DGA) Concentration40 - 60 wt% in water[2]
Absorber Temperature~ 40 °C[4]
Regenerator Temperature110 - 130 °C[3]
Absorber Bottom TemperatureCan reach ≥ 82 °C[2]

Table 2: H₂S and CO₂ Removal Efficiency and Loading (Simulated Data)

AEE (DGA) ConcentrationH₂S Removal EfficiencyCombined H₂S & CO₂ RecoverySweet Gas H₂S CompositionReference
32 wt%99.99%99.62%0.089 ppm[3]
65 wt%Not SpecifiedNot SpecifiedNot Specified[5]

Note: The data in Table 2 is based on a process simulation study and provides an indication of the potential performance of AEE.

Experimental Protocols

The following protocols outline the general methodologies for laboratory-scale experiments to evaluate the performance of this compound for H₂S and CO₂ removal.

Protocol for Determination of Gas Absorption Capacity

This protocol describes a batch experiment to measure the equilibrium absorption of H₂S and CO₂ in an aqueous AEE solution.

Materials:

  • This compound (AEE)

  • Deionized water

  • Pressurized gas cylinders of H₂S, CO₂, and a balance gas (e.g., N₂ or CH₄)

  • Gas-tight reaction vessel with pressure and temperature sensors

  • Magnetic stirrer and heating mantle

  • Gas chromatograph (GC) or other suitable gas analyzer

  • Wet gas meter

Procedure:

  • Prepare an aqueous solution of AEE at the desired concentration (e.g., 40 wt%).

  • Evacuate the gas-tight reaction vessel and then purge with the balance gas.

  • Introduce a known volume of the AEE solution into the vessel.

  • Bring the solution to the desired experimental temperature (e.g., 40 °C) with stirring.

  • Introduce a known initial pressure of the sour gas mixture (H₂S, CO₂, and balance gas) into the vessel.

  • Monitor the pressure inside the vessel over time. The absorption process is considered to have reached equilibrium when the pressure stabilizes.

  • Once at equilibrium, carefully take a sample of the gas phase using a gas-tight syringe and analyze its composition using a gas chromatograph to determine the final partial pressures of H₂S and CO₂.

  • The amount of each acid gas absorbed can be calculated from the pressure drop and the ideal gas law.

  • The acid gas loading is then calculated as moles of acid gas absorbed per mole of AEE.

  • Repeat the experiment at different initial gas compositions, temperatures, and AEE concentrations to determine the absorption capacity under various conditions.

Protocol for a Continuous Gas Absorption/Regeneration Experiment

This protocol describes the operation of a continuous bench-scale absorption and stripping system to evaluate the overall performance of AEE.

Equipment:

  • Packed absorption column

  • Packed stripping (regeneration) column

  • Lean/rich amine heat exchanger

  • Reboiler for the stripping column

  • Condenser for the stripper overhead

  • Pumps for circulating the amine solution

  • Mass flow controllers for gas streams

  • Inlet and outlet gas analyzers for H₂S and CO₂

  • Temperature and pressure sensors throughout the system

Procedure: Absorption Section:

  • Prepare a sufficient volume of the desired aqueous AEE solution.

  • Circulate the lean AEE solution through the absorption column at a set flow rate.

  • Introduce the sour gas stream at a controlled flow rate into the bottom of the absorber, flowing counter-current to the amine solution.

  • Maintain the absorber at the desired operating temperature and pressure.

  • Continuously monitor the H₂S and CO₂ concentrations in the sweet gas exiting the top of the absorber to determine the removal efficiency.

  • The rich amine solution exiting the bottom of the absorber is directed to the regeneration section.

Regeneration Section:

  • The rich amine solution is preheated in the lean/rich amine heat exchanger by the hot lean amine from the stripper.

  • The preheated rich amine is fed to the top of the stripping column.

  • Heat is supplied to the reboiler at the bottom of the stripper to boil the solution, generating steam that flows up the column.

  • The heat and steam strip the H₂S and CO₂ from the amine solution.

  • The acid gases and steam exit the top of the stripper and pass through a condenser to cool the stream and condense the water. The concentrated acid gas stream can be sent for further analysis or disposal.

  • The hot, regenerated (lean) amine solution from the bottom of the stripper is cooled in the lean/rich amine heat exchanger and then further cooled before being pumped back to the absorber.

  • The system is operated until steady-state is achieved, and data on removal efficiency, acid gas loading, and energy consumption (reboiler duty) are collected.

Visualizations

Signaling Pathways and Experimental Workflows

AmineTreatingProcess cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage SourGas Sour Gas (H₂S, CO₂) Absorber Absorber SourGas->Absorber In SweetGas Sweet Gas Absorber->SweetGas Out RichAmine_Out Rich AEE Solution Absorber->RichAmine_Out Out LeanAmine_In Lean AEE Solution LeanAmine_In->Absorber In RichAmine_In Rich AEE Solution RichAmine_Out->RichAmine_In To Regeneration Stripper Stripper AcidGas Acid Gas (H₂S, CO₂) Stripper->AcidGas Out LeanAmine_Out Lean AEE Solution Stripper->LeanAmine_Out Out Reboiler Reboiler (Heat In) Stripper->Reboiler LeanAmine_Out->LeanAmine_In Recycled RichAmine_In->Stripper In Reboiler->Stripper Steam

Caption: Amine treating process workflow.

ExperimentalSetup cluster_gas_delivery Gas Delivery System cluster_absorption_column Absorption Column cluster_regeneration_column Regeneration Column cluster_analysis Analysis GasCylinders Gas Cylinders (H₂S, CO₂, N₂) MFCs Mass Flow Controllers GasCylinders->MFCs SourGasIn MFCs->SourGasIn Absorber Packed Bed Absorber RichAmineOut Absorber->RichAmineOut SweetGasOut Absorber->SweetGasOut LeanAmineIn LeanAmineIn->Absorber RichAmineIn RichAmineOut->RichAmineIn Heat Exchanger SourGasIn->Absorber GC Gas Chromatograph SweetGasOut->GC Stripper Packed Bed Stripper LeanAmineOut Stripper->LeanAmineOut AcidGasOut Stripper->AcidGasOut Reboiler Reboiler Stripper->Reboiler RichAmineIn->Stripper LeanAmineOut->LeanAmineIn Heat Exchanger & Cooler AcidGasOut->GC

Caption: Experimental workflow diagram.

ChemicalReactions Simplified Reaction Pathways cluster_products_h2s H₂S Reaction Products cluster_products_co2 CO₂ Reaction Products AEE R-NH₂ (this compound) AmineHydrosulfide R-NH₃⁺HS⁻ (Amine Hydrosulfide) AEE->AmineHydrosulfide Carbamate R-NHCOO⁻ + R-NH₃⁺ (Carbamate) AEE->Carbamate Bicarbonate HCO₃⁻ + R-NH₃⁺ (Bicarbonate) AEE->Bicarbonate H2S H₂S H2S->AmineHydrosulfide CO2 CO₂ CO2->Carbamate CO2->Bicarbonate H2O H₂O H2O->Bicarbonate

Caption: Simplified reaction pathways.

References

Application Notes and Protocols for Formulating Foam Stabilizers and Emulsifying Agents with Aminoethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethoxyethanol (AEE), also known as 2-(2-aminoethoxy)ethanol (B1664899) or Diglycolamine® (DGA®), is a versatile organic compound valued for its bifunctional nature, possessing both a primary amine and a hydroxyl group. This unique structure makes it an effective component in the formulation of foam stabilizers and emulsifying agents across various industries, including personal care, metalworking fluids, and gas treating.[1] This document provides detailed application notes and experimental protocols for utilizing AEE in creating stable foams and emulsions.

Physicochemical Properties of this compound

AEE is a clear, colorless, and slightly viscous liquid with a mild amine odor. It is miscible with water, alcohols, and aromatic hydrocarbons, but has limited solubility in aliphatic hydrocarbons.[1] Its key properties relevant to foam stabilization and emulsification are summarized in Table 1.

PropertyValueReference
Molecular FormulaC4H11NO2[1]
Molecular Weight105.14 g/mol ---
Boiling Point223-224 °C---
Specific Gravity (20/20 °C)1.055-1.061[1]
Flash Point (Pensky-Martens Closed Cup)127 °C---

Mechanism of Action

The efficacy of this compound as a foam stabilizer and emulsifying agent stems from its amphiphilic character, though it is a relatively small molecule. The molecule contains both hydrophilic (water-loving) and lipophilic (oil-loving) moieties.

Foam Stabilization

As a foam stabilizer, AEE positions itself at the gas-liquid interface. The hydrophilic amine and hydroxyl groups orient towards the aqueous phase, while the ethoxy group provides a degree of hydrophobicity. This arrangement contributes to foam stability through several mechanisms:

  • Surface Tension Reduction: AEE can lower the surface tension of the aqueous phase, which facilitates the formation of foam.

  • Gibbs-Marangoni Effect: AEE can create a surface tension gradient that resists the thinning of the liquid lamellae between bubbles. As a film stretches, the local concentration of AEE decreases, leading to an increase in surface tension in that area. This gradient induces a flow of liquid from regions of lower surface tension to regions of higher surface tension, thus healing the thinning spot and preventing bubble coalescence.

  • Increased Surface Viscosity: The presence of AEE at the interface can increase the surface viscosity, which slows down the drainage of liquid from the foam lamellae and enhances foam stability.

Emulsification

In emulsions, AEE acts as a co-emulsifier or stabilizer by adsorbing at the oil-water interface. The hydrophilic amine and hydroxyl groups reside in the aqueous phase, while the ethyl and ethoxy groups exhibit some affinity for the oil phase. This helps to:

  • Reduce Interfacial Tension: By positioning itself at the oil-water interface, AEE reduces the energy required to create smaller droplets, facilitating the formation of an emulsion.

  • Form a Protective Barrier: The adsorbed AEE molecules create a steric and/or electrostatic barrier around the dispersed droplets, preventing them from coalescing. The amine group can be protonated in acidic conditions, leading to a positive charge and electrostatic repulsion between droplets.

Quantitative Performance Data

While specific quantitative data for AEE as a primary foam stabilizer is limited in publicly available literature, data from studies on structurally similar ethoxylated amines can provide valuable insights into its potential performance. The following table summarizes the foam half-life of an ethoxylated amine (Ethomeen C12) under various conditions, which can be used as a proxy to estimate the performance of AEE-containing formulations.

Surfactant SystemConcentration (wt%)Salinity (wt% NaCl)pHTemperature (°C)Foam Half-Life (hours)Reference
Ethoxylated Amine0.156.5256[2]
Ethoxylated Amine0.2556.52510[2]
Ethoxylated Amine0.556.52514[2]
Ethoxylated Amine1.056.52522[2]
Ethoxylated Amine1.5256.565>48[2]
Ethoxylated Amine1.052.565~10[2]
Ethoxylated Amine1.0252.565~20[2]

Experimental Protocols

The following protocols provide a framework for evaluating the performance of this compound as a foam stabilizer and emulsifying agent.

Protocol 1: Evaluation of Foam Stabilization Performance

This protocol is adapted from the Ross-Miles method for determining foaming properties.

Objective: To quantify the foam generation and stability of an aqueous solution containing this compound.

Materials:

  • This compound (AEE)

  • Distilled or deionized water

  • Graduated cylinder (1000 mL) with a stopper

  • Stopwatch

  • Nitrogen or air source with a flowmeter (optional, for dynamic foam generation)

Procedure:

  • Solution Preparation: Prepare a series of aqueous solutions with varying concentrations of AEE (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/w).

  • Foam Generation (Shaking Method): a. Pour 200 mL of the test solution into the 1000 mL graduated cylinder. b. Stopper the cylinder and shake it vigorously for 30 seconds with a consistent motion (e.g., 20 up-and-down shakes). c. Immediately after shaking, place the cylinder on a level surface and start the stopwatch.

  • Foam Volume Measurement: a. Record the initial foam volume (the total volume minus the liquid volume) at time t=0. b. Record the foam volume at regular intervals (e.g., 1, 2, 5, 10, 15, and 30 minutes).

  • Foam Half-Life Determination: Determine the time it takes for the initial foam volume to decrease by 50%. This is the foam half-life, a key indicator of foam stability.

  • Data Analysis: Plot foam volume as a function of time for each AEE concentration. Compare the initial foam volumes and foam half-lives to evaluate the foam stabilization performance.

Expected Results: An increase in AEE concentration is expected to lead to a higher initial foam volume and a longer foam half-life, indicating improved foam stability.

Protocol 2: Formulation and Stability Testing of an Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable oil-in-water emulsion using this compound as a co-emulsifier and to evaluate its stability.

Materials:

  • This compound (AEE)

  • Primary emulsifier (e.g., a nonionic surfactant like Polysorbate 80 or a fatty acid soap)

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Distilled or deionized water

  • Homogenizer (e.g., high-shear mixer, sonicator)

  • Microscope with a calibrated slide

  • Centrifuge

  • Graduated cylinders

Procedure:

  • Formulation: a. Aqueous Phase: In a beaker, dissolve the primary emulsifier and AEE in distilled water. A typical starting concentration for AEE as a co-emulsifier is 0.5-5% of the total formulation. b. Oil Phase: In a separate beaker, prepare the oil phase.

  • Emulsification: a. Heat both the aqueous and oil phases to approximately 70-75°C. b. Slowly add the oil phase to the aqueous phase while continuously mixing with the homogenizer. c. Continue homogenization for 5-10 minutes to ensure the formation of small, uniform droplets. d. Allow the emulsion to cool to room temperature while stirring gently.

  • Stability Testing: a. Macroscopic Observation: Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence immediately after preparation and at regular intervals (e.g., 24 hours, 1 week, 1 month) during storage at different temperatures (e.g., 4°C, 25°C, 40°C). b. Microscopic Examination: Place a small drop of the emulsion on a microscope slide and observe the droplet size and distribution. Look for any signs of droplet aggregation or an increase in droplet size over time. c. Centrifugation Test: Place a sample of the emulsion in a centrifuge tube and centrifuge at a moderate speed (e.g., 3000 rpm) for 30 minutes. Observe any phase separation. A stable emulsion should show no separation. d. Droplet Size Analysis: If available, use a particle size analyzer to quantitatively measure the droplet size distribution of the emulsion over time. An increase in the average droplet size indicates emulsion instability.

Expected Results: A stable emulsion will appear homogeneous with no visible phase separation. Microscopic examination will show well-dispersed, uniform droplets. The droplet size should remain relatively constant over the storage period.

Diagrams

Foam_Stabilization_Mechanism cluster_foam Foam Structure cluster_interface Gas-Liquid Interface Gas Bubble 1 Gas Bubble Liquid Lamella Aqueous Phase (Liquid Lamella) AEE This compound (AEE) Gas Bubble 2 Gas Bubble Liquid Lamella->Gas Bubble 1 Prevents Coalescence (Gibbs-Marangoni Effect) AEE->Liquid Lamella Reduces Surface Tension Increases Surface Viscosity Hydrophilic Amine (-NH2) & Hydroxyl (-OH) Groups (Hydrophilic Head) AEE->Hydrophilic Oriented towards Aqueous Phase Hydrophobic Ethoxy Group (-OCH2CH2-) (Hydrophobic Tail) AEE->Hydrophobic Oriented towards Gas Phase

Caption: Mechanism of foam stabilization by this compound.

Emulsification_Mechanism cluster_emulsion Oil-in-Water Emulsion cluster_interface Oil-Water Interface Oil Droplet Oil Droplet Aqueous Phase Aqueous Phase AEE This compound (AEE) AEE->Oil Droplet Reduces Interfacial Tension AEE->Aqueous Phase Forms Protective Barrier (Steric/Electrostatic Repulsion) Hydrophilic Amine (-NH2) & Hydroxyl (-OH) Groups (Hydrophilic Head) AEE->Hydrophilic Oriented towards Aqueous Phase Hydrophobic Ethoxy Group (-OCH2CH2-) (Hydrophobic Tail) AEE->Hydrophobic Oriented towards Oil Phase

Caption: Mechanism of emulsification by this compound.

Experimental_Workflow_Foam cluster_prep Preparation cluster_gen Foam Generation cluster_measure Measurement cluster_analysis Analysis prep Prepare AEE Solutions (Varying Concentrations) gen Shake Solution in Graduated Cylinder prep->gen measure_vol Record Initial Foam Volume gen->measure_vol measure_time Record Foam Volume over Time measure_vol->measure_time analysis Calculate Foam Half-Life Compare Performance measure_time->analysis

Caption: Experimental workflow for foam stability testing.

Experimental_Workflow_Emulsion cluster_prep Preparation cluster_emulsify Emulsification cluster_stability Stability Testing cluster_analysis Analysis prep_aq Prepare Aqueous Phase (Water, Emulsifier, AEE) emulsify Homogenize Aqueous and Oil Phases prep_aq->emulsify prep_oil Prepare Oil Phase prep_oil->emulsify observe Macroscopic Observation (Phase Separation) emulsify->observe microscope Microscopic Examination (Droplet Size) emulsify->microscope centrifuge Centrifugation emulsify->centrifuge analysis Evaluate Emulsion Stability over Time and Temperature observe->analysis microscope->analysis centrifuge->analysis

Caption: Experimental workflow for emulsion stability testing.

References

Application Notes and Protocols for Aminoethoxyethanol (AEE) in Photoresist Stripper Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers and Scientists in Electronics Manufacturing and Materials Science

Introduction: The complete and efficient removal of photoresist materials is a critical step in semiconductor fabrication. As lithographic technologies advance, photoresists are designed to be more robust and resistant to subsequent etching processes. This increased resilience, often a result of thermal cross-linking or ion implantation, poses a significant challenge for their subsequent removal.[1][2][3] Traditional stripping chemistries are not always effective on these hardened resists.[4] Aminoethoxyethanol (AEE), an amino alcohol with the CAS number 929-06-6, has emerged as a key component in advanced stripper formulations designed to address these challenges.[5] Its efficacy in dissolving complex, cross-linked polymer networks makes it a valuable tool in modern microfabrication, particularly for negative-tone resists and thick dry films used in wafer-level packaging.[3][6]

These application notes provide an overview of the role of AEE in photoresist strippers, comparative data on formulations, and detailed protocols for laboratory-scale evaluation.

Mechanism of Action

This compound functions as a potent dissolving agent within a stripper formulation. The mechanism of photoresist removal by an AEE-based solution is generally understood as a two-part process:

  • Penetration and Swelling: The solvent components of the stripper mixture, such as glycols or N-Methyl-2-pyrrolidone (NMP), penetrate the bulk photoresist polymer matrix, causing it to swell.

  • Polymer Cleavage: AEE, as an alkanolamine, acts on the cross-linked polymer chains.[7] Its amine group provides the alkalinity needed to hydrolyze and break down the ester or epoxy linkages within the hardened resist, breaking the polymer into smaller, more soluble fragments.[8] This chemical action is particularly effective on negative resists, which rely on cross-linking for their structure.[5]

This combined chemical and physical action allows for the effective dissolution of even heavily processed photoresists that are resistant to simple solvents.[5][8]

Data Presentation: Formulation and Performance

The following tables summarize typical compositions of AEE-based photoresist strippers and compare their general performance characteristics with traditional stripping agents.

Table 1: Example Formulations of Photoresist Strippers

Formulation TypePrimary Component(s)Amine ComponentOther AdditivesTarget Application
AEE-Based (TMAH-Free) Diethylene glycol butyl ether (DB), Glycol ethers[9]2-(2-aminoethoxy)ethanol (AEE) , Monoethanolamine (MEA)[9]Potassium Hydroxide (B78521) (KOH), Corrosion inhibitors[9]Thick photoresists, Wafer-level packaging[9]
AEE with Co-solvent NMP, DMF, or DMI[7]2-(2-aminoethoxy)ethanol (AEE) (3-10 wt%)[7]Water, Catechol, Polyhydric alcohol[7]Resists modified by dry etching and ashing[7]
Traditional Amine-Based N-Methyl-2-pyrrolidone (NMP)Monoethanolamine (MEA)Water, Corrosion inhibitorsGeneral positive and negative resists
Inorganic Base WaterTetramethylammonium hydroxide (TMAH)SurfactantsPositive photoresists
Solvent-Only Dimethyl sulfoxide (B87167) (DMSO) or NMPNoneNoneNon-cross-linked positive resists[1][2]

Table 2: Performance and Process Parameters

ParameterAEE-Based StripperTMAH-Based StripperSolvent-Only (NMP/DMSO)
Operating Temperature 60 - 80°C[1]60 - 80°C[5]60 - 80°C[1][2]
Typical Process Time 10 - 30 minutes5 - 20 minutes15 - 45 minutes
Efficacy on Cross-linked Resists High[5]Moderate to HighLow to Moderate[2]
Material Compatibility Good with Cu, SnAg solder; formulation dependent[9]Can be corrosive to certain metalsGenerally good, low risk of corrosion
Bath Lifetime Generally longer than TMAH-based solutions[9]Shorter due to thermal stability issues[9]Long, dependent on resist loading
Health & Safety Profile Alternative to TMAH; standard amine handling precautions[9]Known potential health effects[9]NMP is classified as toxic[2]

Experimental Protocols

The following protocols outline a general procedure for evaluating the performance of an AEE-based photoresist stripper in a laboratory setting.

3.1. Protocol for Immersion Stripping Evaluation

This protocol is designed to test the stripping efficiency of a formulation on wafer coupons.

Materials:

  • Wafer coupons with processed photoresist

  • AEE-based stripper solution

  • Glass beakers (250 mL)

  • Magnetic stir plate with heating control

  • Magnetic stir bar

  • Wafer tweezers (Teflon® coated)

  • Timer

  • Deionized (DI) water

  • Isopropyl alcohol (IPA)

  • Nitrogen gas gun

  • Microscope or Scanning Electron Microscope (SEM) for inspection

Procedure:

  • Preparation: Pre-heat the AEE-stripper solution in a glass beaker to the target temperature (e.g., 70°C) on a heated magnetic stir plate. Place a stir bar in the beaker and set to a low speed for slight agitation.[9]

  • Immersion: Using wafer tweezers, carefully immerse a photoresist-coated wafer coupon into the heated stripper solution.[9] Start the timer for the desired process time (e.g., 15 minutes).[9]

  • Stripping: Allow the coupon to remain in the solution for the entire process time, maintaining constant temperature and agitation.[9]

  • Rinsing: Once the time is complete, remove the coupon from the stripper bath. Immediately immerse it in a beaker of DI water for at least 1 minute to rinse. A multi-stage cascade rinse is recommended.

  • Final Rinse & Dry: Perform a final rinse with IPA to displace the water and aid in drying.[9] Dry the coupon thoroughly using a nitrogen gas gun.

  • Inspection: Examine the coupon surface using an optical microscope for any remaining photoresist residue. For high-resolution inspection, use an SEM to verify complete removal, especially in high-aspect-ratio features.

3.2. Protocol for Bath Life and Loading Study

This protocol assesses how the stripper's performance degrades with increased photoresist loading.

Procedure:

  • Establish Baseline: Perform an initial stripping evaluation as per Protocol 3.1 with a fresh batch of the AEE solution. Record the time required for complete stripping ("time-to-clear").

  • Simulate Loading: Sequentially process a known area of photoresist-coated wafers (e.g., 10 cm² of resist per 100 mL of solution) in the same bath.

  • Re-evaluate Performance: After each addition of resist-coated material, repeat the stripping evaluation from Step 1 on a new test coupon.

  • Determine Endpoint: Record the time-to-clear for each cycle. The end of the bath's effective life is typically defined as the point where the time-to-clear exceeds a predefined limit (e.g., 200% of the initial time) or when residues are consistently observed after stripping.

  • Data Analysis: Plot the time-to-clear versus the cumulative area of resist processed to visualize the bath life performance.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed chemical mechanism of AEE in photoresist stripping.

G cluster_prep Preparation cluster_process Processing cluster_post Post-Processing cluster_analysis Analysis p1 Prepare Wafer Coupons s1 Immerse Coupon in Stripper with Agitation p1->s1 p2 Pre-heat Stripper Solution to 70°C p2->s1 s2 Process for 15 minutes s1->s2 r1 DI Water Rinse (>1 min) s2->r1 r2 IPA Rinse r1->r2 d1 Dry with N2 Gun r2->d1 a1 Optical Inspection d1->a1 a2 SEM Inspection a1->a2 If residue is suspected

Caption: Experimental workflow for evaluating photoresist stripper efficacy.

G cluster_stripper Stripper Solution cluster_resist Photoresist cluster_products Result AEE This compound (AEE) Resist Hardened, Cross-linked Polymer Matrix AEE->Resist 2. Hydrolyzes Cross-links Solvent Solvent (e.g., Glycol Ether) Solvent->Resist 1. Penetrates & Swells Polymer Products Soluble Polymer Fragments Resist->Products 3. Dissolution

Caption: Simplified mechanism of AEE-based photoresist stripping.

References

Application Notes and Protocols: Reaction Kinetics of 2-(2-aminoethoxy)ethanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the anticipated reaction kinetics of 2-(2-aminoethoxy)ethanol (B1664899) (AEE) in aqueous solutions. Due to a scarcity of publicly available kinetic data for AEE, this document focuses on predicting its reactivity based on the well-established kinetics of analogous compounds. Detailed protocols are provided to enable researchers to determine the specific rate constants and reaction pathways for AEE under various conditions. This information is critical for applications in drug development, industrial processes, and environmental fate studies where the stability and reactivity of AEE are of paramount concern.

Introduction

2-(2-aminoethoxy)ethanol (AEE), also known as Diglycolamine, is a versatile organic compound featuring a primary amine, an ether linkage, and a primary alcohol functional group. Its unique structure lends it to a variety of industrial applications, including as a solvent, an intermediate in the synthesis of pharmaceuticals and other specialty chemicals, and in gas treatment processes. The reactivity of AEE in aqueous solutions is a critical parameter influencing its efficacy, stability, and potential environmental impact. Understanding its reaction kinetics is essential for process optimization, formulation development, and risk assessment.

This document outlines the expected reactivity of AEE with key aqueous oxidants such as hydroxyl radicals and ozone, and discusses the potential for N-nitrosamine formation. While direct kinetic data for AEE is limited, the known reactivity of structurally similar compounds provides a strong foundation for predicting its behavior.

Predicted Reaction Pathways and Kinetics

The presence of amine, ether, and alcohol functionalities in AEE suggests several potential reaction pathways in aqueous solutions.

Reaction with Hydroxyl Radicals (•OH)

Hydroxyl radicals are highly reactive species often generated in advanced oxidation processes (AOPs) for water treatment. Based on studies of similar amino alcohols, the reaction of AEE with •OH is expected to be rapid.

  • Predicted Reaction Sites: The most likely sites for •OH attack are the C-H bonds adjacent to the amine group and the ether oxygen, as well as the C-H bonds of the alcohol. Hydrogen abstraction from these sites leads to the formation of organic radicals that can undergo further reactions.

  • Analogous Kinetic Data: The room temperature rate constant for the reaction of the structurally similar 2-(dimethylamino)ethanol with •OH has been reported to be approximately (9.0 ± 2.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[1][2]. The reaction of OH radicals with 2-aminoethanol has been found to be 2-3 times faster than estimated by structure-activity relationship methods[3]. It is anticipated that the rate constant for AEE will be of a similar magnitude.

A proposed pathway for the initiation of AEE degradation by hydroxyl radicals is illustrated below.

OH_Reaction AEE 2-(2-aminoethoxy)ethanol (AEE) Radical AEE Radical (Hydrogen Abstraction) AEE->Radical + •OH - H2O OH •OH Products Degradation Products Radical->Products + O2, further reactions

Caption: Proposed initiation step for AEE degradation by hydroxyl radicals.

Reaction with Ozone (O₃)

Ozone is a powerful oxidant used in water treatment and chemical synthesis. The reaction of ozone with amines and ethers is well-documented.

  • Predicted Reaction Sites: The primary amine group of AEE is susceptible to electrophilic attack by ozone. The ether linkage can also be a site of ozone insertion, leading to cleavage of the C-O bond.

  • General Reactivity: In aqueous solutions, tertiary amines react with ozone to form aminoxides and secondary amines[4]. While AEE is a primary amine, similar oxidative pathways are expected. The reaction of ozone with ethers can lead to the formation of hydrotrioxides, which are unstable intermediates that decompose to various oxidation products[5].

The proposed initial reactions of AEE with ozone are depicted in the following diagram.

O3_Reaction cluster_amine Attack on Amine Group cluster_ether Attack on Ether Linkage AEE 2-(2-aminoethoxy)ethanol (AEE) Amine_Oxidation Amine Oxidation Products AEE->Amine_Oxidation + O₃ Ether_Cleavage Ether Cleavage Products AEE->Ether_Cleavage + O₃ O3 O₃ Nitrosamine_Formation AEE AEE (Primary Amine) Intermediate Secondary Amine Intermediate AEE->Intermediate Oxidation/ Degradation Nitrosamine N-Nitrosamine Intermediate->Nitrosamine Nitrosating_Agent Nitrosating Agent (e.g., HNO₂) Nitrosating_Agent->Nitrosamine Competition_Kinetics_Workflow A Prepare aqueous solution of AEE and reference compound B Add H₂O₂ A->B C Expose to UV light for set time intervals B->C D Quench reaction with sodium thiosulfate C->D E Analyze concentrations of AEE and reference compound by HPLC D->E F Plot ln(C/C₀) vs. time for both compounds E->F G Calculate k_AEE from the slope ratio and known k_reference F->G Ozonolysis_Workflow A Prepare a buffered aqueous solution of AEE B Bubble a continuous stream of ozone gas through the solution A->B C At time intervals, withdraw samples B->C F Monitor ozone concentration in the gas and liquid phase B->F D Immediately quench any residual ozone (e.g., with sodium thiosulfate) C->D E Analyze AEE concentration by HPLC D->E G Determine the reaction order and rate constant E->G F->G Nitrosamine_Workflow A Prepare AEE solutions in buffers of different pH B Add a nitrosating agent (e.g., nitrite) A->B C Incubate samples at a controlled temperature B->C D At time intervals, quench the reaction with ammonium (B1175870) sulfamate C->D E Extract potential nitrosamines using SPE D->E F Analyze the extract by GC-MS or LC-MS E->F G Quantify any formed nitrosamines F->G

References

Application of Aminoethoxyethanol in the Preparation of Polyurethane Foam Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Polyurethane (PU) foams are versatile polymers widely utilized in a vast array of applications, from insulation and construction materials to automotive interiors and furniture. The production of polyurethane foam involves a complex and highly controlled polymerization reaction between a polyol and a diisocyanate. The precise control of this reaction is governed by the catalyst system employed, which critically influences the final properties of the foam.

Amine catalysts are a crucial component of these systems, influencing the balance between the two primary reactions in foam formation: the gelling reaction (urethane formation) and the blowing reaction (urea and carbon dioxide formation). Aminoethoxyethanol (AEE), with its primary amine and hydroxyl functionalities, presents itself as a reactive catalyst. The presence of the hydroxyl group allows AEE to be incorporated into the polymer matrix, which can reduce volatile organic compound (VOC) emissions and minimize odor in the final product. This application note provides a detailed overview of the use of this compound as a catalyst in the preparation of polyurethane foams, including experimental protocols and performance data relative to other common amine catalysts.

Reaction Mechanisms in Polyurethane Foam Formation

The formation of polyurethane foam is primarily driven by two simultaneous reactions:

  • Gelling Reaction: The reaction between the isocyanate groups (-NCO) of the diisocyanate and the hydroxyl groups (-OH) of the polyol forms the urethane (B1682113) linkages that build the polymer network. This reaction is responsible for the increase in viscosity and the ultimate strength of the foam.

  • Blowing Reaction: The reaction between the isocyanate groups and water produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. The CO2 acts as the blowing agent, causing the foam to expand. The resulting amine can further react with isocyanates to form urea (B33335) linkages, which contribute to the hardness of the foam.

A balanced catalysis of both reactions is essential for producing a stable foam with the desired cell structure and physical properties. This compound, as a reactive amine catalyst, participates in these reactions, influencing their kinetics.

Below is a diagram illustrating the principal reactions in polyurethane foam formation.

polyurethane_reactions Isocyanate Isocyanate (R-NCO) Urethane Urethane Linkage (Gelling Reaction) Isocyanate->Urethane + Polyol Urea_CO2 Urea Linkage + CO₂ (Blowing Reaction) Isocyanate->Urea_CO2 + Water Polyol Polyol (R'-OH) Polyol->Urethane Water Water (H₂O) Water->Urea_CO2 AEE This compound (H₂N-CH₂CH₂-O-CH₂CH₂-OH) AEE->Urethane Catalyzes & In-corporates AEE->Urea_CO2 Catalyzes PolymerMatrix Polyurethane Foam Matrix Urethane->PolymerMatrix Urea_CO2->PolymerMatrix

Figure 1: Key reactions in polyurethane foam formation.

Performance of this compound as a Catalyst

While specific quantitative data for this compound (AEE) is not extensively available in the reviewed literature, its performance can be inferred from structurally similar reactive amine catalysts like Dimethylethanolamine (DMEA). AEE is expected to act as a balanced catalyst, promoting both the gelling and blowing reactions. The presence of a primary amine and a hydroxyl group allows it to be chemically bonded into the polyurethane matrix, thereby reducing its volatility.

Comparative Data of Amine Catalysts

The following table summarizes the typical performance characteristics of various amine catalysts used in flexible polyurethane foam production. The data for AEE is an educated estimation based on the properties of similar reactive catalysts.

CatalystChemical StructurePrimary FunctionBoiling Point (°C)Vapor Pressure (mmHg at 20°C)Odor Level
AEE (estimated) HO-(CH₂)₂-O-(CH₂)₂-NH₂Reactive Balanced (Gel/Blow)~205<0.1Low
DMEA (CH₃)₂N-CH₂CH₂-OHReactive Balanced (Gel/Blow)134~0.3Low-Moderate
BDMAEE [(CH₃)₂N-(CH₂)₂]₂OStrong Blowing160~0.8High
DMCHA C₆H₁₁-N(CH₃)₂Gelling165~0.1Low
TEDA N(CH₂CH₂)₃NStrong Gelling1742.1High

Note: Data for DMEA, BDMAEE, DMCHA, and TEDA are compiled from various industrial sources. AEE data is estimated based on its chemical structure and similarity to other reactive catalysts.

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of polyurethane foams using an this compound-based catalyst system.

I. Preparation of a Flexible Polyurethane Foam

Materials:

  • Polyether Polyol (e.g., Voranol 4701 or equivalent)

  • Toluene Diisocyanate (TDI) 80/20

  • Deionized Water

  • Silicone Surfactant (e.g., Tegostab B 8229)

  • This compound (AEE)

  • Stannous Octoate (optional, as a co-catalyst)

  • Disposable mixing cups and stirring rods

  • Fume hood

  • Mold (e.g., 20x20x10 cm open-top cardboard box)

Procedure:

  • Premix Preparation: In a disposable cup, accurately weigh the polyol, deionized water, silicone surfactant, and this compound according to the formulation table below.

  • Mixing: Thoroughly mix the components of the premix for 30 seconds using a mechanical stirrer at 2000 rpm.

  • Isocyanate Addition: Add the specified amount of TDI to the premix.

  • Final Mixing: Immediately mix the complete formulation at high speed (3000 rpm) for 5-7 seconds.

  • Foam Rise: Pour the mixture into the mold and allow it to rise freely in a well-ventilated fume hood.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours before handling and testing.

Example Formulation:

ComponentParts by Weight (pbw)
Polyether Polyol100
Deionized Water4.0
Silicone Surfactant1.0
This compound (AEE)0.5 - 1.5
Stannous Octoate (optional)0.1 - 0.3
TDI 80/20Index 105
II. Evaluation of Foam Properties

1. Reactivity Profile:

  • Cream Time: Time from the start of mixing until the mixture begins to rise and change color.

  • Gel Time: Time from the start of mixing until fine strands of polymer can be pulled from the reacting mass.

  • Rise Time: Time from the start of mixing until the foam reaches its maximum height.

2. Physical Properties:

  • Density: Measured according to ASTM D3574.

  • Hardness (Indentation Load Deflection - ILD): Measured according to ASTM D3574.

  • Tensile Strength and Elongation: Measured according to ASTM D3574.

  • Tear Strength: Measured according to ASTM D3574.

  • Airflow: Measured according to ASTM D3574.

Experimental Workflow

The following diagram outlines the general workflow for preparing and evaluating polyurethane foam.

experimental_workflow cluster_prep Preparation cluster_eval Evaluation Premix 1. Prepare Polyol Premix (Polyol, Water, Surfactant, AEE) Add_TDI 2. Add Toluene Diisocyanate (TDI) Premix->Add_TDI Mix 3. High-Speed Mixing Add_TDI->Mix Pour 4. Pour into Mold Mix->Pour Cure 5. Curing (24h) Pour->Cure Reactivity 6. Measure Reactivity Profile (Cream, Gel, Rise Times) Cure->Reactivity Physical_Tests 7. Conduct Physical Property Tests (Density, Hardness, Tensile, etc.) Cure->Physical_Tests Data_Analysis 8. Data Analysis and Comparison Reactivity->Data_Analysis Physical_Tests->Data_Analysis

Figure 2: Workflow for polyurethane foam preparation and testing.

Conclusion

This compound shows promise as a reactive catalyst for the production of polyurethane foams. Its dual functionality allows for its incorporation into the polymer backbone, which is advantageous for reducing VOCs and odor. While direct comparative data is limited, its structural similarity to other reactive amine catalysts suggests it would provide a balanced catalytic activity for both the gelling and blowing reactions. The provided protocols offer a starting point for researchers and professionals in the field to explore the application of this compound in their polyurethane foam formulations. Further optimization of the catalyst concentration and co-catalyst system will be necessary to achieve the desired foam properties for specific applications.

Application Notes and Protocols for Selective Recovery of Aromatics from Refinery Streams

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the latest available data, the use of Aminoethoxyethanol (AEE) , also known as 2-(2-Aminoethoxy)ethanol or Diglycolamine (DGA), for the selective recovery of aromatics (such as benzene, toluene, and xylene) from refinery streams is not a widely documented or established industrial process. Publicly available research, patents, and technical literature predominantly focus on other solvents for this application. Therefore, the following application notes and protocols are based on the general principles of liquid-liquid extraction for aromatic recovery and provide a framework for how such a process might be evaluated, drawing parallels with established methods. The quantitative data and specific experimental protocols for AEE are not available and would require experimental determination.

Introduction to Aromatic Recovery

Aromatic hydrocarbons are crucial building blocks for the petrochemical industry. Recovering high-purity aromatics from refinery streams like catalytic reformate or pyrolysis gasoline is a critical separation process. The primary method employed is liquid-liquid extraction, where a solvent with a high affinity for aromatics is used to selectively separate them from non-aromatic components (paraffins and naphthenes).

Key Principles of Solvent Selection:

  • Selectivity: The ability of the solvent to preferentially dissolve aromatics over non-aromatics.

  • Solubility: High solubility for aromatics to minimize the required solvent circulation rate.

  • Boiling Point: A boiling point significantly different from the extracted aromatics to facilitate solvent recovery by distillation.

  • Density: A sufficient density difference between the solvent and hydrocarbon phases for efficient phase separation.

  • Stability: Thermal and chemical stability under process conditions.

  • Corrosivity (B1173158): Low corrosivity to minimize equipment costs.

  • Toxicity and Environmental Impact: Low toxicity and environmental footprint.

Potential Application of this compound (AEE) - A Theoretical Overview

This compound possesses properties that could theoretically make it a candidate for aromatic extraction. Its polar nature, due to the amine and hydroxyl functional groups, suggests a potential for selective interaction with the electron-rich aromatic rings. However, its miscibility with water and some hydrocarbons would need to be carefully considered and likely modified, for instance, by using it in a mixture with other solvents or water.

Physical and Chemical Properties of this compound

A summary of the key physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C4H11NO2[1]
CAS Number 929-06-6[1]
Molecular Weight 105.14 g/mol [1]
Boiling Point 223 °C[1]
Melting Point -13 °C[1]
Specific Gravity 1.06 at 20 °C[1]
Solubility Completely miscible in water and alcohols[1]

Experimental Protocol: Evaluating a Novel Solvent for Aromatic Extraction (A General Guideline)

The following protocol outlines the general steps required to evaluate a new solvent, such as this compound, for its effectiveness in selective aromatic recovery.

Materials and Equipment
  • Feedstock: A representative refinery stream (e.g., catalytic reformate) with a known composition of aromatics and non-aromatics.

  • Solvent: High-purity this compound.

  • Analytical Equipment: Gas chromatograph (GC) for compositional analysis.

  • Laboratory Glassware: Jacketed glass extraction vessel, separatory funnels, distillation apparatus.

  • Temperature Control: Circulating water bath.

  • Agitation: Magnetic stirrer or mechanical agitator.

Experimental Workflow

The logical flow of an experimental evaluation for a new aromatic extraction solvent is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_recovery Solvent Recovery Feedstock Characterize Feedstock (GC Analysis) Mixing Contact Feed and Solvent (Controlled Temp & Agitation) Feedstock->Mixing SolventPrep Prepare Solvent (e.g., AEE/Water Mixture) SolventPrep->Mixing PhaseSep Phase Separation (Settling Time) Mixing->PhaseSep RaffinateAnalysis Analyze Raffinate Phase (GC Analysis) PhaseSep->RaffinateAnalysis ExtractAnalysis Analyze Extract Phase (GC Analysis) PhaseSep->ExtractAnalysis Distillation Distill Extract Phase (Separate Aromatics and Solvent) ExtractAnalysis->Distillation ProductAnalysis Analyze Recovered Aromatics (Purity Assessment) Distillation->ProductAnalysis SolventRecycle Analyze Recovered Solvent (Purity and Loss Assessment) Distillation->SolventRecycle Aromatic_Extraction_Process Feed Refinery Stream (Aromatics + Non-Aromatics) Extractor Liquid-Liquid Extraction (with Solvent) Feed->Extractor Raffinate Raffinate (Non-Aromatics) Extractor->Raffinate Non-Aromatics Out Extract Rich Solvent (Solvent + Aromatics) Extractor->Extract Aromatics Dissolved Stripper Solvent Stripping (Distillation) Extract->Stripper Aromatics High-Purity Aromatics Stripper->Aromatics Product LeanSolvent Lean Solvent Stripper->LeanSolvent Recycle Solvent Recycle LeanSolvent->Recycle Recycle->Extractor Solvent Loop

References

Application Notes and Protocols: Aminoethoxyethanol (AEE) in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-Aminoethoxy)ethanol (AEE), CAS Number 929-06-6, as a multifunctional additive in metalworking fluids (MWFs), with a focus on its roles as a coolant and lubricant. This document outlines the key properties of AEE, presents available performance data, and details experimental protocols for its evaluation.

Introduction to Aminoethoxyethanol (AEE) in Metalworking Fluids

This compound (AEE) is a primary amine that serves as a versatile component in the formulation of water-miscible metalworking fluids, including soluble oils, semi-synthetics, and synthetic coolants.[1] Its primary functions are to neutralize acidic components, buffer the pH to an alkaline range, and act as a corrosion inhibitor.[2] The maintenance of an alkaline pH, typically between 9 and 9.5, is crucial for controlling microbial growth and ensuring the overall stability and longevity of the fluid.[3] AEE is often considered a preferred primary amine due to its low volatility and reduced tendency to leach metals such as cobalt, aluminum, or copper.[1]

The molecular structure of AEE, with its amino and ethoxy groups, contributes to its functionality in MWFs. The amine group provides the alkalinity and forms salts with acidic components, which can function as emulsifiers and corrosion inhibitors.[2] The ether linkage and hydroxyl group influence its solubility and interaction with metal surfaces.

Core Functions and Performance Data

AEE contributes to the overall performance of a metalworking fluid in several key areas: pH control, corrosion inhibition, and to some extent, lubricity and cooling.

pH Regulation and Alkalinity Reserve

One of the primary roles of amines in MWFs is to establish and maintain an alkaline pH.[2] A sufficient alkaline reserve is necessary for a long-lasting and effective metalworking fluid.[3] The pKa of AEE is 9.62, indicating its capability to maintain an alkaline environment in the fluid.[3]

Corrosion Inhibition

AEE contributes to the prevention of corrosion on both ferrous and non-ferrous metals. The amine functionality helps in forming a protective film on the metal surface, thereby inhibiting corrosive action.[4] The following table summarizes the corrosion inhibition performance of AEE on cast iron and copper based on available data.

Table 1: Corrosion Inhibition Performance of this compound (AEE) [3]

PropertyValue/RatingTest Method Reference
Chemical Identity 2-(2-Aminoethoxy)ethanol-
CAS Number 929-06-6-
Molecular Weight 105 g/mol -
pKa 9.62-
Cast Iron Corrosion ++DIN 51360/2
Copper Corrosion OInternal Method

Rating Key:

  • ++: Very Good Performance

  • O: Neutral/No significant corrosion

Cooling and Lubricity

While AEE's primary roles are pH buffering and corrosion inhibition, its presence in a formulation can influence the overall cooling and lubricating properties. The cooling action of water-based MWFs is primarily due to the high heat capacity of water. Additives like AEE can affect the wetting characteristics of the fluid, which in turn can influence heat transfer from the workpiece and tool.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of AEE in a metalworking fluid formulation.

Protocol for Evaluation of Corrosion Inhibition

This protocol is based on standard industry practices for assessing the corrosion control properties of a metalworking fluid.

Objective: To determine the effectiveness of an AEE-containing metalworking fluid in preventing corrosion on cast iron and copper.

Materials:

  • Base metalworking fluid concentrate (without AEE).

  • This compound (AEE).

  • Deionized water.

  • Cast iron chips.

  • Copper coupons.

  • Filter paper.

  • Petri dishes.

  • Beakers.

  • Analytical balance.

  • Oven.

Procedure:

  • Fluid Preparation: Prepare a dilution of the base metalworking fluid in deionized water to the desired concentration (e.g., 5% v/v). Create a separate test fluid by adding a specified concentration of AEE to the base fluid dilution. A control sample of deionized water should also be used.

  • Cast Iron Chip Test (based on DIN 51360/2):

    • Place a piece of filter paper in a petri dish.

    • Saturate the filter paper with the test fluid.

    • Distribute a known quantity of freshly prepared cast iron chips evenly on the filter paper.

    • Cover the petri dish and allow it to stand at room temperature for a specified period (e.g., 2 hours).

    • After the test period, remove the chips and observe the filter paper for any signs of rust (staining).

    • Evaluate the degree of corrosion based on the intensity and area of the rust stains.

  • Copper Corrosion Test:

    • Prepare copper coupons by polishing and cleaning them according to standard procedures (e.g., ASTM D130).

    • Weigh the prepared coupons accurately.

    • Immerse the coupons in beakers containing the test fluids.

    • Place the beakers in a constant temperature bath for a specified duration (e.g., 24 hours at 50°C).

    • After immersion, remove the coupons, clean them to remove any surface deposits, and re-weigh them.

    • Calculate the weight loss and visually inspect the coupons for any discoloration or pitting.

Protocol for Evaluation of Lubricity

This protocol outlines a method for assessing the lubricating properties of an AEE-containing MWF using a tapping torque test, a common method for evaluating lubricity in machining operations.

Objective: To measure the lubricity of a metalworking fluid formulation containing AEE.

Materials:

  • Tapping torque dynamometer.

  • Standardized test nuts (e.g., aluminum, steel).

  • Standardized taps.

  • Drill press or tapping machine.

  • Test fluid delivery system.

  • Data acquisition system.

Procedure:

  • Setup: Secure the test nut in the dynamometer. Mount the tap in the chuck of the machine.

  • Fluid Application: Apply the test fluid to the tap and the test nut.

  • Tapping Operation: Perform the tapping operation at a controlled speed and feed rate.

  • Data Acquisition: Record the torque generated during the tapping process.

  • Analysis: A lower tapping torque indicates better lubricity of the metalworking fluid.[7] Compare the torque values obtained for the AEE-containing fluid with a baseline fluid without AEE.

Protocol for Evaluation of Cooling Performance

This protocol provides a method for assessing the cooling capabilities of an AEE-formulated MWF.

Objective: To evaluate the cooling performance of a metalworking fluid with AEE.

Materials:

  • Standardized metal workpiece with an embedded thermocouple.

  • Cutting tool (e.g., lathe tool).

  • Machine tool (e.g., lathe).

  • Infrared thermal imaging camera.

  • Data acquisition system for thermocouple readings.

  • Fluid delivery system.

Procedure:

  • Setup: Mount the workpiece and cutting tool on the machine tool. Position the fluid delivery nozzle to flood the cutting zone.

  • Dry Cut (Baseline): Perform a standardized cutting operation without any fluid and record the temperature profile of the workpiece and tool using the thermocouple and thermal imaging camera.

  • Wet Cut: Repeat the same cutting operation while applying the AEE-containing metalworking fluid.

  • Data Acquisition: Record the temperature profiles during the wet cutting process.

  • Analysis: Compare the temperature profiles of the dry and wet cuts. A significant reduction in temperature during the wet cut indicates effective cooling by the fluid.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the application of AEE in metalworking fluids.

AEE_Properties_in_MWF AEE This compound (AEE) pH_Control pH Control & Alkalinity Reserve AEE->pH_Control  High pKa Corrosion_Inhibition Corrosion Inhibition AEE->Corrosion_Inhibition  Amine Functionality Lubricity Lubricity AEE->Lubricity  Forms Amine Salts Cooling Cooling AEE->Cooling  Affects Wetting Fluid_Stability Fluid Stability & Longevity pH_Control->Fluid_Stability  Microbial Control Machining_Performance Improved Machining Performance Corrosion_Inhibition->Machining_Performance  Protects Workpiece & Tool Lubricity->Machining_Performance Cooling->Machining_Performance Fluid_Stability->Machining_Performance  Reduces Downtime

Caption: Functional relationships of this compound in metalworking fluids.

MWF_Evaluation_Workflow cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Analysis & Optimization Formulate_Base 1. Formulate Base MWF Add_AEE 2. Add AEE at Varying Concentrations Formulate_Base->Add_AEE Corrosion_Test 3. Corrosion Inhibition Test (Cast Iron, Copper) Add_AEE->Corrosion_Test Lubricity_Test 4. Lubricity Test (Tapping Torque) Corrosion_Test->Lubricity_Test Cooling_Test 5. Cooling Performance Test (Machining Temperature) Lubricity_Test->Cooling_Test Stability_Test 6. Stability Test (pH, Emulsion) Cooling_Test->Stability_Test Analyze_Data 7. Analyze Performance Data Stability_Test->Analyze_Data Optimize_Conc 8. Optimize AEE Concentration Analyze_Data->Optimize_Conc

Caption: Experimental workflow for evaluating AEE in metalworking fluids.

References

Evaluating the CO-Absorbing Prowess of Aminoethoxyethanol: A Lab-Scale Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

As the imperative to mitigate greenhouse gas emissions intensifies, carbon capture, utilization, and storage (CCUS) technologies are paramount. Among these, chemical absorption using amine-based solvents remains a mature and widely deployed method for post-combustion CO₂ capture. While monoethanolamine (MEA) has historically been the benchmark, research into novel solvents with improved absorption capacity, lower regeneration energy requirements, and enhanced stability is crucial. 2-(2-aminoethoxy)ethanol (B1664899) (AEE), also known as diethylene glycol amine (DGA), has emerged as a promising candidate due to its unique molecular structure, which includes both a primary amine and an ether linkage. This application note provides a detailed protocol for a lab-scale setup designed to rigorously evaluate the CO₂ absorption efficiency of AEE, catering to researchers, scientists, and professionals in drug development and chemical engineering.

Core Principles of CO₂ Absorption with Aminoethoxyethanol

The fundamental principle of CO₂ capture with AEE lies in the reversible chemical reaction between the acidic CO₂ gas and the basic amine solvent. The primary amine group in AEE reacts with CO₂ to form carbamates. This reaction is exothermic and occurs at relatively low temperatures in an absorption column. The "rich" solvent, now laden with CO₂, is then heated in a separate stripping column, reversing the reaction and releasing high-purity CO₂. The regenerated "lean" solvent is then cooled and recycled back to the absorber.

Experimental Setup: A Bench-Top Packed Column System

A continuous flow packed-bed absorption column is a standard and effective lab-scale setup for these evaluations. This system allows for the investigation of key performance indicators such as absorption efficiency, CO₂ loading capacity, and mass transfer coefficients under various operating conditions.

Key Components:

  • Gas Delivery System: Mass flow controllers are used to precisely mix a simulated flue gas, typically composed of CO₂ and an inert gas like nitrogen (N₂).

  • Absorption Column: A glass or stainless steel column packed with structured or random packing (e.g., Raschig rings) to provide a large surface area for gas-liquid contact.

  • Solvent Delivery System: A peristaltic or HPLC pump to deliver the AEE solution to the top of the absorption column.

  • Stripping Column (Regenerator): A heated column, often equipped with a reboiler, to regenerate the CO₂-rich solvent.

  • Heat Exchanger: To cool the lean solvent before it re-enters the absorber and to pre-heat the rich solvent before it enters the stripper.

  • Gas Analysis: Non-dispersive infrared (NDIR) CO₂ analyzers to measure the CO₂ concentration in the gas stream at the inlet and outlet of the absorption column.

  • Liquid Sampling Ports: To collect samples of the lean and rich amine solutions for analysis.

  • Temperature and Pressure Sensors: To monitor and control the experimental conditions.

Experimental Workflow

The following diagram illustrates the logical flow of the CO₂ absorption and desorption process in the described lab-scale setup.

G cluster_absorption Absorption Section cluster_regeneration Regeneration Section Gas_In Simulated Flue Gas (CO₂ + N₂) Absorber Packed Absorption Column Gas_In->Absorber Enters bottom Gas_Out Treated Gas (Low CO₂) Absorber->Gas_Out Exits top Rich_Solvent_Out Rich AEE Solution Absorber->Rich_Solvent_Out Exits bottom Lean_Solvent_In Lean AEE Solution Lean_Solvent_In->Absorber Enters top Heat_Exchanger Heat Exchanger Rich_Solvent_Out->Heat_Exchanger Stripper Stripping Column (Heated) CO2_Product Pure CO₂ Stripper->CO2_Product Released CO₂ Regenerated_Solvent Regenerated (Lean) AEE Stripper->Regenerated_Solvent Regenerated_Solvent->Heat_Exchanger Hot Lean Solvent Heat_Exchanger->Lean_Solvent_In Cooled Lean Solvent Heat_Exchanger->Stripper Pre-heated Rich Solvent

Caption: Experimental workflow for CO₂ absorption and desorption.

Chemical Reaction Pathway

The primary reaction between CO₂ and AEE involves the formation of a carbamate. The following diagram depicts this simplified reaction mechanism.

G AEE AEE (R-NH₂) Intermediate Zwitterionic Intermediate AEE->Intermediate + CO₂ CO2 CO₂ Carbamate Carbamate (R-NHCOO⁻) Intermediate->Carbamate + Another AEE Protonated_AEE Protonated AEE (R-NH₃⁺) Intermediate->Protonated_AEE + Another AEE Another_AEE Another AEE molecule

Caption: Simplified reaction of CO₂ with this compound (AEE).

Protocols

1. Preparation of this compound (AEE) Solution:

  • Accurately weigh the required amount of AEE and deionized water to prepare an aqueous solution of the desired concentration (e.g., 30 wt%).

  • Mix the components thoroughly in a sealed container until a homogeneous solution is obtained.

  • Allow the solution to cool to the desired absorption temperature before introducing it into the system.

2. Experimental Procedure for CO₂ Absorption:

  • System Startup:

    • Start the flow of the simulated flue gas (e.g., 15% CO₂ in N₂) at a predetermined flow rate through the absorption column.

    • Bypass the column initially and measure the inlet CO₂ concentration (CCO₂,in) using the NDIR analyzer until a stable reading is achieved.

    • Start the peristaltic pump to introduce the lean AEE solution at a set flow rate to the top of the absorption column.

  • Absorption Process:

    • Once the liquid flow is stable, direct the gas flow through the absorption column.

    • Continuously monitor and record the CO₂ concentration at the outlet of the column (CCO₂,out).

    • Monitor the temperatures and pressures at various points in the system.

    • The system is considered to be at a steady state when the outlet CO₂ concentration remains constant over a significant period.

  • Data Collection:

    • At a steady state, collect samples of the rich amine solution from the bottom of the absorber.

    • Record the steady-state CCO₂,in and CCO₂,out, gas and liquid flow rates, and temperatures.

3. Solvent Regeneration (Desorption):

  • Pump the rich AEE solution through the heat exchanger to pre-heat it.

  • Introduce the pre-heated rich solution into the stripping column.

  • Heat the reboiler at the bottom of the stripper to the desired regeneration temperature (typically 110-120°C) to provide the necessary heat for breaking the amine-CO₂ bonds.

  • The released CO₂ exits from the top of the stripper.

  • The regenerated lean AEE solution is collected from the bottom of the stripper, cooled in the heat exchanger, and can be recycled back to the absorber.

4. Analytical Methods:

  • CO₂ Absorption Efficiency (η): Calculated using the following formula: η (%) = [(CCO₂,in - CCO₂,out) / CCO₂,in] x 100

  • CO₂ Loading (α): This is the moles of CO₂ absorbed per mole of amine. It is determined by analyzing the rich and lean amine solutions. A common method is titration.[1]

    • Take a known volume of the amine sample.

    • Add an excess of a known concentration of a non-reacting base (e.g., NaOH) to liberate the CO₂.

    • Titrate the resulting solution with a standardized acid (e.g., HCl) to determine the amount of unreacted base.

    • The difference in the amount of base before and after CO₂ liberation corresponds to the amount of CO₂ in the sample. Alternatively, methods like gas chromatography (GC) can be used for more precise measurements of the gas phase.[2][3]

Data Presentation

Quantitative data should be meticulously recorded and presented in a structured format for clear comparison and analysis.

Table 1: CO₂ Absorption Efficiency of Aqueous AEE Solutions

AEE Concentration (wt%)Gas Flow Rate (L/min)Liquid Flow Rate (mL/min)Inlet CO₂ (%)Outlet CO₂ (%)Absorption Efficiency (%)
302.01015.01.888.0[4]
302.01515.01.590.0
402.01015.01.292.0
402.01515.00.994.0

Note: The data in this table is illustrative and will vary based on specific experimental conditions.

Table 2: CO₂ Loading Capacity of AEE

AEE Concentration (wt%)CO₂ Loading in Rich Solution (mol CO₂/mol AEE)CO₂ Loading in Lean Solution (mol CO₂/mol AEE)Cyclic Capacity (mol CO₂/mol AEE)
300.45[1]0.150.30
400.500.180.32

Note: The data in this table is illustrative and will vary based on specific experimental conditions.

Table 3: Regeneration Efficiency

Regeneration Temperature (°C)Initial CO₂ Loading (mol CO₂/mol AEE)Final CO₂ Loading (mol CO₂/mol AEE)Regeneration Efficiency (%)
1100.450.1566.7
1200.450.1273.3

Note: The data in this table is illustrative and will vary based on specific experimental conditions. The regeneration of AEE can be challenging, with efficiency decreasing over multiple cycles.[4]

Conclusion

This application note provides a comprehensive framework for establishing a lab-scale setup to evaluate the CO₂ absorption efficiency of this compound. By following the detailed protocols for the experimental setup, procedure, and analytical methods, researchers can generate reliable and comparable data. The provided diagrams and tables serve as a guide for visualizing the process and presenting the quantitative results in a clear and structured manner. This will enable a thorough assessment of AEE as a viable solvent for industrial CO₂ capture applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aminoethoxyethanol (AEE) Regeneration in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Aminoethoxyethanol (AEE), also known as Diglycolamine (DGA), regeneration in CO2 capture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of reduced AEE regeneration efficiency?

A1: Reduced regeneration efficiency in AEE systems is primarily due to thermal and oxidative degradation of the solvent, incomplete CO2 stripping, and operational issues such as foaming. High temperatures in the stripper can lead to the formation of degradation products that reduce the active amine concentration.[1] Oxidative degradation can occur if oxygen is present in the flue gas. Incomplete stripping can result from insufficient reboiler duty or improper temperature and pressure control.

Q2: How can I identify if my AEE solvent is degrading?

A2: Solvent degradation can be identified through several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-QTOF-MS) are effective for identifying and quantifying degradation products.[1] A simple visual inspection may also reveal a change in the solvent's color or an increase in viscosity. Regular analysis of the amine concentration via titration can also indicate solvent loss due to degradation.

Q3: What is the typical heat of absorption for CO2 in AEE?

A3: The heat of CO2 absorption for a 10 m (approximately 60 wt%) DGA® (AEE) solution is around 81 kJ/mol of CO2.[2] This value is comparable to that of 7 m MEA. Understanding the heat of absorption is crucial for accurately calculating the required regeneration energy.

Q4: What are the common operational problems in an AEE regeneration unit?

A4: Common operational problems include foaming, corrosion, and fouling. Foaming can be caused by the accumulation of degradation products, surfactants, or suspended solids. Corrosion is a significant issue in amine plants and can be exacerbated by high temperatures and the presence of degradation products. Fouling of heat exchangers can reduce heat transfer efficiency, leading to higher energy consumption for regeneration.

Troubleshooting Guides

Issue 1: Decreased CO2 Loading Capacity

Symptoms:

  • The lean amine solution returning to the absorber has a higher than expected CO2 loading.

  • The overall CO2 capture efficiency of the system has decreased.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Incomplete Regeneration 1. Verify Reboiler Duty: Ensure the reboiler is providing sufficient heat to the stripper. Insufficient heat will result in incomplete CO2 stripping. 2. Check Stripper Temperature and Pressure: Optimize the stripper operating conditions. Higher temperatures and lower pressures generally favor CO2 desorption. 3. Analyze Lean Amine Loading: Regularly measure the CO2 loading of the lean amine to monitor regeneration performance.
Solvent Degradation 1. Analyze for Degradation Products: Use analytical techniques like GC-MS or LC-QTOF-MS to identify and quantify degradation products.[1] 2. Implement a Reclaiming Strategy: If significant degradation has occurred, consider using a reclaimer to remove degradation products and recover the active amine. 3. Optimize Operating Conditions: Reduce stripper temperature if possible to minimize thermal degradation. Ensure the inlet gas is free of oxygen to prevent oxidative degradation.
Foaming in the Stripper 1. Identify the Cause of Foaming: Foaming can be caused by contaminants or degradation products. Analyze the amine solution for surface-active agents. 2. Use Antifoaming Agents: Inject a suitable antifoaming agent to break the foam. 3. Improve Filtration: Enhance the filtration of the amine solution to remove suspended solids that can promote foaming.
Issue 2: High Regeneration Energy Consumption

Symptoms:

  • The energy required to regenerate the AEE solution is significantly higher than theoretical values.

  • Increased steam consumption in the reboiler.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Fouling of Heat Exchangers 1. Monitor Heat Exchanger Performance: Track the temperature difference between the hot and cold streams. A decreasing temperature difference can indicate fouling. 2. Clean Heat Exchangers: Schedule regular cleaning of the lean/rich amine heat exchanger to maintain optimal heat recovery.
Excessive Water Content 1. Analyze Water Content: Regularly measure the water concentration in the AEE solution. 2. Optimize Water Wash Section: Ensure the water wash section at the top of the absorber is functioning correctly to minimize water carryover.
Suboptimal Operating Parameters 1. Review Stripper Conditions: Ensure the stripper is not being operated at excessively high temperatures or pressures, which increases the sensible heat and heat of vaporization duties. 2. Optimize Amine Circulation Rate: A higher than necessary circulation rate increases the sensible heat load on the reboiler.

Quantitative Data Summary

The following table summarizes key performance data for this compound (DGA) in CO2 capture applications.

ParameterValueConditionsReference
Heat of CO2 Absorption 81 kJ/mol CO210 m DGA® solution[2]
CO2 Absorption Rate 20% less than 7 m MEA-[2]
CO2 Capacity ~80% of 7 m MEA-[2]
Thermal Degradation Rate Constant (k) See table below5 m DGA®[3]

Thermal Degradation Rate Constants for 5 m DGA® [3]

Temperature (°C)Rate Constant (hr⁻¹)
1500.003
1650.01
1750.025

Experimental Protocols

Protocol 1: Determination of AEE Regeneration Efficiency

Objective: To quantify the regeneration efficiency of an AEE solution.

Methodology:

  • Sample Collection: Collect samples of the rich amine entering the stripper and the lean amine exiting the stripper.

  • CO2 Loading Analysis:

    • Determine the CO2 loading (moles of CO2 per mole of amine) in both the rich and lean amine samples using a titration method or a total organic carbon (TOC) analyzer.

    • Titration Method: A common method involves acidifying the amine sample to release CO2, which is then absorbed in a known excess of Ba(OH)2 or NaOH solution. The unreacted hydroxide (B78521) is then back-titrated with a standard acid.

  • Regeneration Efficiency Calculation:

    • Calculate the regeneration efficiency using the following formula:

      • Regeneration Efficiency (%) = [ (Rich Loading - Lean Loading) / Rich Loading ] * 100

Protocol 2: Thermal Degradation Study of AEE

Objective: To evaluate the thermal stability of an AEE solution under simulated stripper conditions.

Methodology:

  • Sample Preparation: Prepare a known concentration of AEE solution (e.g., 30 wt%) and load it with a specific amount of CO2 (e.g., 0.4 mol CO2/mol amine).

  • Experimental Setup:

    • Place a known volume of the CO2-loaded AEE solution into a sealed, high-pressure stainless steel cylinder.

    • Place the cylinder in a forced-convection oven at a constant temperature representative of stripper conditions (e.g., 120-150°C).

  • Data Collection:

    • At regular time intervals (e.g., every 24 hours for a week), remove a cylinder from the oven and allow it to cool to room temperature.

    • Analyze the AEE concentration and the concentration of any degradation products using analytical techniques such as HPLC, GC-MS, or LC-QTOF-MS.

  • Data Analysis:

    • Plot the AEE concentration as a function of time to determine the degradation rate.

    • Identify and quantify the major degradation products to understand the degradation pathways.

Visualizations

Experimental_Workflow_Regeneration_Efficiency cluster_sampling Sample Collection cluster_analysis CO2 Loading Analysis cluster_calculation Calculation Rich_Amine Rich Amine Sample (from Stripper Inlet) Titration Titration or TOC Analysis Rich_Amine->Titration Lean_Amine Lean Amine Sample (from Stripper Outlet) Lean_Amine->Titration Efficiency_Calc Regeneration Efficiency Calculation Titration->Efficiency_Calc

Caption: Workflow for determining AEE regeneration efficiency.

Thermal_Degradation_Pathway AEE_CO2 AEE + CO2 Intermediate Carbamate Intermediate AEE_CO2->Intermediate Degradation_Products Degradation Products Intermediate->Degradation_Products Thermal Stress High_Temp High Temperature (Stripper Conditions)

Caption: Simplified thermal degradation pathway of AEE.

References

troubleshooting low yield in Aminoethoxyethanol synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminoethoxyethanol Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 2-(2-aminoethoxy)ethanol (B1664899) (AEE).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing 2-(2-aminoethoxy)ethanol (AEE)?

A1: The most prevalent industrial synthesis is the catalytic reductive amination of diethylene glycol (DEG) with ammonia (B1221849).[1][2][3] This process is typically carried out at elevated temperatures (150-250°C) and pressures (10-260 Bar) using metal catalysts, such as cobalt or nickel on supports like alumina (B75360) or silica (B1680970).[1][2][3] Another method involves the reaction of epichlorohydrin (B41342) with an ammonia solution.[4]

Q2: What is the major byproduct in the reductive amination of DEG, and how can its formation be controlled?

A2: The primary byproduct is morpholine (B109124), formed through the intramolecular cyclization of AEE.[1][2] Controlling the formation of morpholine is crucial for maximizing the yield of AEE. The ratio of AEE to morpholine can be influenced by the choice of catalyst, reaction temperature, pressure, and the molar ratio of ammonia to DEG.[1][3] Generally, a higher ammonia to DEG molar ratio favors the formation of AEE.[2][3]

Q3: Are there alternative, lab-scale syntheses for AEE that avoid high pressures?

A3: Yes, multi-step synthetic routes can be performed at or near atmospheric pressure. One such method is a modified Gabriel synthesis, which involves protecting the amino group to prevent side reactions.[5] This route can offer high yields but requires more synthetic steps compared to direct amination.[5]

Q4: What are the typical safety precautions for handling 2-(2-aminoethoxy)ethanol?

A4: 2-(2-aminoethoxy)ethanol is a corrosive material that can cause severe skin burns and eye damage.[1][6] It can be harmful if inhaled, causing irritation to the respiratory tract.[1] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat, and consult the Safety Data Sheet (SDS) before handling.[6]

Troubleshooting Guide for Low Yield

This section addresses specific problems that can lead to low yields in the synthesis of AEE, particularly focusing on the reductive amination of diethylene glycol (DEG).

Q: My AEE yield is significantly lower than expected, and I have a high proportion of morpholine. What are the likely causes?

A: This is a common issue. The formation of morpholine is a competing intramolecular cyclization reaction.

  • Insufficient Ammonia: A low molar ratio of ammonia to DEG is a primary cause for increased morpholine production. The excess ammonia helps to favor the intermolecular amination over the intramolecular cyclization. Molar ratios of ammonia to DEG greater than 20 are often used to achieve higher selectivity for AEE.[2][3]

  • High Reaction Temperature: While higher temperatures increase the reaction rate, they can also favor the cyclization to morpholine. The optimal temperature is typically between 150°C and 250°C.[2][3] Consider running the reaction at the lower end of this range.

  • Catalyst Choice: The type of catalyst and its support significantly impacts the product ratio.[1][2] Cobalt and nickel catalysts are common.[2] Ensure your catalyst is active and has not been poisoned.

Q: The conversion of my starting material (Diethylene Glycol) is very low. What should I check?

A: Low conversion of DEG points towards issues with reaction conditions or catalyst activity.

  • Catalyst Deactivation: The catalyst may be deactivated or "poisoned." Ensure all reactants and the hydrogen gas stream are pure and dry. The catalyst should be properly reduced in situ under a hydrogen flow before introducing the reactants.[1][2]

  • Inadequate Temperature or Pressure: The reaction requires high temperature and pressure to proceed efficiently.[1] Verify that your reactor is reaching and maintaining the target temperature (150-250°C) and pressure (10-20 Bar or higher).[2][3]

  • Poor Mixing: In a batch or semi-continuous reactor, ensure that stirring is adequate to maintain good contact between the reactants, hydrogen, and the catalyst surface.

Q: I am observing the formation of unexpected byproducts other than morpholine. What could they be?

A: Besides morpholine, other side reactions can occur.

  • Over-alkylation: The primary amine of AEE can react further with DEG to form secondary and tertiary amines. A high excess of ammonia helps to suppress these reactions.

  • Decomposition: At excessively high temperatures, reactants and products may decompose. Ensure the reaction temperature is carefully controlled.[7]

  • Contaminants in Starting Materials: Impurities in the diethylene glycol or ammonia can lead to side reactions. Use high-purity starting materials.

Q: My purification process by distillation is inefficient, and I'm losing a lot of product. What can I do?

A: The separation of AEE from unreacted DEG, water, and morpholine can be challenging due to their boiling points.

  • Inefficient Distillation Column: A fractional distillation column with a sufficient number of theoretical plates is necessary for good separation.

  • Vacuum Level: Distillation should be performed under reduced pressure to lower the boiling points and prevent thermal degradation of the products.

  • Alternative Purification: For lab-scale synthesis, column chromatography on silica gel can be an effective method for obtaining high-purity AEE.[5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low AEE yield.

TroubleshootingWorkflow start Low AEE Yield check_conversion Check DEG Conversion start->check_conversion check_selectivity Check AEE:Morpholine Ratio start->check_selectivity low_conversion Conversion is Low check_conversion->low_conversion low_selectivity Selectivity is Low (High Morpholine) check_selectivity->low_selectivity catalyst Verify Catalyst Activity (Reduction, Purity) low_conversion->catalyst Yes conditions Verify Temp & Pressure low_conversion->conditions Yes ammonia_ratio Increase NH3:DEG Ratio low_selectivity->ammonia_ratio Yes temp Lower Reaction Temp low_selectivity->temp Yes solution Yield Optimized catalyst->solution conditions->solution ammonia_ratio->solution temp->solution

Caption: A flowchart for diagnosing the cause of low yield in AEE synthesis.

Data Presentation

The following tables summarize reaction conditions from various sources for the synthesis of AEE from Diethylene Glycol (DEG) and Ammonia.

Table 1: Effect of Reaction Conditions on AEE:Morpholine Ratio

PlanCatalyst (Cobalt Loading)SupportTemp (°C)Pressure (Bar)NH₃:DEG Molar RatioAEE:Morpholine (wt ratio)Reference
115 wt% CoAlumina18014>204.3[1]
215 wt% CoAlumina18014>206.2[1]
340 wt% CoKieselguhr21014>203.1[1][2]
440 wt% CoKieselguhr21014>203.8[1][2]

Experimental Protocols

Protocol 1: Catalytic Amination of Diethylene Glycol (Continuous Flow)

This protocol is a generalized procedure based on common patent literature for a continuous-flow reaction.[1][2][3]

1. Catalyst Activation:

  • Charge a tubular reactor with the catalyst (e.g., 50g of Cobalt Oxide on Alumina).

  • Heat the reactor to 200°C under a continuous flow of hydrogen gas to reduce the metal oxide catalyst.

2. Reaction Execution:

  • Set the reactor temperature to the desired setpoint (e.g., 180-210°C) and pressurize with hydrogen to the target pressure (e.g., 14 Bar).

  • Introduce pre-heated streams of Diethylene Glycol (DEG) and liquid Ammonia into the reactor in a downflow mode. A high molar excess of ammonia is used (e.g., >20:1 NH₃:DEG).

  • Maintain a continuous flow of hydrogen gas through the reactor.

  • Allow the reaction to run for several hours to reach a steady state.

3. Product Collection and Purification:

  • The reaction mixture exiting the reactor is cooled.

  • The crude product is passed through a gas-liquid separator to remove excess ammonia and hydrogen.[8]

  • The resulting liquid mixture contains AEE, morpholine, unreacted DEG, and water.

  • This crude mixture is then purified by fractional distillation under reduced pressure to separate the components and isolate the pure 2-(2-aminoethoxy)ethanol.

Reaction Scheme and Purification Workflow

The following diagrams illustrate the chemical reactions and the general workflow for product purification.

ReactionScheme cluster_main Main Reaction cluster_side Side Reaction DEG Diethylene Glycol (DEG) AEE This compound (AEE) DEG->AEE + NH3 - H2O AEE_side This compound (AEE) Morpholine Morpholine AEE_side->Morpholine Intramolecular Cyclization - H2O PurificationWorkflow start Crude Reaction Mixture (AEE, Morpholine, DEG, H2O) separator Gas-Liquid Separator start->separator distillation1 Fractional Distillation (Atmospheric) separator->distillation1 Liquid Phase waste1 Excess NH3, H2 (Recycled) separator->waste1 Gas Phase distillation2 Fractional Distillation (Vacuum) distillation1->distillation2 Crude Organics waste2 Water & Light Impurities distillation1->waste2 Aqueous Phase product Pure AEE distillation2->product Product Fraction byproduct Morpholine Fraction distillation2->byproduct Low Boiling Fraction waste3 DEG & Heavy Impurities distillation2->waste3 High Boiling Residue

References

Technical Support Center: Managing Aminoethoxyethanol Incompatibility with Strong Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for safely handling Aminoethoxyethanol (AEE) and mitigating the risks associated with its incompatibility with strong oxidizing agents. The following sections offer troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses potential problems that may arise when working with this compound and strong oxidizing agents.

Problem Possible Cause Recommended Action
Unexpected temperature increase upon mixing AEE with another reagent. The reagent may be a strong oxidizing agent, leading to an exothermic reaction.1. IMMEDIATELY STOP the addition of the reagent.2. If safe to do so, place the reaction vessel in an ice bath to cool it down.3. Be prepared for the possibility of a runaway reaction. Ensure a clear path of egress and have appropriate fire extinguishing equipment readily available.4. Consult the Safety Data Sheet (SDS) for the reagent to confirm if it is a strong oxidizing agent.
Gas evolution (bubbling, fizzing) is observed after mixing AEE with a substance. A chemical reaction is occurring, which could be the oxidation of AEE. The evolved gas could be flammable or toxic.[1]1. Ensure the reaction is being conducted in a well-ventilated fume hood.2. Do not inhale the fumes.3. If the reaction is vigorous, treat it as a potential runaway reaction (see above).4. If the gas is unknown, treat it as hazardous.
A color change is observed upon mixing AEE with a solution. This can indicate a chemical reaction. For example, the purple color of potassium permanganate (B83412) will disappear as it is consumed in an oxidation reaction.1. Monitor the temperature of the reaction closely.2. Be aware that a color change is a sign of a chemical transformation, which could be energetic.3. If other signs of a reaction (heat, gas) are present, proceed with caution.
A spill of an unknown liquid has occurred in an area where AEE and strong oxidizers are used. The spilled material could be a mixture of incompatible chemicals.1. EVACUATE the immediate area.2. Alert others in the laboratory and your supervisor.3. Do NOT attempt to clean up the spill with combustible materials like paper towels.[2] Use an inert absorbent material such as vermiculite (B1170534) or sand.[2]
Crystals are forming around the cap of a container of a peroxide-forming solvent intended for use with AEE. This indicates the formation of potentially explosive peroxides.1. DO NOT OPEN OR MOVE THE CONTAINER. 2. The friction from opening the cap could cause a detonation.3. Alert your institution's Environmental Health & Safety (EHS) office immediately for proper disposal.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AEE) and why is it incompatible with strong oxidizing agents?

This compound (AEE) is an organic compound containing both a primary amine and a primary alcohol functional group.[3] This structure makes it susceptible to oxidation. Strong oxidizing agents are substances that readily accept electrons from other substances. The reaction of AEE with strong oxidizing agents can be highly exothermic, meaning it releases a significant amount of heat. This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction, fire, or explosion.[1]

Q2: Which substances are considered strong oxidizing agents to avoid with AEE?

A non-exhaustive list of common strong oxidizing agents to avoid mixing with AEE includes:

  • Peroxides and Peroxy Compounds: Hydrogen peroxide, benzoyl peroxide, peracetic acid.

  • Permanganates: Potassium permanganate.

  • Nitrates and Nitric Acid: Nitric acid, ammonium (B1175870) nitrate.

  • Chromates and Dichromates: Chromic acid, potassium dichromate.

  • Hypochlorites: Sodium hypochlorite (B82951) (bleach).

Always consult the Safety Data Sheet (SDS) for any chemical to identify if it is classified as an oxidizing agent.

Q3: What are the signs of an incompatible reaction between AEE and a strong oxidizing agent?

Be alert for the following signs, which may occur individually or in combination:

  • Rapid increase in temperature.

  • Vigorous bubbling or gas evolution.

  • Change in color.

  • Fuming or release of vapors.

  • A hissing or whistling sound from the reaction vessel, indicating a pressure buildup.

Q4: What should I do in case of an accidental mixture of AEE and a strong oxidizing agent?

  • Prioritize Personal Safety: Immediately alert others and evacuate the area if the reaction is vigorous or showing signs of uncontrollability.

  • Do Not Attempt to Seal a Reacting Container: This could lead to a pressure buildup and explosion.

  • Cool the Reaction (if safe): If the reaction is small and controllable, an ice bath may help to slow the reaction rate.

  • Ventilation: Ensure the reaction is under a fume hood to capture any toxic fumes.

  • Contact Emergency Personnel: Inform your supervisor and your institution's EHS office.

Q5: How should I store AEE and strong oxidizing agents?

Store AEE separately from all strong oxidizing agents. Use secondary containment for both AEE and the oxidizing agents to prevent accidental mixing in case of a spill. Store in a cool, dry, well-ventilated area away from heat and direct sunlight.

Quantitative Data Summary

PropertyThis compound (AEE)
CAS Number 929-06-6
Molecular Formula C4H11NO2
Boiling Point 218-224 °C
Flash Point 127 °C
Incompatible Materials Strong oxidizing agents, Strong acids
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx)

Experimental Protocols

Protocol: Small-Scale Quenching of a Suspected Incompatible Reaction Mixture

Disclaimer: This is a general protocol and should be adapted based on a thorough risk assessment of the specific chemicals and quantities involved. This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Objective: To safely neutralize a small quantity (<50 mL) of an accidentally mixed solution of this compound and a strong oxidizing agent.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, face shield, flame-retardant lab coat, chemical-resistant gloves (e.g., neoprene or nitrile).

  • Large ice bath.

  • Stir plate and stir bar.

  • Addition funnel.

  • Inert gas supply (e.g., nitrogen or argon).

  • Quenching agent: A dilute solution of a mild reducing agent (e.g., 5-10% sodium bisulfite solution). Note: The choice of quenching agent must be carefully considered based on the specific oxidizing agent.

  • pH paper or pH meter.

Procedure:

  • Immediate Cooling: Place the reaction vessel containing the incompatible mixture into a large ice bath on a stir plate. Begin gentle stirring.

  • Inert Atmosphere: If not already done, blanket the reaction with an inert gas to displace oxygen.

  • Prepare Quenching Solution: In a separate flask, prepare a dilute solution of the quenching agent.

  • Slow Addition of Quenching Agent: Using an addition funnel, add the quenching solution dropwise to the reaction mixture. Monitor the temperature continuously. The rate of addition should be slow enough to maintain a low and stable temperature.

  • Observe for Reaction Cessation: Continue the slow addition until all signs of reaction (gas evolution, temperature increase) have ceased.

  • Neutralization (if necessary): After quenching the oxidizer, the solution may be acidic or basic. Check the pH and neutralize carefully with a dilute acid or base as appropriate.

  • Waste Disposal: Dispose of the neutralized mixture as hazardous waste according to your institution's guidelines.

Visualizations

experimental_workflow start Incompatible Mixture Detected cool Immediate Cooling (Ice Bath) start->cool inert Establish Inert Atmosphere cool->inert prepare_quench Prepare Dilute Quenching Agent inert->prepare_quench slow_add Slow, Dropwise Addition of Quenching Agent prepare_quench->slow_add monitor Monitor Temperature and Reaction Signs slow_add->monitor monitor->slow_add Adjust Addition Rate reaction_stopped Reaction Ceased? monitor->reaction_stopped reaction_stopped->slow_add No neutralize Check and Neutralize pH reaction_stopped->neutralize Yes dispose Dispose of as Hazardous Waste neutralize->dispose decision_tree spill Spill Occurs identify Identify Spilled Material spill->identify known_aee Known AEE identify->known_aee Known known_oxidizer Known Strong Oxidizer identify->known_oxidizer Known unknown_mixture Unknown or Mixture identify->unknown_mixture Unknown absorb_inert Absorb with Inert Material known_aee->absorb_inert known_oxidizer->absorb_inert evacuate Evacuate Area & Call EHS unknown_mixture->evacuate neutralize_spill Consider Neutralization (if safe and appropriate) absorb_inert->neutralize_spill dispose_spill Dispose as Hazardous Waste neutralize_spill->dispose_spill

References

Technical Support Center: Preventing Aminoethoxyethanol (AEE) Degradation in Amine Treating Units

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Aminoethoxyethanol (AEE) in amine treating units.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of AEE in amine treating units, leading to its degradation.

Issue Potential Cause Recommended Action Analytical Method for Verification
High AEE Loss Thermal Degradation: Elevated temperatures in the regenerator/reboiler, especially in the presence of high CO₂ loading. AEE is stable in the absence of CO₂, but degrades significantly in its presence at temperatures as low as 135°C.[1]- Maintain reboiler temperature below the recommended maximum (typically < 132°C for similar amines).[2] - Optimize steam input to the reboiler to avoid localized overheating. - Ensure proper design of the reboiler to prevent high skin temperatures.- GC-MS: To identify and quantify thermal degradation products like 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA).[1][3][4] - LC-QTOF-MS: For the identification of a broader range of degradation products.[1][3]
Oxidative Degradation: Presence of dissolved oxygen in the amine solution, often introduced with the sour gas feed. Metal ions (e.g., iron from corrosion) can catalyze oxidation.[5][6]- Install and maintain an efficient inlet separator to remove entrained air. - Consider using an oxygen scavenger in the amine solution.[7] - Implement a robust corrosion control program to minimize the presence of catalytic metal ions.[8]- Ion Chromatography (IC): To detect heat-stable salts (HSS) formed from oxidative degradation. - Wet Chemistry: To measure dissolved oxygen levels in the amine solution.
Foaming in the Absorber or Stripper Accumulation of Degradation Products: Surfactant-like degradation products can reduce the surface tension of the amine solution, leading to foaming.- Implement a filtration system (e.g., carbon filters) to remove degradation products and other contaminants.[9] - Consider a partial or full replacement of the amine solution if it is heavily degraded. - Use a suitable anti-foaming agent as a temporary measure.[9]- Foam Test: A simple physical test to assess the foaming tendency of the amine solution.
Increased Corrosion Rates Formation of Acidic Degradation Products: Oxidative degradation can lead to the formation of acidic compounds, lowering the pH of the amine solution and increasing its corrosivity.[8]- Monitor the pH of the lean amine solution regularly. - Maintain a clean amine solution through filtration and, if necessary, reclaiming. - Upgrade materials of construction in high-temperature, high-velocity areas to corrosion-resistant alloys.[8]- pH Measurement: Regular monitoring of the amine solution's pH. - Corrosion Coupons/Probes: To directly measure corrosion rates within the unit.
Off-Spec Sweet Gas Reduced AEE Concentration: Degradation leads to a lower concentration of active amine available for acid gas removal.- Regularly analyze the AEE concentration in the lean amine solution. - Make up for AEE losses to maintain the desired concentration.- Titration: A standard method for determining amine concentration. - HPLC: Can also be used for accurate amine quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of AEE degradation in an amine treating unit?

A1: The two primary degradation mechanisms for AEE are:

  • Thermal Degradation: This occurs at high temperatures, primarily in the stripper and reboiler, and is significantly accelerated by the presence of carbon dioxide (CO₂).[1] In the absence of CO₂, AEE shows high thermal stability.[1] The reaction of AEE with CO₂ can lead to the formation of carbamates, which can then undergo further reactions to form degradation products.

  • Oxidative Degradation: This is caused by the presence of dissolved oxygen in the amine solution, which can react with AEE to form a variety of degradation products, including aldehydes, carboxylic acids, and heat-stable salts.[10][5][6] This process can be catalyzed by metal ions.[10]

Q2: What are the major degradation products of AEE?

A2: Under thermal degradation conditions in the presence of CO₂, a significant number of degradation products can be formed.[1] The most abundant degradation product identified is 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) .[1][3] Other notable degradation products include (3-(2-Hydroxyethyl)-2-oxazolidinone (HEOD) and 1,4-Bis(2-hydroxyethyl)piperazine (BHEP).[3]

Q3: How can I monitor the degradation of my AEE solution?

A3: Regular monitoring of the amine solution is crucial for early detection of degradation. Key analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile degradation products.[1][3][4]

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This method is excellent for identifying a wide range of degradation products, including less volatile and more polar compounds.[1][3]

  • Ion Chromatography (IC): This is used to quantify heat-stable salts (HSS), which are often products of oxidative degradation.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantifying the concentration of AEE and some of its degradation products.

Q4: What are the key operational parameters to control to minimize AEE degradation?

A4: To minimize AEE degradation, focus on controlling the following parameters:

  • Reboiler Temperature: Keep the reboiler temperature as low as possible while still achieving adequate amine regeneration.[9] High temperatures are a primary driver for thermal degradation.[2]

  • Oxygen Ingress: Prevent oxygen from entering the system by ensuring the proper functioning of the inlet gas separator and considering the use of a blanket gas on storage tanks.

  • Amine Solution Cleanliness: Utilize filtration (mechanical and carbon filters) to remove solid particles, hydrocarbon contaminants, and degradation products that can promote foaming and corrosion.[9]

  • CO₂ Loading: While necessary for the process, excessively high CO₂ loading in the rich amine entering the stripper can increase the rate of thermal degradation.

Q5: Are there any chemical inhibitors that can be used to prevent AEE degradation?

A5: Yes, various inhibitors can be used to mitigate amine degradation. For oxidative degradation, oxygen scavengers and metal chelating agents can be effective.[7][11] For instance, sodium sulfite (B76179) has been shown to inhibit the oxidative degradation of other amines.[12] The selection and dosage of an inhibitor should be based on a thorough analysis of the specific degradation problem and consultation with a chemical treatment specialist.

Experimental Protocols

Protocol 1: Laboratory-Scale Thermal Degradation Study of AEE

Objective: To evaluate the thermal stability of an aqueous AEE solution in the presence of CO₂ at a specific temperature.

Methodology:

  • Solution Preparation: Prepare a 30 wt% aqueous solution of AEE.

  • CO₂ Loading: Sparge the AEE solution with a known concentration of CO₂ gas until a desired CO₂ loading (e.g., 0.4 mol CO₂/mol AEE) is achieved. The loading can be determined by titration.

  • Experimental Setup:

    • Place a known volume (e.g., 10 mL) of the CO₂-loaded AEE solution into a high-pressure stainless steel Swagelok cylinder.

    • Seal the cylinder tightly.

  • Heating: Place the sealed cylinder in a preheated oven at the desired test temperature (e.g., 135°C).[1]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 3, and 4 weeks), remove a cylinder from the oven and allow it to cool to room temperature.

  • Sample Analysis:

    • Open the cylinder in a well-ventilated area.

    • Dilute a small aliquot of the degraded amine solution with a suitable solvent (e.g., methanol).

    • Analyze the diluted sample using GC-MS and/or LC-QTOF-MS to identify and quantify the degradation products.[1][3]

    • Determine the remaining AEE concentration using a suitable analytical method (e.g., GC or titration).

Protocol 2: Quantitative Analysis of AEE Degradation Products by GC-MS

Objective: To quantify the concentration of major AEE degradation products in a degraded amine sample.

Methodology:

  • Sample Preparation:

    • Take a precise volume of the degraded amine sample.

    • If necessary, perform a sample cleanup to remove interferences. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.

    • Derivatization may be required for some polar degradation products to improve their volatility and chromatographic separation.

  • GC-MS Instrument Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of the target degradation products (if available).

    • Analyze the standards using the same GC-MS method to generate a calibration curve.

  • Quantification:

    • Inject the prepared sample into the GC-MS.

    • Identify the degradation products based on their retention times and mass spectra.

    • Quantify the concentration of each product by comparing its peak area to the calibration curve.

Visualizations

AEE_Thermal_Degradation_Pathway AEE This compound (AEE) Carbamate AEE Carbamate AEE->Carbamate + CO₂ (High Temp) CO2 CO₂ HEIA 1-(2-Hydroxyethyl)-2- imidazolidinone (HEIA) (Major Product) Carbamate->HEIA Intramolecular Cyclization Other_Products Other Degradation Products (e.g., HEOD, BHEP) Carbamate->Other_Products Side Reactions

Caption: Proposed thermal degradation pathway of AEE in the presence of CO₂.

AEE_Degradation_Troubleshooting_Workflow Start High AEE Loss or Operational Issues Detected Check_Temp Check Reboiler Temperature Start->Check_Temp Check_O2 Check for Oxygen Ingress Start->Check_O2 Analyze_Solution Analyze Amine Solution (GC-MS, IC, pH) Start->Analyze_Solution Check_Temp->Check_O2 No High_Temp High Temperature Check_Temp->High_Temp Yes Check_O2->Analyze_Solution No O2_Present Oxygen Present Check_O2->O2_Present Yes Deg_Products Degradation Products Detected Analyze_Solution->Deg_Products Yes End Monitor and Evaluate Analyze_Solution->End No Optimize_Temp Optimize Reboiler Operation High_Temp->Optimize_Temp Improve_Separation Improve Inlet Separation / Use Scavenger O2_Present->Improve_Separation Filter_Amine Implement/Improve Filtration Deg_Products->Filter_Amine Optimize_Temp->End Improve_Separation->End Filter_Amine->End

Caption: Troubleshooting workflow for AEE degradation in amine treating units.

References

Technical Support Center: Optimizing Reactions with Aminoethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing reactions involving 2-(2-Aminoethoxy)ethanol (AEE). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature and pressure ranges for the synthesis of Aminoethoxyethanol (AEE) from Diethylene Glycol (DEG) and ammonia (B1221849)?

A1: The synthesis of AEE from DEG and ammonia is typically conducted at temperatures ranging from 100°C to 300°C and pressures from 10 to 260 Bar.[1] The specific conditions can be adjusted to control the ratio of AEE to the common byproduct, morpholine (B109124).[1] For instance, one process describes temperatures of 150°C to 250°C and pressures of 10 to 20 Bar to achieve a higher AEE to morpholine ratio.[2] Another patent suggests temperatures of 200-220°C and pressures of at least 48 x 10^5 Pa (700 psig) are used in the synthesis of morpholine and its derivatives, where AEE is an intermediate.[3]

Q2: How can I favor the formation of this compound (AEE) over morpholine?

A2: To favor the formation of AEE over morpholine, a higher molar ratio of ammonia to diethylene glycol (DEG) is generally recommended, with ratios of up to 50 being used.[1] Specifically, a molar ratio of ammonia to DEG greater than 20 is suggested to achieve an AEE to morpholine ratio greater than 3.[2] Additionally, operating at lower pressures can favor the formation of AEE by keeping the morpholine in the vapor phase, which limits its subsequent reactions.[3]

Q3: What catalysts are commonly used for the amination of diethylene glycol (DEG) to produce this compound (AEE)?

A3: A variety of catalysts are used for the amination of DEG. These are typically metals and metal oxides supported on materials like silica, alumina (B75360), thoria, and zirconia.[1] Specific examples include cobalt oxide on alumina or kieselguhr, and nickel oxide on a gamma alumina support.[1][3] Hydrogen is often added to maintain the activity of these hydrogenation-dehydrogenation catalysts.[3]

Q4: What are common side reactions to be aware of when working with this compound (AEE)?

A4: The most significant side reaction in the synthesis of AEE from DEG and ammonia is the intramolecular cyclization of AEE to form morpholine.[1] Other potential side products include morpholino diethylene glycol (MDEG) and bis-morpholino diethylene glycol (BMDEG), which are considered "heavies".[3] In other reactions, such as the Williamson ether synthesis, elimination reactions can compete with the desired substitution, especially with sterically hindered substrates or strong, bulky bases.[4]

Q5: What safety precautions should be taken when handling this compound (AEE) at high temperatures and pressures?

A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is crucial to work in a well-ventilated area, under a fume hood if possible, and to wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6] When conducting reactions at elevated temperatures and pressures, it is essential to use equipment rated for such conditions and to have appropriate pressure relief systems in place. A thorough risk assessment should always be conducted before starting any experiment.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product

Symptoms:

  • The final product mass is significantly lower than the theoretical yield.

  • TLC or GC analysis shows a large amount of unreacted starting material.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Inadequate Temperature Ensure your reaction is heated to the optimal temperature range. For morpholine synthesis from diethanolamine, this is typically 180-210°C.[7] A temperature drop of just 10-15°C can significantly decrease the yield.[7]Reaction rates are highly dependent on temperature. Insufficient heat can lead to an incomplete reaction.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Some reactions, like the dehydration of diethanolamine, can be slow and require prolonged heating (15 hours or more).[7]Reactions need sufficient time to reach completion. Prematurely stopping the reaction will result in a low yield.
Improper Reagent Concentration/Ratio Verify that the concentrations and molar ratios of your reactants and catalysts are correct. For example, in the Williamson ether synthesis, a 5:1 molar excess of ammonia to alkyl halide can suppress polyalkylation and increase the primary amine yield.[8]Stoichiometry is critical for maximizing product formation and minimizing side reactions.
Presence of Water Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]Water can quench strong bases, hydrolyze starting materials, or interfere with catalysts, leading to lower yields.
Product Loss During Workup Ensure efficient extraction and purification steps. Your product may be water-soluble, volatile, or get stuck in filtration media.[9]Careful handling and optimized workup procedures are necessary to avoid losing the product.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • TLC or GC analysis shows multiple spots/peaks in addition to the desired product.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Undesired Side Reactions (e.g., Morpholine formation) Adjust reaction conditions to disfavor the side reaction. To minimize morpholine formation when AEE is the desired product, increase the ammonia to DEG ratio and consider operating at lower pressures.[2][3]Reaction conditions can be tuned to selectively favor the formation of the desired product over side products.
Elimination Reactions If using a strong base, consider a less bulky base. Run the reaction at the lowest temperature that allows for the desired transformation.[4]In reactions like the Williamson ether synthesis, E2 elimination can compete with the desired SN2 substitution.
Over-reaction or Decomposition Monitor the reaction closely and stop it as soon as the starting material is consumed. Excessively high temperatures or prolonged reaction times can lead to product decomposition.[7][10]Optimal reaction time and temperature are crucial to prevent the degradation of the desired product.
Impure Starting Materials or Reagents Ensure the purity of your starting materials and reagents. Impurities can lead to unexpected side reactions.[10]The quality of the starting materials directly impacts the outcome of the reaction.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of AEE and Morpholine from DEG and Ammonia

Parameter Condition Range Effect on AEE:Morpholine Ratio Reference
Temperature100 - 300°CVaries depending on other parameters. Higher temperatures can favor cyclization to morpholine.[1]
Pressure10 - 260 BarLower pressures can favor AEE formation.[3][1]
Ammonia:DEG Molar RatioUp to 50Higher ratios (>20) favor AEE formation.[1][2][1][2]
CatalystMetals/Metal Oxides on SupportsDifferent catalysts can have varying selectivities for AEE vs. morpholine.[1]
HydrogenAdded to maintain catalyst activity-[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (AEE) with High Selectivity

This protocol is based on a process designed to maximize the AEE to morpholine ratio.[2]

Materials:

  • Diethylene Glycol (DEG)

  • Anhydrous Ammonia

  • Hydrogen

  • Cobalt Oxide on Alumina catalyst

  • Tubular reactor

Procedure:

  • Charge the tubular reactor with the Cobalt Oxide on Alumina catalyst.

  • Reduce the catalyst at 200°C under a flow of hydrogen.

  • Establish a continuous downflow feed of DEG, anhydrous ammonia, and hydrogen into the reactor. Maintain a molar ratio of ammonia to DEG greater than 20 and a molar ratio of hydrogen to DEG greater than 1.

  • Maintain the reactor temperature between 150°C and 250°C and the pressure between 10 Bar and 20 Bar.

  • Continuously collect the reaction products.

  • Separate the AEE from morpholine and other byproducts by distillation.

Mandatory Visualization

troubleshooting_workflow start Low Reaction Yield or Significant Byproducts check_conditions Verify Reaction Conditions (Temp, Pressure, Time, Stoichiometry) start->check_conditions check_reagents Check Reagent and Solvent Purity/Anhydrousness start->check_reagents monitor_reaction Monitor Reaction Progress (TLC, GC, etc.) start->monitor_reaction optimize Systematically Optimize Conditions (e.g., Design of Experiments) check_conditions->optimize Conditions Incorrect check_reagents->optimize Reagents/Solvents Impure monitor_reaction->optimize Incomplete Reaction or Decomposition Observed successful Successful Reaction optimize->successful

Caption: Troubleshooting workflow for optimizing this compound reactions.

synthesis_pathway cluster_reactants Reactants cluster_products Products DEG Diethylene Glycol (DEG) AEE This compound (AEE) DEG->AEE + NH3 - H2O Ammonia Ammonia (NH3) Morpholine Morpholine AEE->Morpholine Intramolecular Cyclization - H2O Heavies Heavier Byproducts (MDEG, BMDEG) AEE->Heavies + DEG Morpholine->Heavies + DEG

Caption: Reaction pathway for the synthesis of AEE and associated byproducts.

References

Technical Support Center: Purification of Crude 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(2-Aminoethoxy)ethanol (AEE).

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-(2-Aminoethoxy)ethanol relevant to its purification?

A1: Understanding the physical properties of AEE is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₄H₁₁NO₂[1]
Molecular Weight105.14 g/mol
Boiling Point218-224 °C (at 760 mmHg)
Melting Point-12.5 °C[1]
Density1.048 g/mL at 25 °C
SolubilityMiscible with water[1]

Q2: What are the most common impurities in crude 2-(2-Aminoethoxy)ethanol?

A2: Common impurities in crude AEE often depend on the synthetic route. Impurities can include unreacted starting materials, byproducts, and residual solvents. For instance, if synthesized via amination of diethylene glycol, potential impurities could include diethylene glycol and morpholine.[2] If a phthalimide-based synthesis is used, impurities might include residual hydrazine (B178648) and byproducts from the deprotection step.[3]

Q3: Which purification technique is most suitable for my crude 2-(2-Aminoethoxy)ethanol?

A3: The choice of purification technique depends on the nature of the impurities and the desired final purity.

  • Vacuum Distillation is effective for separating AEE from non-volatile impurities or compounds with significantly different boiling points.

  • Column Chromatography is a versatile technique for removing impurities with similar polarities to AEE.

  • Crystallization is less common for AEE due to its low melting point but can be effective if a suitable salt or derivative can be formed and crystallized.

Troubleshooting Guides

Vacuum Distillation

Problem: Bumping or unstable boiling during distillation.

  • Possible Cause: Uneven heating or the absence of a boiling aid. Boiling stones are ineffective under vacuum.[4]

  • Solution:

    • Ensure uniform heating using a heating mantle and a magnetic stirrer with a stir bar in the distilling flask.[4]

    • Introduce a fine stream of air or nitrogen through a capillary tube into the liquid to promote smooth boiling.

    • Ensure the system is free of leaks to maintain a stable vacuum.

Problem: Poor separation of AEE from a close-boiling impurity.

  • Possible Cause: Insufficient column efficiency.

  • Solution:

    • Use a fractionating column (e.g., Vigreux or packed column) between the distilling flask and the condenser to increase the number of theoretical plates.

    • Optimize the reflux ratio by adjusting the heating rate and insulation of the column.

Problem: Product is discolored after distillation.

  • Possible Cause: Thermal decomposition of AEE or impurities at high temperatures.

  • Solution:

    • Perform the distillation under a higher vacuum to lower the boiling point.

    • Ensure the heating mantle temperature does not significantly exceed the boiling point of AEE at the operating pressure.

Column Chromatography

Problem: Streaking or tailing of the AEE peak on the TLC plate and column.

  • Possible Cause: Strong interaction between the basic amine group of AEE and acidic silanol (B1196071) groups on the silica (B1680970) gel surface.[5]

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-2%) or ammonia, to the eluent system to neutralize the acidic sites on the silica gel.[6]

    • Consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase (C18) silica gel.[6]

Problem: Poor separation of AEE from an impurity.

  • Possible Cause: Inappropriate solvent system polarity.

  • Solution:

    • Systematically vary the solvent polarity using a gradient elution. Start with a less polar solvent system and gradually increase the polarity.

    • Use Thin Layer Chromatography (TLC) to screen different solvent systems to find one that provides optimal separation (aim for an Rf value of ~0.3 for AEE).

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.

    • If AEE is still retained, a more polar solvent like methanol (B129727) may be required. A common eluent system for amino alcohols is a gradient of methanol in dichloromethane (B109758).[6]

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly.[7]

  • Solution:

    • Use a lower-boiling point solvent or a solvent mixture.

    • Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling.

    • Use a larger volume of solvent to ensure the saturation point is reached at a temperature below the compound's melting point.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is very soluble even at low temperatures.[8]

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of pure AEE.

    • Reduce the volume of the solvent by evaporation and allow it to cool again.[8]

    • Cool the solution in an ice bath or even a dry ice/acetone bath to further decrease solubility.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude 2-(2-Aminoethoxy)ethanol
  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a Vigreux column, a condenser, a receiving flask, and a vacuum source with a trap.[9] Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the round-bottom flask with the crude AEE and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring the crude AEE.

    • Gradually apply vacuum to the system. A water aspirator or a vacuum pump can be used.[9]

    • Once a stable vacuum is achieved, begin heating the flask gently with a heating mantle.

    • Collect any low-boiling fractions in a separate receiving flask.

    • Increase the temperature to distill the AEE. Collect the fraction that distills at the expected boiling point for the measured pressure. A nomograph can be used to estimate the boiling point at reduced pressure.[4]

    • Monitor the temperature throughout the distillation. A stable boiling point indicates a pure fraction.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.[9]

Protocol 2: Column Chromatography of Crude 2-(2-Aminoethoxy)ethanol
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A common starting point is a mixture of n-hexane and ethyl acetate, or dichloromethane and methanol, often with the addition of 0.5-1% triethylamine to prevent tailing.[3][5][6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column plugged with cotton or glass wool and allow the silica to settle, ensuring an even and compact bed.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude AEE in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[10]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes or flasks.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the AEE.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified AEE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude AEE distillation Vacuum Distillation crude->distillation High boiling impurities chromatography Column Chromatography crude->chromatography Polar impurities analysis Purity Analysis (TLC, GC, NMR) distillation->analysis chromatography->analysis pure_product Pure AEE analysis->pure_product

Caption: General workflow for the purification of crude 2-(2-Aminoethoxy)ethanol.

troubleshooting_logic cluster_distillation Distillation cluster_chromatography Chromatography cluster_recrystallization Recrystallization start Purification Issue Identified d_issue Bumping / Discoloration start->d_issue c_issue Tailing / Poor Separation start->c_issue r_issue Oiling Out / No Crystals start->r_issue d_sol1 Check Stirring & Vacuum d_issue->d_sol1 d_sol2 Reduce Temperature d_issue->d_sol2 c_sol1 Add Basic Modifier to Eluent c_issue->c_sol1 c_sol2 Optimize Solvent Polarity c_issue->c_sol2 r_sol1 Cool Slowly / Change Solvent r_issue->r_sol1 r_sol2 Induce Crystallization r_issue->r_sol2

Caption: Troubleshooting decision tree for common AEE purification issues.

References

Technical Support Center: Handling Emulsions in Aminoethoxyethanol Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and handling emulsions that may occur during the workup of reactions involving aminoethoxyethanol.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of my this compound reaction?

An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other in the form of fine droplets.[1] In the context of a chemical workup, this often appears as a cloudy or milky layer between the aqueous and organic phases, making clean separation difficult.

The formation of emulsions in this compound reactions is common due to the amphiphilic nature of the this compound molecule itself. It possesses both a polar (hydrophilic) amine and alcohol functional groups, and a non-polar (hydrophobic) ethyl backbone. This allows it to act as a surfactant, stabilizing the mixture of the aqueous and organic layers. Vigorous shaking during extraction increases the surface area between the two phases and promotes emulsion formation.[2]

Q2: How can I prevent emulsions from forming in the first place?

Prevention is often the most effective strategy.[2] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with minimal agitation.[2]

  • Solvent Choice: If possible, consider using a solvent less prone to forming emulsions. For instance, dichloromethane (B109758) (DCM) is known to form emulsions more readily than other solvents like ethyl acetate (B1210297) or chloroform.[3]

  • Pre-emptive Salting Out: If you anticipate an emulsion, you can add a saturated solution of brine (sodium chloride in water) to the aqueous layer before extraction.[4] This increases the ionic strength of the aqueous phase, which can help prevent the formation of a stable emulsion.[2][5]

Q3: I already have an emulsion. What is the first and simplest thing I should try?

The simplest first step is to be patient. Allow the separatory funnel to stand undisturbed for 15 to 60 minutes.[6] Gravity alone can sometimes be sufficient to break a weak emulsion. Gently swirling the funnel or stirring the emulsion with a glass rod can also help to coalesce the dispersed droplets.[1]

Q4: Adding brine didn't work. What are my other chemical options?

If brine (salting out) is ineffective, you can consider the following:

  • pH Adjustment: this compound is a basic compound. The stability of the emulsion may be pH-dependent. Carefully adding a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) can alter the ionization state of the this compound and other charged species at the interface, potentially breaking the emulsion.[1][6] Proceed with caution, as this may affect the stability of your desired product.[6]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agents.[2][5] For example, adding a small amount of methanol (B129727) or ethanol (B145695) can sometimes break an emulsion.[3]

Q5: Are there any physical methods to break a stubborn emulsion?

Yes, several physical methods can be very effective:

  • Centrifugation: This is often a highly effective method for breaking stable emulsions.[6] The centrifugal force accelerates the separation of the phases.[5][7]

  • Filtration through Celite®: Filtering the entire emulsified mixture through a pad of Celite® can physically break up the emulsion.[6][8] Celite provides a large surface area that helps to coalesce the fine droplets.[8]

  • Filtration with Phase Separator Paper: This specialized hydrophobic paper allows the organic phase to pass through while retaining the aqueous phase, effectively separating the layers.[2][9]

Troubleshooting Guide: Comparison of Emulsion Breaking Techniques

TechniquePrincipleSpeedPotential Downsides
Allowing to Stand Gravity-based coalescence of droplets.Slow (15-60 min)Ineffective for stable emulsions.[6]
Salting Out (Brine) Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[2][6]ModerateMay decrease the recovery of water-soluble compounds in the organic phase.[6]
pH Adjustment Alters the charge of ionizable surfactant-like molecules, reducing their stabilizing effect.[1][6]Moderate to FastThe chemical stability of the target compound might be affected by pH changes.[6]
Centrifugation Accelerates phase separation through applied centrifugal force.[5][6]FastRequires access to a centrifuge of an appropriate size.[6]
Filtration (Celite®) Physical coalescence of droplets on the filter medium's surface.[6][8]ModeratePotential for product loss due to adsorption onto the filter medium.[6]
Solvent Addition Alters the polarity of the organic phase to dissolve emulsifying agents.[2][5]ModerateCan complicate solvent removal later in the process.[6]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine (Salting Out)
  • Preparation: Prepare a saturated solution of sodium chloride (NaCl) in water (brine).

  • Addition: Carefully add the brine solution in small portions (e.g., 10-20% of the aqueous layer volume) to the separatory funnel containing the emulsion.

  • Mixing: Gently swirl the separatory funnel after each addition. Do not shake vigorously.

  • Observation: Allow the funnel to stand and observe if the emulsion begins to break.

  • Repeat: Continue adding brine in portions until the two layers clearly separate.[6]

Protocol 2: Breaking an Emulsion by Centrifugation
  • Transfer: Carefully transfer the entire emulsified mixture into appropriately sized centrifuge tubes.

  • Balancing: Ensure the centrifuge tubes are properly balanced to avoid damaging the centrifuge.[10]

  • Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.[6] The optimal speed and time may vary depending on the stability of the emulsion.

  • Separation: Carefully remove the tubes from the centrifuge. The liquids should now be separated into distinct layers.

  • Collection: Use a pipette to carefully transfer the desired layer.

Protocol 3: Breaking an Emulsion by Filtration through Celite®
  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel and wet it with the organic solvent used in the extraction. Prepare a slurry of Celite® in the same organic solvent and pour it onto the filter paper to form a pad of about 1-2 cm in thickness.[6]

  • Set up Filtration: Place the Büchner funnel on a clean filter flask and apply a gentle vacuum to settle the Celite® pad and remove excess solvent.[6]

  • Filtration: Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.[6]

  • Collection: The filtrate collected in the flask should consist of two clear, separated layers.

Decision-Making Workflow for Handling Emulsions

Emulsion_Workflow Start Emulsion Formed During Workup Patience Allow to Stand (15-60 min) + Gentle Swirling Start->Patience Check1 Emulsion Resolved? Patience->Check1 Brine Add Saturated Brine (Salting Out) Check1->Brine No End Layers Separated Check1->End Yes Check2 Emulsion Resolved? Brine->Check2 pH_Adjust Consider pH Adjustment (Use with Caution) Check2->pH_Adjust No Check2->End Yes Physical_Methods Choose a Physical Method Centrifugation Centrifugation Physical_Methods->Centrifugation Celite Filtration through Celite® Physical_Methods->Celite Phase_Separator Use Phase Separator Paper Physical_Methods->Phase_Separator Solvent_Addition Add a Different Solvent (e.g., Methanol) Physical_Methods->Solvent_Addition Alternative Centrifugation->End Celite->End Phase_Separator->End Check3 Emulsion Resolved? pH_Adjust->Check3 Check3->Physical_Methods No Check3->End Yes Solvent_Addition->End

Caption: A decision-making workflow for troubleshooting emulsions in reaction workups.

References

Technical Support Center: Mitigating Corrosion with Aminoethoxyethanol (AEE) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating corrosion in equipment using Aminoethoxyethanol (AEE) solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving AEE as a corrosion inhibitor.

IssuePossible CauseTroubleshooting Steps
Unexpectedly High Corrosion Rate 1. Incorrect AEE Concentration: The concentration of AEE may be too low to provide adequate protection. 2. Aggressive Corrosive Environment: The concentration of the corrosive agent (e.g., acid) may be too high for the given AEE concentration. 3. High Temperature: Increased temperature can accelerate corrosion rates and reduce inhibitor efficiency.[1] 4. Contamination: Impurities in the system can interfere with the inhibitor's performance.1. Verify Concentration: Double-check calculations and ensure the correct amount of AEE was added. Consider performing a concentration-response experiment to determine the optimal concentration. 2. Adjust Environment: If possible, reduce the concentration of the corrosive agent. 3. Control Temperature: Implement temperature control measures to maintain a stable and optimal temperature for your experiment. 4. Ensure Purity: Use high-purity reagents and ensure all equipment is thoroughly cleaned before use.
Pitting or Localized Corrosion Observed 1. Incomplete Inhibitor Film Formation: The AEE may not have formed a complete protective layer on the metal surface. 2. Chloride Contamination: Chloride ions are known to induce pitting corrosion, even in the presence of inhibitors.[2] 3. Inadequate Surface Preparation: A rough or contaminated metal surface can prevent uniform film formation.1. Increase Mixing/Agitation: Ensure the AEE solution is well-mixed to promote uniform adsorption onto the metal surface. 2. Analyze for Chlorides: Test your solution for the presence of chloride ions. If present, consider using a deionized or distilled water source. 3. Proper Surface Preparation: Ensure metal coupons are properly polished and cleaned according to standard protocols before immersion.
Inconsistent or Non-Reproducible Results 1. Variable Experimental Conditions: Fluctuations in temperature, immersion time, or solution composition can lead to variability. 2. Inconsistent Metal Coupon Preparation: Differences in surface finish or cleaning procedures between coupons can affect results. 3. Aging of AEE Solution: The inhibitor solution may degrade over time, especially if exposed to air or light.1. Standardize Protocols: Strictly adhere to a detailed experimental protocol for all tests. 2. Uniform Coupon Preparation: Implement a consistent and standardized procedure for preparing all metal coupons. 3. Use Fresh Solutions: Prepare fresh AEE solutions for each set of experiments.
White Precipitate or Cloudiness in Solution 1. Reaction with Contaminants: AEE may be reacting with impurities in the water or other components of the solution. 2. pH Effects: Changes in pH can affect the solubility of AEE or its reaction products.1. Use Purified Water: Switch to deionized or distilled water. 2. Monitor and Adjust pH: Measure the pH of your solution and adjust if necessary, keeping in mind that the effectiveness of amino alcohols can be pH-dependent.[2]

Frequently Asked Questions (FAQs)

1. How does this compound (AEE) inhibit corrosion?

This compound (AEE) is an amino alcohol that functions as a corrosion inhibitor primarily by adsorbing onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. The amino group (-NH2) and the hydroxyl group (-OH) in the AEE molecule are the active centers that facilitate this adsorption. This process can interfere with both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[2][3]

2. What is the typical effective concentration range for AEE?

The optimal concentration of AEE can vary depending on the specific metal, the corrosive environment, and the operating temperature. It is always recommended to perform a concentration optimization study. However, studies on similar amino alcohols show effectiveness in the parts per million (ppm) to low percentage range.

3. Is AEE effective for all types of metals?

AEE and other amino alcohols are commonly used as corrosion inhibitors for ferrous metals like steel.[2][4] Their effectiveness on other metals, such as aluminum or copper alloys, may vary and should be experimentally verified. For instance, the corrosion of aluminum in ethanol (B145695) solutions can be influenced by factors like water content and temperature.[5][6]

4. How does temperature affect the performance of AEE as a corrosion inhibitor?

Generally, an increase in temperature leads to an increase in the corrosion rate and a decrease in the efficiency of most corrosion inhibitors, including AEE.[1] This is because higher temperatures can increase the rate of the corrosion reactions and may also decrease the adsorption of the inhibitor on the metal surface.

5. Can AEE be used in combination with other inhibitors?

Yes, AEE can potentially be used in synergistic combinations with other corrosion inhibitors to enhance the overall protection. The compatibility and synergistic effects should be evaluated experimentally.

Quantitative Data on Corrosion Inhibition

The following tables summarize the inhibition efficiency of amino alcohol-based inhibitors under different conditions.

Table 1: Corrosion Inhibition Efficiency of an Amino Alcohol Based Inhibitor on Steel in 3.5 wt% NaCl Solution

Inhibitor ApplicationCorrosion Current Density (i corr) without Inhibitor (μA/cm²)Corrosion Current Density (i corr) with Inhibitor (μA/cm²)Inhibition Efficiency (%)
Admixture2.2 - 4.50.45~80 - 90%
Sprayed on Surface3.10.86~72%

Data adapted from a study on amino alcohol inhibitors in reinforced concrete.[2] The inhibition efficiency is calculated as: IE(%) = [(i corr_blank - i corr_inh) / i corr_blank] * 100

Table 2: Effect of N,N-dimethylethanolamine (DMAE) Concentration on Corrosion Inhibition of Stainless Steel in 1 M HCl

DMAE Concentration (% v/v)Corrosion Rate (mm/year)Inhibition Efficiency (%)
015.8-
2.510.136.1
5.07.552.5
7.55.167.7
10.04.770.3

Data from a study on a similar amino alcohol, providing an indication of concentration effects.[1]

Experimental Protocols

Weight Loss Method for Corrosion Rate and Inhibitor Efficiency Determination

This method is a straightforward and widely used technique to evaluate corrosion inhibition.[7]

Materials:

  • Metal coupons (e.g., mild steel, aluminum) of known dimensions

  • Corrosive solution (e.g., acidic or saline solution)

  • This compound (AEE)

  • Analytical balance

  • Polishing papers of various grits

  • Acetone and distilled water for cleaning

  • Desiccator

Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons with successively finer grades of emery paper.

    • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

    • Dry the coupons thoroughly and store them in a desiccator.

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion:

    • Prepare the corrosive solution with and without the desired concentrations of AEE.

    • Completely immerse the prepared coupons in the test solutions. Ensure each coupon is suspended and not in contact with the bottom or sides of the container.

  • Exposure:

    • Maintain the setup at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cleaning and Re-weighing:

    • After the exposure period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove all corrosion products. This can be done by gentle brushing, followed by rinsing with distilled water and acetone.

    • Dry the coupons and re-weigh them (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D)

      • Where: K = 8.76 × 10^4 (constant), A = surface area of the coupon (cm²), T = immersion time (hours), D = density of the metal (g/cm³).

    • Inhibition Efficiency (IE %): IE(%) = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where: CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization for Mechanistic Insights

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps in determining the type of inhibitor (anodic, cathodic, or mixed).[8][9]

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell:

    • Working Electrode (WE): The metal coupon being tested.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Corrosive solution with and without AEE.

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing and cleaning as described in the weight loss method.

  • Cell Assembly: Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady-state potential is reached.

  • Polarization Scan:

    • Apply a potential scan, typically from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).

    • The scan rate should be slow (e.g., 0.166 mV/s or 1 mV/s) to ensure a quasi-steady state.

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i). This is known as a Tafel plot.

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE %): IE(%) = [(i corr_blank - i corr_inh) / i corr_blank] × 100

      • Where: i corr_blank is the corrosion current density in the absence of the inhibitor and i corr_inh is the corrosion current density in the presence of the inhibitor.

Visualizations

Corrosion_Troubleshooting_Workflow start High Corrosion Detected check_concentration Is AEE Concentration Correct? start->check_concentration check_environment Is Corrosive Environment Too Aggressive? check_concentration->check_environment Yes adjust_concentration Adjust AEE Concentration check_concentration->adjust_concentration No check_temp Is Temperature Within Range? check_environment->check_temp No reduce_aggressiveness Reduce Corrosive Agent Concentration check_environment->reduce_aggressiveness Yes check_surface Was Metal Surface Properly Prepared? check_temp->check_surface Yes control_temp Implement Temperature Control check_temp->control_temp No reprepare_surface Follow Standardized Surface Preparation Protocol check_surface->reprepare_surface No end_bad Further Investigation Required check_surface->end_bad Yes end_good Corrosion Mitigated adjust_concentration->end_good reduce_aggressiveness->end_good control_temp->end_good reprepare_surface->end_good AEE_Inhibition_Mechanism cluster_surface Metal Surface AEE This compound (AEE) -NH2 and -OH groups Metal Metal (e.g., Steel) AEE->Metal Adsorption Corrosive_Species Corrosive Species (e.g., H+, Cl-) Anodic_Site Anodic Site (Fe -> Fe2+ + 2e-) Corrosive_Species->Anodic_Site Attacks Cathodic_Site Cathodic Site (O2 + 2H2O + 4e- -> 4OH-) Corrosive_Species->Cathodic_Site Participates Protective_Film Formation of Protective Film Protective_Film->Anodic_Site Blocks Anodic Reaction Protective_Film->Cathodic_Site Blocks Cathodic Reaction Experimental_Workflow start Start: Corrosion Inhibition Study prepare_coupons Prepare & Weigh Metal Coupons start->prepare_coupons prepare_solutions Prepare Corrosive Solutions (with and without AEE) start->prepare_solutions immersion Immerse Coupons in Solutions prepare_coupons->immersion prepare_solutions->immersion exposure Controlled Exposure (Time, Temperature) immersion->exposure post_exposure Remove, Clean, & Reweigh Coupons exposure->post_exposure electrochemical Perform Electrochemical Tests (e.g., Potentiodynamic Polarization) exposure->electrochemical weight_loss Calculate Weight Loss & Corrosion Rate post_exposure->weight_loss inhibition_efficiency Calculate Inhibition Efficiency weight_loss->inhibition_efficiency end End: Report Results inhibition_efficiency->end analysis Analyze Data & Determine Mechanism electrochemical->analysis analysis->end

References

Technical Support Center: Accurate Determination of Aminoethoxyethanol Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the accurate quantification of Aminoethoxyethanol (AEE) in solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for determining this compound (AEE) concentration?

A1: The most prevalent methods for the accurate determination of AEE concentration are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to AEE's chemical properties, direct analysis can be challenging, often necessitating a derivatization step to enhance detection.

Q2: Why is derivatization often required for AEE analysis by HPLC?

A2: this compound lacks a strong chromophore, which means it does not absorb ultraviolet (UV) light well. Consequently, it is difficult to detect using standard HPLC with a UV detector. Derivatization involves a chemical reaction to attach a molecule (a chromophore or fluorophore) to the AEE molecule, making it readily detectable.

Q3: Can AEE be analyzed by GC without derivatization?

A3: Yes, direct analysis of AEE by GC is possible, typically using a Flame Ionization Detector (FID). However, due to the polar nature of AEE, it can exhibit poor peak shapes (tailing) on standard GC columns. This can be mitigated by using specialized columns designed for the analysis of amines.

Q4: Is titration a suitable method for determining AEE concentration?

A4: Acid-base titration is a viable and cost-effective method for determining the concentration of AEE, which is a basic compound. This technique is particularly useful for quantifying higher concentrations of AEE in simpler sample matrices.

Q5: How can I ensure the stability of my AEE solutions before analysis?

A5: To ensure the stability of AEE solutions, it is recommended to store them in tightly sealed containers in a cool, dark place. For long-term storage, refrigeration may be advisable. The stability of AEE in a specific solvent system should be experimentally verified if samples are to be stored for extended periods.

Experimental Protocols

Below are detailed methodologies for three common analytical techniques for determining this compound concentration.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) - Direct Analysis

This method is suitable for the direct quantification of AEE without derivatization.

Table 1: GC-FID Instrumental Parameters

ParameterSetting
Column Agilent CP-Volamine (or equivalent amine-specific column)
Column Dimensions 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial: 100 °C (hold for 2 min) Ramp: 10 °C/min to 220 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas Nitrogen

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol (B129727) or isopropanol).

  • Create a series of calibration standards by diluting the stock solution to achieve concentrations across the expected sample range.

  • Dilute the unknown sample with the same solvent to fall within the calibration range.

  • If necessary, filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of AEE against the concentration of the calibration standards.

  • Determine the concentration of AEE in the unknown sample by interpolating its peak area on the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Pre-column Derivatization

This method is highly sensitive and specific, utilizing a pre-column derivatization step with o-Phthalaldehyde (OPA) to enable UV detection.

Table 2: HPLC-UV Instrumental Parameters

ParameterSetting
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Sodium Acetate Buffer (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B 5-15 min: 20-80% B 15-20 min: 80% B 20-25 min: 80-20% B 25-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV-Vis Detector
Wavelength 338 nm

Derivatization and Sample Preparation:

  • OPA Reagent Preparation: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M boric acid (pH 10.4) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • Derivatization Reaction: In a vial, mix 100 µL of the sample (or standard) with 900 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • Prepare calibration standards and unknown samples in the same manner.

Data Analysis:

  • Construct a calibration curve using the peak areas of the derivatized AEE standards.

  • Calculate the concentration of AEE in the derivatized unknown sample from the calibration curve. Remember to account for the dilution factor from the sample preparation and derivatization steps.

Method 3: Acid-Base Titration

This classical method is suitable for determining the concentration of AEE in solutions where it is the primary basic component.

Table 3: Titration Parameters

ParameterSpecification
Titrant Standardized 0.1 M Hydrochloric Acid (HCl)
Analyte Known volume or weight of the this compound solution
Indicator Methyl Orange or a potentiometric endpoint detection system
Endpoint Color change from yellow to red (Methyl Orange) or the point of maximum inflection on a pH curve

Procedure:

  • Accurately measure a known volume or weight of the AEE solution into a clean beaker or flask.

  • Add a suitable amount of deionized water to ensure the electrode of the pH meter is submerged (if using potentiometric detection) or to provide sufficient volume for color observation.

  • Add 2-3 drops of Methyl Orange indicator to the solution.

  • Titrate the AEE solution with the standardized 0.1 M HCl, swirling the flask continuously. For potentiometric titration, record the pH after each addition of titrant.

  • Continue the titration until the endpoint is reached. For the indicator method, this is a persistent color change from yellow to red. For the potentiometric method, the endpoint is the volume of titrant at the steepest point of the titration curve.

  • Record the volume of HCl used.

  • Perform the titration in triplicate to ensure accuracy.

Calculation:

The concentration of this compound can be calculated using the following formula:

Concentration of AEE (mol/L) = (Volume of HCl × Molarity of HCl) / Volume of AEE solution

Troubleshooting Guide

Table 4: Common Issues in AEE Analysis

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) in GC - Active sites on the column or in the inlet liner.- Inappropriate column phase for amine analysis.- Use a new, deactivated inlet liner.- Use a specialized amine-specific GC column.- Consider derivatization to create a less polar analyte.
No or Low Signal in HPLC-UV - AEE does not have a strong UV chromophore.- Incorrect wavelength selection.- Use a derivatization method to add a UV-active or fluorescent tag.- Consider using a different detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
Inconsistent or Non-reproducible Results - Sample instability.- Inconsistent sample preparation or derivatization.- Contamination of glassware or solvents.- Prepare fresh standards and samples daily.- Use an autosampler for consistent injection volumes and timing.- Ensure thorough cleaning of all glassware and use high-purity solvents.
Matrix Effects - Co-eluting compounds from the sample matrix interfering with the ionization or detection of AEE.[1][2]- Improve sample cleanup procedures (e.g., solid-phase extraction).- Modify chromatographic conditions to separate interfering peaks.- Use a matrix-matched calibration curve or the standard addition method.
Drifting Baseline - Column bleed (GC).- Mobile phase contamination or decomposition (HPLC).- Detector not stabilized.- Condition the GC column at a high temperature.- Prepare fresh mobile phase daily and filter it.- Allow the detector to warm up and stabilize before analysis.

Method Selection Workflow

The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates a logical workflow for selecting the most appropriate method for your needs.

MethodSelection start Start: Define Analytical Needs matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Simple matrix->sensitivity Complex instrument Available Instrumentation? sensitivity->instrument High sensitivity->instrument Low gc GC-FID instrument->gc GC hplc_deriv HPLC with Derivatization instrument->hplc_deriv HPLC titration Acid-Base Titration instrument->titration Basic Lab Equipment end Selected Method gc->end hplc_deriv->end titration->end

Caption: A workflow for selecting an appropriate analytical method for this compound quantification.

References

Technical Support Center: Aminoethoxyethanol (AEE) Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Aminoethoxyethanol (AEE).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound (AEE) production?

Scaling up AEE production from laboratory to industrial scale presents several key challenges. Conventional synthesis methods often rely on expensive catalysts like palladium and involve harsh, hazardous reaction conditions, including high temperatures, high pressures, and the use of hydrogen gas, which can limit their industrial applicability.[1] A primary concern is managing the exothermic nature of amination reactions to prevent thermal runaway.[2][3][4] Other significant challenges include ensuring high yield, minimizing the formation of byproducts, maintaining consistent product quality, and managing the supply of raw materials.[1]

Q2: Which synthesis routes are commonly employed for AEE production, and what are their typical operating conditions?

Several synthesis routes are utilized for AEE production, each with distinct operating conditions:

  • Reaction of Ethylene (B1197577) Oxide with Ammonia (B1221849): This method produces a mixture of mono-, di-, and tri-ethanolamines. The reaction is typically carried out at temperatures between 60°C and 150°C and pressures ranging from 500 to 2000 psig.[5] The molar ratio of ammonia to ethylene oxide is a critical parameter, generally ranging from 5:1 to 20:1, and strongly influences the product distribution.[5]

  • Amination of Diethylene Glycol (DEG) with Ammonia: This process yields AEE and morpholine (B109124) in varying ratios. The reaction is conducted at temperatures of 100-300°C and pressures of 10 to 260 Bar.[6] The molar ratio of ammonia to DEG can be as high as 50.[6]

  • Synthesis from Epichlorohydrin (B41342) and Ammonia Solution: This route can achieve a high yield of AEE. Suitable process conditions include a temperature of 80°C, a pressure of 1.2 MPa, and a reaction time of 5 hours, with an epichlorohydrin to ammonia solution ratio of 1-2 and a water content of 33%.[7]

  • Gabriel Synthesis: This method is a viable option for producing primary amines like AEE and avoids the harsh conditions of some other methods.[1] It involves the reaction of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrazinolysis to release the primary amine.[1]

Q3: What are the common impurities and byproducts in AEE production?

The impurities and byproducts in AEE production are dependent on the synthesis route:

  • From Ethylene Oxide and Ammonia: The primary byproducts are di- and tri-ethanolamines, formed by the sequential addition of ethylene oxide molecules.[5] If water is present in the reaction mixture, ethylene glycol can also be formed as a byproduct.[5]

  • From Diethylene Glycol Amination: Morpholine is a significant byproduct in this process.[6]

  • General Impurities: Residual starting materials, solvents, and byproducts from side reactions are common impurities. The corrosive nature of reactants like acetic acid (if used in any step) can also lead to the leaching of metal contaminants from the reactor and processing equipment.

Q4: How can the purity of AEE be assessed?

Several analytical techniques are employed to determine the purity of AEE:

  • Gas Chromatography (GC): GC is a common method for analyzing ethanolamines. A specific method for the GC-MS analysis of ethanolamines uses a Zebron ZB-5MSplus GC column.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and can separate AEE from its impurities.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used for structural confirmation and to identify impurities.

  • Mass Spectrometry (MS): MS, often coupled with GC or HPLC, is used to identify and quantify impurities.

Troubleshooting Guides

Low Product Yield

A common issue encountered during the scale-up of AEE production is a lower-than-expected product yield. The following guide provides a systematic approach to troubleshooting this problem.

Potential Cause Troubleshooting Steps
Impure Reactants or Solvents Verify the purity of all starting materials and solvents. Even small amounts of impurities can sometimes inhibit the reaction or lead to side reactions.[9] Consider purifying reagents and solvents if necessary.
Incorrect Reaction Temperature Ensure the reaction temperature is maintained at the optimal level. Use calibrated temperature probes for accurate monitoring. Fluctuations in temperature can affect reaction kinetics and lead to the formation of byproducts.[10]
Inefficient Mixing Inadequate stirring can lead to localized "hot spots" and an uneven distribution of reactants, resulting in incomplete reaction and lower yields.[11] Ensure the stirring speed and agitator type are appropriate for the reactor size and viscosity of the reaction mixture.
Suboptimal Molar Ratio of Reactants The molar ratio of reactants is a critical parameter. Verify that the correct molar ratios are being used. An incorrect ratio can lead to the formation of undesired byproducts or leave starting material unreacted.
Reaction Time Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Quenching the reaction too early will result in a low yield.[10]
Product Decomposition Some reactions may lead to product decomposition if left for too long or at elevated temperatures. If you observe product decomposition, consider quenching the reaction earlier or optimizing the temperature profile.[10]

Experimental Protocols

Protocol 1: Synthesis of AEE via Amination of Diethylene Glycol

This protocol is a general guideline for the synthesis of AEE from diethylene glycol and ammonia.

Materials:

  • Diethylene glycol (DEG)

  • Ammonia (anhydrous)

  • Cobalt Oxide on Alumina catalyst

  • Hydrogen gas

  • Tubular reactor

Procedure:

  • Charge the tubular reactor with the Cobalt Oxide on Alumina catalyst.

  • Reduce the catalyst at 200°C under a flow of hydrogen gas.

  • Feed diethylene glycol, ammonia, and hydrogen gas into the reactor in a downflow mode. A typical feed rate might be 73 g/hr of DEG, 382 g/hr of ammonia, and 62 NL/hr of hydrogen.[6]

  • Maintain the reactor temperature at 180°C and a pressure of 14 Bar (g).[6]

  • Continue the reaction for approximately 6.5 hours.[6]

  • Collect the product stream and analyze the ratio of AEE to morpholine using gas chromatography.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis of AEE.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Zebron ZB-5MSplus GC column (or equivalent)

Sample Preparation:

  • Dilute the AEE sample in a suitable volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10 ug/mL.[12]

  • Ensure the sample is free of particulates by centrifugation or filtration.[12]

GC-MS Conditions:

  • Injection: High split injection is recommended to achieve good peak shapes.[8]

  • Column: A specially deactivated column like the Zebron ZB-5MSplus is suitable for analyzing ethanolamines due to their tendency to tail.[8]

  • Temperature Program: A temperature program should be developed to separate AEE from potential impurities and byproducts. A typical starting point could be an initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 20°C/min.

  • Injector and Detector Temperature: Set the injector and detector temperatures to 260°C.

  • Carrier Gas: Use helium as the carrier gas.

Data Analysis:

  • Identify the AEE peak based on its retention time and mass spectrum.

  • Identify and quantify any impurities by comparing their mass spectra to a library and integrating their peak areas.

Visualizations

Experimental_Workflow_AEE_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start raw_materials Source Raw Materials (DEG, Ammonia) start->raw_materials reactor_setup Set up Reactor (e.g., Tubular Reactor) raw_materials->reactor_setup catalyst_prep Prepare Catalyst (e.g., Cobalt Oxide) catalyst_prep->reactor_setup reaction Run Amination Reaction (Controlled T & P) reactor_setup->reaction monitoring Monitor Reaction (GC, HPLC) reaction->monitoring product_collection Collect Crude Product monitoring->product_collection purification Purify Product (e.g., Distillation) product_collection->purification qc_analysis Quality Control Analysis (Purity, Impurities) purification->qc_analysis final_product Final AEE Product qc_analysis->final_product

Caption: Experimental workflow for the synthesis of this compound (AEE).

Troubleshooting_Low_Yield cluster_investigation Initial Investigation cluster_analysis In-depth Analysis cluster_solution Corrective Actions start Low AEE Yield Detected check_reactants Check Reactant Purity start->check_reactants check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_mixing Evaluate Mixing Efficiency start->check_mixing analyze_byproducts Analyze for Byproducts (GC-MS, HPLC) check_reactants->analyze_byproducts review_kinetics Review Reaction Kinetics check_conditions->review_kinetics improve_mixing Improve Agitation check_mixing->improve_mixing purify_reactants Purify Reactants analyze_byproducts->purify_reactants optimize_conditions Optimize Conditions review_kinetics->optimize_conditions adjust_ratios Adjust Molar Ratios review_kinetics->adjust_ratios end Improved Yield purify_reactants->end optimize_conditions->end improve_mixing->end adjust_ratios->end

Caption: Troubleshooting logic for addressing low yield in AEE production.

Heat_Management_Pathway cluster_control Heat Control Strategies cluster_monitoring Monitoring exothermic_reaction Exothermic Amination Reaction (Heat Generation) cooling_system Efficient Cooling System (Jackets, Coils) exothermic_reaction->cooling_system controlled_addition Controlled Reagent Addition exothermic_reaction->controlled_addition flow_reactor Continuous Flow Reactor exothermic_reaction->flow_reactor runaway_reaction Thermal Runaway exothermic_reaction->runaway_reaction If uncontrolled temp_sensors Accurate Temperature Sensors cooling_system->temp_sensors controlled_addition->temp_sensors flow_reactor->temp_sensors process_control Process Control System temp_sensors->process_control safe_operation Safe, Controlled Reaction process_control->safe_operation

Caption: Signaling pathway for heat management in exothermic AEE synthesis.

References

Technical Support Center: Aminoethoxyethanol (AEEA) in Gas Treating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Aminoethoxyethanol (AEEA) in gas treating applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a focus on preventing and mitigating foaming issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AEEA) and why is it used in gas treating?

This compound, also known as Diglycolamine® (DGA®), is a primary amine used as a solvent in gas treating processes to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from gas streams.[1] Its chemical structure allows it to react with these acidic gases, forming soluble salts that are removed from the gas.[1] AEEA is often chosen for its high efficiency in removing H₂S, especially in applications with stringent purity requirements.[1]

Q2: What are the typical operating conditions for an AEEA gas treating unit?

Typical operating conditions can vary depending on the specific application and the composition of the gas being treated. However, some general parameters are:

  • AEEA Concentration: Aqueous solutions of AEEA are commonly used.

  • Temperature: The absorption process is typically carried out at temperatures ranging from 40 to 60°C. The regeneration (stripping) process occurs at higher temperatures, generally between 100 and 120°C.[2]

  • Pressure: The absorber pressure is a critical parameter that influences the efficiency of acid gas removal.

It is crucial to maintain a temperature difference of less than 5°F–15°F (2°C–7°C) between the sour gas and the AEEA solution to prevent hydrocarbon condensation, which can lead to foaming.

Q3: What are the primary causes of foaming in an AEEA gas treating unit?

Pure AEEA solutions do not typically foam. Foaming is almost always a result of contamination. The primary causes include:

  • Hydrocarbon Condensation: Liquid hydrocarbons entering the contactor can reduce the surface tension of the AEEA solution, promoting foam formation.

  • Solid Particulates: Fine solid particles, such as iron sulfide from corrosion, can stabilize foam.

  • Surfactants: Contamination from upstream processes, including corrosion inhibitors or well-treating compounds, can act as surfactants and cause foaming.

  • AEEA Degradation Products: Thermal and oxidative degradation of AEEA can produce compounds that increase the solution's viscosity and foaming tendency. In the presence of CO₂, AEEA can degrade significantly, especially at elevated temperatures.[3][4][5]

  • Excess Antifoam Agents: Overdosing with certain antifoam agents can paradoxically promote foaming.

Troubleshooting Foaming Issues

A systematic approach is crucial for effectively troubleshooting foaming problems in your AEEA gas treating experiments.

Step 1: Identify the Symptoms

The primary indicator of a foaming problem is a sudden and significant increase in the differential pressure across the absorber column. Other symptoms may include:

  • Loss of AEEA solution from the system.

  • Reduced efficiency in acid gas removal.

  • Fluctuations in operating parameters.

Step 2: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting foaming issues.

Foaming_Troubleshooting_Workflow Start Foaming Issue Detected Check_DP Check Differential Pressure Trend Start->Check_DP High_DP Sudden High DP? Check_DP->High_DP Sample_Amine Collect Rich and Lean AEEA Samples High_DP->Sample_Amine Yes End Foaming Resolved High_DP->End No, monitor Visual_Inspection Visual Inspection of Samples Sample_Amine->Visual_Inspection Contaminants Analyze for Contaminants (Hydrocarbons, Solids) Visual_Inspection->Contaminants Degradation Analyze for AEEA Degradation Products Visual_Inspection->Degradation Source_ID Identify Source of Contamination Contaminants->Source_ID Degradation->Source_ID Antifoam_Test Perform Antifoam Effectiveness Test Mitigation Implement Mitigation Strategy (e.g., Filtration, Antifoam Dosing) Antifoam_Test->Mitigation Source_ID->Mitigation Mitigation->Antifoam_Test If foaming persists Mitigation->End AEEA_Degradation AEEA This compound (AEEA) Carbamate AEEA Carbamate AEEA->Carbamate + CO2 CO2 CO2->Carbamate Heat Heat (>120°C) HEIA 1-(2-Hydroxyethyl)-2- imidazolidinone (HEIA) (Major Product) Heat->HEIA Other_DP Other Degradation Products Heat->Other_DP Carbamate->HEIA Internal Cyclization + Heat Carbamate->Other_DP + Heat

References

Technical Support Center: Optimizing Catalyst Selection for Aminoethoxyethanol (AEE)-Based Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and optimization for Aminoethoxyethanol (AEE)-based processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound (AEE)?

A1: The industrial synthesis of AEE typically involves the amination of diethylene glycol (DEG) with ammonia (B1221849). Common catalysts employed are heterogeneous and often based on transition metals. These include cobalt or nickel oxides supported on materials like alumina (B75360) (Al₂O₃) or kieselguhr.[1] Bimetallic catalysts, such as those containing both cobalt and copper, have also shown promise in related glycol amination reactions, suggesting potential for AEE synthesis as well.[2][3]

Q2: What is the primary side reaction in AEE synthesis and how can it be controlled?

A2: The most significant side reaction during the amination of diethylene glycol is the intramolecular cyclization of the AEE product to form morpholine (B109124).[1] Controlling the selectivity towards AEE over morpholine is a key challenge. Catalyst choice and reaction conditions are critical. For instance, different cobalt-based catalysts can yield varying AEE to morpholine ratios under similar conditions.[1] Additionally, in the broader context of glycol amination, the synergy between different metals in bimetallic catalysts can play a crucial role in steering selectivity.[3]

Q3: What are the typical operating conditions for the catalytic synthesis of AEE?

A3: The synthesis of AEE from DEG and ammonia is typically carried out at elevated temperatures and pressures. Temperatures can range from 100-300°C, with pressures between 10 and 260 Bar.[1] A high molar ratio of ammonia to diethylene glycol is generally used, often up to 50:1, to favor the formation of the primary amine and suppress the formation of secondary and tertiary amines.[1] The reaction can be performed in various reactor types, including batch, continuous, and semi-continuous systems, and in different phases such as liquid, vapor, or a mix of both.[1]

Q4: How does the catalyst support influence the reaction?

A4: The catalyst support can significantly impact the performance of the active metal. Supports like alumina not only provide a high surface area for metal dispersion but can also possess acidic or basic sites that influence the reaction mechanism. In related glycol amination processes, the interaction between the metal and the support has been shown to be crucial for catalytic activity and stability. For instance, the formation of a NiAl₂O₄ spinel in Ni/Al₂O₃ catalysts was found to be beneficial for the amination of diethylene glycol with an amine.[4]

Troubleshooting Guides

Issue 1: Low Conversion of Diethylene Glycol (DEG)
Potential Cause Troubleshooting Step Explanation
Inactive Catalyst Ensure proper catalyst activation (reduction) before the reaction.Many metal oxide catalysts require reduction (e.g., under a hydrogen flow at elevated temperatures) to form the active metallic species.[1]
Catalyst Deactivation Check for potential poisons in the feedstock (DEG, ammonia). Consider catalyst regeneration.Impurities can poison the catalyst's active sites. Regeneration protocols, such as controlled oxidation to remove coke, may be necessary.[5][6]
Suboptimal Reaction Conditions Verify and optimize reaction temperature and pressure.The amination reaction is sensitive to temperature and pressure. Insufficient temperature may lead to low reaction rates.[1]
Poor Mass Transfer Ensure adequate mixing in the reactor.In liquid-phase reactions, efficient mixing is crucial to ensure reactants reach the catalyst surface.
Issue 2: Poor Selectivity towards this compound (High Morpholine Formation)
Potential Cause Troubleshooting Step Explanation
Inappropriate Catalyst Screen different catalysts or catalyst compositions.The choice of metal and support significantly influences the selectivity. For example, cobalt on kieselguhr may yield a different AEE:morpholine ratio than cobalt on alumina.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature.Higher temperatures can sometimes favor the intramolecular cyclization to morpholine. A temperature profile study is recommended.
Incorrect Ammonia to DEG Ratio Increase the molar ratio of ammonia to DEG.A higher concentration of ammonia can favor the intermolecular amination over the intramolecular cyclization of AEE.[1]
Long Residence Time Reduce the residence time in the reactor.Longer reaction times can increase the likelihood of the AEE product converting to morpholine.
Issue 3: Catalyst Deactivation over Time
Potential Cause Troubleshooting Step Explanation
Coking/Fouling Perform catalyst regeneration through controlled oxidation.Carbonaceous deposits can block active sites. A regeneration cycle can burn off these deposits.[6]
Poisoning Analyze feedstocks for impurities (e.g., sulfur, chlorine).Impurities in DEG or ammonia can irreversibly bind to the catalyst's active sites.[5]
Sintering Operate at the lower end of the effective temperature range.High temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.
Mechanical Stress For packed bed reactors, ensure proper loading and flow distribution.Catalyst particles can be physically damaged over time, leading to reduced performance.

Data Presentation

Table 1: Performance of Various Catalysts in the Synthesis of this compound (AEE) from Diethylene Glycol (DEG) and Ammonia

CatalystSupportTemperature (°C)Pressure (Bar)AEE:Morpholine (Weight Ratio)Reference
Cobalt Oxide (15 wt% Co)Alumina180144.3 - 6.2[1]
Cobalt Oxide (40 wt% Co)Kieselguhr210143.1 - 3.8[1]

Experimental Protocols

Protocol for Screening Catalysts for Liquid-Phase Amination of Diethylene Glycol
  • Catalyst Preparation and Activation:

    • Prepare or procure the desired catalyst (e.g., cobalt oxide on alumina).

    • Load a specific amount of the catalyst into a high-pressure reactor (e.g., a packed-bed or stirred-tank reactor).

    • Activate the catalyst in-situ by heating under a flow of hydrogen gas at a specified temperature (e.g., 200°C) for a set duration to reduce the metal oxide to its active metallic state.[1]

  • Reaction Setup:

    • After activation, cool the reactor to the desired reaction temperature under an inert atmosphere (e.g., nitrogen).

    • Introduce the reactants: diethylene glycol (DEG) and a significant molar excess of ammonia. Hydrogen gas may also be co-fed.[1]

    • Pressurize the reactor to the target pressure.

  • Reaction Execution:

    • Maintain the reaction at the set temperature and pressure with continuous stirring or flow.

    • Monitor the reaction progress by taking samples periodically.

  • Product Analysis:

    • Cool and depressurize the reactor.

    • Collect the liquid product mixture.

    • Analyze the product composition using gas chromatography (GC) to determine the conversion of DEG and the selectivity towards AEE and morpholine.

  • Data Evaluation:

    • Calculate the DEG conversion, AEE selectivity, and AEE yield for each catalyst and set of reaction conditions.

    • Compare the performance of different catalysts to identify the most promising candidates for further optimization.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Reaction cluster_analysis Analysis & Evaluation catalyst_prep Prepare/Procure Catalyst catalyst_loading Load Catalyst into Reactor catalyst_prep->catalyst_loading catalyst_activation Activate Catalyst (e.g., H₂ Reduction) catalyst_loading->catalyst_activation set_conditions Set Reaction Temperature & Pressure catalyst_activation->set_conditions introduce_reactants Introduce DEG, Ammonia, H₂ set_conditions->introduce_reactants run_reaction Maintain Conditions & Monitor introduce_reactants->run_reaction product_collection Collect Product Sample run_reaction->product_collection gc_analysis Analyze by Gas Chromatography product_collection->gc_analysis data_evaluation Calculate Conversion, Selectivity, Yield gc_analysis->data_evaluation compare_performance Compare Catalyst Performance data_evaluation->compare_performance compare_performance->catalyst_prep Iterate with new catalyst

Caption: Workflow for Catalyst Screening in AEE Synthesis.

Reaction_Pathway DEG Diethylene Glycol (DEG) AEE This compound (AEE) (Desired Product) DEG->AEE + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->AEE Morpholine Morpholine (Byproduct) AEE->Morpholine - H₂O (Intramolecular Cyclization)

References

Technical Support Center: Troubleshooting Guide for Aminoethoxyethanol-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions involving Aminoethoxyethanol (AEE), particularly in the context of amide bond formation using carbodiimide (B86325) chemistry (EDC/NHS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling reactions involving an this compound linker?

The optimal pH for EDC/NHS coupling is a two-step process.[1] The initial activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] Following this activation, the coupling reaction with the primary amine of the this compound linker is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5.[1][3] This higher pH facilitates the deprotonation of the primary amine, enhancing its nucleophilicity.[1]

Q2: Why am I seeing low coupling efficiency or no product formation?

Low coupling efficiency is a frequent issue and can stem from several factors:

  • Suboptimal pH: As mentioned above, both the activation and coupling steps have different optimal pH ranges.[2] Using a single pH for the entire reaction can result in lower efficiency.[1]

  • Hydrolysis of Reagents and Intermediates: Both EDC and the activated NHS-ester are susceptible to hydrolysis in aqueous solutions, which is a competing reaction.[3][4] The half-life of NHS esters decreases significantly as the pH increases.[1] For instance, the half-life is 4-5 hours at pH 7, but drops to just 10 minutes at pH 8.6.[1]

  • Inactive Reagents: EDC and NHS are moisture-sensitive.[4] Improper storage and handling can lead to their degradation. It is crucial to store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[4][5]

  • Inappropriate Buffer Choice: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the intended reaction.[2][3]

Q3: What are the recommended buffers for the activation and coupling steps?

It is critical to use buffers that do not contain primary amines or carboxylates.[2]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended choice.[2]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used.[2] Other suitable options include borate (B1201080) or sodium bicarbonate buffers.[2]

Q4: I am observing precipitation during my reaction. What could be the cause?

Precipitation can significantly reduce your yield. Potential causes include:

  • Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause protein substrates to aggregate.[2][4] Ensure your protein is soluble and stable in the chosen reaction buffers.

  • High EDC Concentration: In some cases, a high concentration of EDC can lead to precipitation. If you are using a large excess of EDC, consider reducing the concentration.[2][4]

Q5: What are common side reactions, and how can they be minimized?

Several side reactions can occur during carbodiimide-mediated couplings:

  • N-acylurea Formation: The activated O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive and terminates the coupling reaction.[6][7] Performing the reaction at low temperatures is recommended to minimize this.[6]

  • Side-chain Reactions: Unprotected amino acid side chains, such as those in asparagine and glutamine, can undergo side reactions like the conversion of amides to nitriles.[6] Using appropriate side-chain protecting groups can prevent this.[6]

  • Racemization: The activation of the carboxyl group can sometimes lead to racemization.[6] The addition of HOBt or HOAt can help suppress this.[6]

Q6: How can I purify my final coupled product?

Crude peptide mixtures are often complex and require purification.[8] The most common technique for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10] Other methods that can be used, sometimes in combination with RP-HPLC, include:

  • Ion-exchange chromatography[8][9]

  • Size-exclusion chromatography[8]

  • Solid-Phase Extraction (SPE)[11]

Data Presentation

Table 1: pH Effects on EDC/NHS Reaction Steps
pH RangeActivation Step (Carboxyl Activation)Coupling Step (Amine Reaction)NHS-Ester Stability
4.5 - 6.0 Optimal[1][2]InefficientHigh
6.0 - 7.2 SuboptimalModerateModerate
7.2 - 8.5 InefficientOptimal[1][3]Decreasing
> 8.5 Highly InefficientVery FastVery Low (rapid hydrolysis)[12]
Table 2: Half-life of NHS Esters at Different pH Values
pHHalf-life
7.04-5 hours[1]
8.01 hour[1]
8.610 minutes[1]
Table 3: Recommended Molar Ratios for Coupling Reactions
ReagentMolar Excess (relative to limiting reagent)
EDC2- to 10-fold
NHS2- to 5-fold[4]

Experimental Protocols

General Two-Step EDC/NHS Coupling Protocol

This protocol provides a general procedure for conjugating a carboxyl-containing molecule to an amine-containing molecule (e.g., this compound linker) in an aqueous environment.

Materials:

  • Carboxyl-containing molecule

  • Amine-containing molecule (e.g., this compound)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)[2]

  • Coupling Buffer: PBS buffer (0.1 M, pH 7.2-8.0)[2]

  • Quenching Solution: Hydroxylamine (10-50 mM) or Tris buffer (1 M, pH 8.0)[2]

  • Anhydrous DMSO or DMF for stock solutions[3]

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4][5]

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.[3]

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer.

    • Add the desired molar excess of EDC and NHS to the solution. A common starting point is a 2- to 5-fold molar excess of both EDC and NHS over the carboxyl-containing molecule.[4]

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Coupling with Amine:

    • Add the amine-containing molecule to the activated carboxyl solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.[12]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3]

  • Quenching the Reaction:

    • Add the Quenching Solution to stop the reaction by hydrolyzing any unreacted NHS esters.[2]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, a desalting column, or RP-HPLC to remove excess reagents and byproducts.[3][8]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_ph Are pH conditions optimal for both activation (4.5-6.0) and coupling (7.2-8.5)? start->check_ph adjust_ph Adjust pH for each step using appropriate buffers (e.g., MES for activation, PBS for coupling). check_ph->adjust_ph No check_reagents Are EDC/NHS reagents fresh and handled under anhydrous conditions? check_ph->check_reagents Yes success Successful Coupling adjust_ph->success use_fresh_reagents Use fresh, high-quality EDC and NHS. Store desiccated at -20°C. check_reagents->use_fresh_reagents No check_buffer Does the buffer contain primary amines or carboxylates? check_reagents->check_buffer Yes use_fresh_reagents->success change_buffer Switch to a non-interfering buffer like MES or PBS. check_buffer->change_buffer Yes check_hydrolysis Was there a significant delay between activation and coupling? check_buffer->check_hydrolysis No change_buffer->success minimize_delay Perform the coupling step immediately after activation to minimize hydrolysis of the NHS-ester. check_hydrolysis->minimize_delay Yes check_hydrolysis->success No minimize_delay->success

Caption: Troubleshooting workflow for low or no product yield.

Reaction_Pathway cluster_hydrolysis R_COOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate R_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->R_COOH NHS_Ester NHS-Ester O_Acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea NHS NHS NHS_Ester->R_COOH Amide_Bond Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + H2N-R' Hydrolysis2 Hydrolysis AEE This compound (H2N-R') Hydrolysis1->R_COOH Hydrolysis2->R_COOH

Caption: Reaction pathway for EDC/NHS-mediated amide bond formation.

Experimental_Workflow prep 1. Prepare Reagents (Carboxyl, Amine, EDC, NHS, Buffers) activation 2. Activation Step (Add EDC/NHS to Carboxyl in MES buffer, pH 4.5-6.0) prep->activation coupling 3. Coupling Step (Add Amine, Adjust pH to 7.2-8.5 with PBS buffer) activation->coupling quench 4. Quench Reaction (Add Hydroxylamine or Tris buffer) coupling->quench purify 5. Purify Conjugate (Dialysis, Desalting Column, or HPLC) quench->purify analyze 6. Analyze Product purify->analyze

References

Validation & Comparative

A Comparative Analysis of Aminoethoxyethanol (AEEA) and Monoethanolamine (MEA) for Post-Combustion CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

In the ongoing effort to mitigate greenhouse gas emissions, amine scrubbing remains a leading technology for post-combustion CO2 capture. Monoethanolamine (MEA) has long been the benchmark solvent due to its high reactivity and low cost.[1][2] However, significant drawbacks, including high energy requirements for regeneration, corrosivity, and degradation, have spurred the search for superior alternatives.[1][2][3] This guide provides a detailed comparison of MEA with a promising candidate, 2-((2-aminoethyl)amino)ethanol (AEEA), a diamine that exhibits distinct advantages in CO2 capture performance.[2]

Note: The term "Aminoethoxyethanol" can be ambiguous. This guide focuses on 2-((2-aminoethyl)amino)ethanol (AEEA), a compound frequently compared with MEA in CO2 capture literature and sometimes referred to by similar names. AEEA's structure, containing both a primary and a secondary amine group, gives it unique properties for CO2 absorption.[2][4]

Performance at a Glance: AEEA vs. MEA

AEEA demonstrates a significantly higher CO2 absorption capacity compared to MEA, primarily because it is a diamine.[2][5] While both exhibit high absorption rates, AEEA's major challenge lies in its thermal instability in the presence of CO2.[2] The following tables summarize key performance indicators based on available experimental data.

Table 1: CO2 Absorption Capacity and Thermodynamics

Performance Metric2-((2-aminoethyl)amino)ethanol (AEEA)Monoethanolamine (MEA)Experimental Conditions
CO₂ Absorption Capacity ~0.98 mol CO₂/mol amine[2][6]~0.5 mol CO₂/mol amine[2][7]15 wt% AEEA at 313.15 K; MEA theoretical max at ~10 kPa CO₂[2][7]
Heat of Absorption Lower than MEA[2]-84 to -100 kJ/mol CO₂[2][6][8]30 wt% aqueous solutions
Regeneration Energy Calculated to be ~30.5% lower than 30 wt% MEA[6]Benchmark standard (e.g., 1.97 GJ/t CO₂)[6]Based on reaction enthalpy calculations

Table 2: Kinetics and Stability

Performance Metric2-((2-aminoethyl)amino)ethanol (AEEA)Monoethanolamine (MEA)Experimental Conditions
Absorption Rate High; comparable to MEA[2]High; industry benchmark[1][9]Aqueous solutions at typical absorber temperatures (e.g., 40°C)
Thermal Stability Unstable in the presence of CO₂[2]More stable than AEEA[2]Degrades at elevated temperatures (e.g., 135°C)[2]
Oxidative Degradation Susceptible to degradationProne to degradation in the presence of O₂[10][11]Flue gas contains O₂ which promotes degradation[10]

Experimental Methodologies

The evaluation of amine solvents for CO2 capture involves standardized experimental protocols to ensure data comparability. Key experiments measure vapor-liquid equilibrium (VLE), reaction kinetics, and thermal stability.

CO2 Absorption and Equilibrium Solubility Protocol

A common method for determining CO2 absorption capacity involves using a bench-scale laboratory setup consisting of several batch reactors.[12]

  • Solvent Preparation : Aqueous solutions of the amine (e.g., 30 wt% MEA) are prepared.[12][13]

  • Gas Stream Simulation : A gas stream with a desired CO2 partial pressure (e.g., 12-15 kPa, simulating flue gas) is created by mixing CO2 and N2 gases.[12][13]

  • Absorption : The simulated gas is bubbled through the amine solution in a reactor maintained at a constant temperature, typically 40°C.[12]

  • Measurement : The CO2 concentration in the gas stream leaving the reactor is measured in real-time using sensors. The experiment continues until the outlet concentration equals the inlet concentration, indicating the solvent is saturated.[12][13]

  • Analysis : The CO2 loading is calculated as the moles of CO2 absorbed per mole of amine.[9]

Reaction Kinetics Measurement Protocol

Reaction kinetics are often studied using a wetted wall column or a stirred cell reactor under pseudo-first-order conditions.[1][14][15]

  • Apparatus Setup : A wetted wall column features a thin film of the amine solution flowing downwards along a vertical tube, providing a well-defined gas-liquid interface area.[1] A stirred cell reactor uses an agitator to create a flat, horizontal gas-liquid interface.[14]

  • Experimental Conditions : The experiments are conducted over a range of temperatures (e.g., 298–333 K) and amine concentrations.[14][16]

  • Data Acquisition : The rate of CO2 absorption is determined by measuring the change in CO2 partial pressure over time in the gas phase.[14]

  • Kinetic Modeling : The overall reaction rate constants are calculated from the experimental data. Kinetic models, such as the zwitterion mechanism or termolecular mechanism, are used to interpret the results.[16][17]

G General Experimental Workflow for Amine Solvent Evaluation cluster_prep Preparation cluster_testing Testing Phase cluster_analysis Data Analysis SolventPrep Solvent Preparation (e.g., 30 wt% aqueous solution) Absorb Absorption Test (e.g., 40°C in batch reactor) SolventPrep->Absorb GasPrep Gas Mixture Preparation (e.g., 15% CO2 in N2) GasPrep->Absorb Desorb Desorption / Regeneration (Heating to 100-120°C) Absorb->Desorb DataAcq Data Acquisition (CO2 concentration, Pressure, Temp.) Absorb->DataAcq Kinetics Kinetics Measurement (e.g., Wetted Wall Column) Kinetics->DataAcq Desorb->DataAcq Calc Calculate Performance Metrics (Loading, Rate, Heat of Absorption) DataAcq->Calc

A typical experimental workflow for CO₂ capture studies.

Comparative Analysis of Performance

CO2 Absorption Capacity

AEEA's primary advantage is its high absorption capacity. Because it has two amine groups (one primary, one secondary), one molecule of AEEA can theoretically bind up to one molecule of CO2, resulting in a capacity of nearly 1.0 mol CO2/mol amine.[2][6] This is approximately double the theoretical maximum capacity of MEA, which is around 0.5 mol CO2/mol amine due to the formation of stable carbamates that involve two amine molecules per CO2 molecule.[2][7] This superior capacity means that less solvent may be required to capture the same amount of CO2, potentially reducing equipment size and pumping costs.

Heat of Absorption and Regeneration Energy

The heat of absorption is a critical parameter that influences the energy required for solvent regeneration.[6] A high heat of absorption means more energy is needed to break the amine-CO2 bond and release the CO2. For a 30 wt% aqueous solution, the heat of absorption for MEA ranges from -84 to -100 kJ/mol CO2.[2][6] AEEA generally exhibits a lower heat of absorption, which translates to a lower energy penalty for regeneration.[2] One study calculated that the regeneration energy for an AEEA-based system was over 30% lower than that for a conventional 30 wt% MEA process.[6]

G Logical Comparison of AEEA and MEA Performance AEEA AEEA (2-((2-aminoethyl)amino)ethanol) AEEA_Cap Capacity: High (~0.98 mol/mol) AEEA->AEEA_Cap AEEA_Energy Regen. Energy: Lower AEEA->AEEA_Energy AEEA_Rate Rate: High AEEA->AEEA_Rate AEEA_Stab Stability: Poor (Thermally unstable with CO2) AEEA->AEEA_Stab MEA MEA (Monoethanolamine) MEA_Cap Capacity: Standard (~0.5 mol/mol) MEA->MEA_Cap MEA_Energy Regen. Energy: High (Benchmark) MEA->MEA_Energy MEA_Rate Rate: High MEA->MEA_Rate MEA_Stab Stability: Moderate (Prone to oxidative degradation) MEA->MEA_Stab

Key performance indicator comparison: AEEA vs. MEA.
Reaction Kinetics

Both MEA and AEEA are characterized by fast reaction kinetics with CO2, which is advantageous for process efficiency as it allows for smaller absorption columns.[1][2] Computational studies suggest a nuanced behavior for AEEA: its primary amine group exhibits superior CO2 sorption performance, while its secondary amine group shows better desorption capabilities compared to MEA.[4] This unique characteristic could potentially be leveraged to design more efficient capture processes.

Degradation and Stability

A critical drawback of AEEA is its thermal instability when loaded with CO2.[2] At the elevated temperatures required for regeneration, AEEA can degrade, leading to solvent loss, reduced performance, and potential operational issues like foaming and corrosion.[2] While MEA also undergoes thermal and oxidative degradation, it is generally considered more stable than AEEA under similar process conditions.[2][18]

Reaction Pathways

The reaction of CO2 with primary and secondary amines like MEA and AEEA primarily proceeds through the formation of a zwitterion intermediate, which is then deprotonated by a base (another amine molecule or water) to form a carbamate.

G Simplified Reaction Pathways of CO2 with MEA and AEEA cluster_MEA MEA Reaction cluster_AEEA AEEA Reaction MEA_Struct 2 R-NH₂ CO2_1 + CO₂ MEA_Struct->CO2_1 MEA_Carbamate R-NH-COO⁻ + R-NH₃⁺ (MEA Carbamate) CO2_1->MEA_Carbamate AEEA_Struct R'-NH₂-R''-NH-R''' CO2_2 + CO₂ AEEA_Struct->CO2_2 AEEA_Carbamate R'-NH₂-R''-N(COO⁻)-R''' + H⁺ (AEEA Carbamate) CO2_2->AEEA_Carbamate

Simplified reaction pathways of CO₂ with MEA and AEEA.

Conclusion

2-((2-aminoethyl)amino)ethanol (AEEA) presents a compelling case as a high-capacity solvent for CO2 capture, with the potential for significantly lower regeneration energy requirements compared to the industry-standard monoethanolamine (MEA).[2][6] Its superior absorption capacity and rapid reaction kinetics are significant advantages.[2] However, the critical challenge of thermal degradation in the presence of CO2 must be addressed through further research, potentially via the development of degradation inhibitors or novel process configurations.[2] For researchers, AEEA and similar polyamines represent a promising field for developing next-generation CO2 capture solvents that can outperform MEA in both efficiency and cost.

References

Validating Aminoethoxyethanol's Efficacy as a Corrosion Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aminoethoxyethanol (AEE) and its derivatives as corrosion inhibitors, evaluating their performance against other common alternatives. The efficacy of these compounds is substantiated by experimental data from various studies, with detailed methodologies provided for key evaluative techniques.

This compound and its related amino alcohols are recognized for their ability to mitigate corrosion on metal surfaces, particularly steel. Their mechanism of action primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. This is facilitated by the presence of nitrogen and oxygen atoms in their molecular structure, which can coordinate with the metal surface.

Comparative Performance Data

The following tables summarize quantitative data on the corrosion inhibition efficiency of this compound derivatives and other common inhibitors. It is important to note that experimental conditions such as the corrosive medium, temperature, and inhibitor concentration vary between studies, which can influence performance.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
N,N-dimethylethanolamine (DMEA) Austenitic Stainless Steel3M H₂SO₄12.5%Not Specified90.3Weight Loss
N,N-dimethylethanolamine (DMEA) Steel RebarSaturated Ca(OH)₂ with NaClNot SpecifiedNot Specified63-74Electrochemical
Lithium Nitrite Steel RebarSaturated Ca(OH)₂ with NaClMolar ratio ≥ 0.6Not SpecifiedEffectiveElectrochemical[1][2]
Monoethanolamine Zinc1.0 M Sulfamic Acid15 mM3092.4Not Specified
Diethanolamine Mild Steel0.5 M H₂SO₄10⁻³ M3088.7Not Specified
Triethanolamine Zinc1.0 M Sulfamic Acid15 mM3071.6Not Specified

Electrochemical Data Comparison

InhibitorMetalCorrosive MediumCorrosion Current Density (i_corr) without Inhibitor (μA/cm²)Corrosion Current Density (i_corr) with Inhibitor (μA/cm²)
Amino Alcohol (Admixture) Steel in Mortar3.5 wt% NaCl (Partially Immersed)2.2 → 4.50.45
Amino Alcohol (Sprayed) Steel in Mortar3.5 wt% NaCl (Partially Immersed)2.2 → 4.50.78
Amino Alcohol (Admixture) Steel in Mortar3.5 wt% NaCl (Fully Immersed)0.87 → 0.820.78 → 0.69

Signaling Pathway of Corrosion Inhibition

The general mechanism of corrosion inhibition by amino alcohols like this compound involves their adsorption onto the metal surface. This process interferes with the anodic and cathodic reactions of corrosion. The amino group plays a crucial role in bonding to the metal surface, while the ethoxy and hydroxyl groups can also participate in forming a protective layer.

G cluster_corrosion Corrosion Process cluster_inhibition Inhibition Mechanism Anodic Anodic Reaction (Metal Dissolution) Cathodic Cathodic Reaction (e.g., Oxygen Reduction) Anodic->Cathodic Electron Flow AEE This compound (AEE) Adsorption Adsorption on Metal Surface AEE->Adsorption ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->Anodic Inhibits ProtectiveFilm->Cathodic Inhibits

Caption: General mechanism of corrosion inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

The validation of a corrosion inhibitor's efficacy typically follows a structured experimental workflow, encompassing sample preparation, exposure to a corrosive environment with and without the inhibitor, and subsequent analysis of the corrosion rate and inhibition efficiency.

G cluster_analysis Analysis Methods start Start prep Metal Specimen Preparation (Cleaning, Weighing) start->prep exposure Immersion in Corrosive Solution (with and without Inhibitor) prep->exposure analysis Corrosion Analysis exposure->analysis weight_loss Weight Loss Measurement electrochem Electrochemical Tests (Polarization, EIS) surface Surface Analysis (SEM, etc.) end End weight_loss->end electrochem->end surface->end

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a period of time.

  • Specimen Preparation: Metal coupons of a defined surface area are mechanically polished, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, dried, and accurately weighed to the nearest 0.1 mg.

  • Exposure: The prepared specimens are immersed in the corrosive solution with and without the corrosion inhibitor at various concentrations. The tests are conducted in a thermostatically controlled bath for a specified duration.

  • Cleaning and Re-weighing: After the exposure period, the specimens are removed, cleaned to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution), rinsed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and is used to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode, and a platinum or graphite (B72142) rod as the counter electrode.

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize to a steady open-circuit potential (OCP). A potentiodynamic scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis: The resulting polarization curve (log i vs. E) is plotted. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[3][4]

  • Electrochemical Cell and Procedure: The same three-electrode setup as in potentiodynamic polarization is used. After the OCP has stabilized, a small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[5]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot is often modeled using an equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). An increase in the Rct value indicates a decrease in the corrosion rate.

  • Calculation of Inhibition Efficiency:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[6]

References

A Comparative Analysis of Aminoethoxyethanol and Other Amino Alcohols for Gas Treating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Aminoethoxyethanol (AEE), also known as Diglycolamine® (DGA®), against other commonly used amino alcohols in gas treating processes: Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA). The objective is to offer a clear, data-driven comparison of their performance characteristics to aid in solvent selection for CO2 capture and other acid gas removal applications.

Executive Summary

The selection of an appropriate amino alcohol for gas treating is a critical decision that impacts the efficiency, operating costs, and environmental footprint of the process. This guide evaluates four key performance indicators: CO2 absorption capacity, reaction kinetics, degradation stability, and corrosion properties. While MEA has historically been the benchmark due to its high reactivity, alternatives like AEE (DGA), DEA, and MDEA offer distinct advantages in terms of absorption capacity, energy of regeneration, and corrosion resistance.

Performance Comparison at a Glance

The following tables summarize the key performance metrics for this compound (DGA), MEA, DEA, and MDEA based on experimental data from various studies.

Table 1: CO2 Absorption Capacity
AmineChemical FormulaMolar Mass ( g/mol )Theoretical CO2 Loading (mol CO2/mol amine)Experimental CO2 Loading (mol CO2/mol amine)
This compound (AEE/DGA) C4H11NO2105.141.0~0.98
Monoethanolamine (MEA) C2H7NO61.080.5~0.5
Diethanolamine (DEA) C4H11NO2105.140.5~0.5
Methyldiethanolamine (MDEA) C5H13NO2119.161.0~1.0
Table 2: Reaction Kinetics with CO2
AmineAmine TypeRelative Reaction RateReaction Mechanism
This compound (AEE/DGA) PrimaryFastForms carbamate (B1207046)
Monoethanolamine (MEA) PrimaryVery FastForms carbamate
Diethanolamine (DEA) SecondaryModerateForms carbamate
Methyldiethanolamine (MDEA) TertiarySlowBase-catalyzed hydration of CO2
Table 3: Degradation Characteristics
AmineThermal StabilityOxidative StabilityCommon Degradation Products
This compound (AEE/DGA) GoodSusceptible to oxidationBHEEU (bis(hydroxyethyl)urea)
Monoethanolamine (MEA) ModerateProne to oxidationOxazolidone, HEIA (N-(2-hydroxyethyl)imidazole)
Diethanolamine (DEA) GoodProne to oxidationTHEED (tris(hydroxyethyl)ethylenediamine)
Methyldiethanolamine (MDEA) HighMore resistant than primary/secondary aminesBicine (B94160), Diethanolamine
Table 4: Corrosion Profile (Carbon Steel)
AmineGeneral Corrosivity (B1173158)Typical Corrosion Rate (mm/yr)Factors Influencing Corrosion
This compound (AEE/DGA) HighCan be significant without inhibitorsHigh temperatures, high amine concentration, acid gas loading
Monoethanolamine (MEA) Very High0.8 - 2.0+[1][2]High temperatures, CO2 loading, oxygen presence
Diethanolamine (DEA) High1.6 - 2.1CO2 presence, temperature
Methyldiethanolamine (MDEA) Low< 0.1[3]Lower reactivity, less carbamate formation

In-Depth Analysis

CO2 Absorption Capacity

This compound (DGA) and MDEA, both having a tertiary amine-like structure in the case of MDEA or a primary amine with a higher molecular weight in the case of DGA, exhibit a theoretical CO2 loading capacity of 1.0 mole of CO2 per mole of amine. This is double the theoretical capacity of primary and secondary amines like MEA and DEA, which is limited to 0.5 mol/mol due to the formation of stable carbamates[4][5]. Experimental data confirms that DGA can achieve a loading capacity close to its theoretical maximum[6]. This higher capacity can lead to lower solvent circulation rates, potentially reducing the overall energy consumption of the gas treating unit.

Reaction Kinetics

The rate of reaction with CO2 is a crucial factor influencing the size of the absorber column. Primary amines like MEA and AEE (DGA) react very rapidly with CO2 through the formation of carbamates[4][7]. Secondary amines, such as DEA, have a moderate reaction rate. Tertiary amines, like MDEA, do not react directly with CO2 but act as a base to catalyze the hydration of CO2, resulting in a significantly slower reaction rate[7][8]. The fast kinetics of AEE make it suitable for applications where a high degree of CO2 removal is required in a compact absorber.

Degradation

Amine degradation leads to solvent loss, reduced performance, and the formation of corrosive byproducts[9]. Thermal degradation occurs at the high temperatures found in the regenerator, while oxidative degradation is primarily caused by the presence of oxygen in the gas stream.

  • This compound (DGA) has good thermal stability but is susceptible to oxidative degradation[10]. A common degradation product is bis(hydroxyethyl)urea (BHEEU).

  • MEA is prone to both thermal and oxidative degradation, forming compounds like oxazolidone and N-(2-hydroxyethyl)imidazole (HEIA)[11].

  • DEA also undergoes both forms of degradation, with tris(hydroxyethyl)ethylenediamine (THEED) being a notable degradation product.

  • MDEA is generally more resistant to both thermal and oxidative degradation compared to primary and secondary amines[9][12]. Common degradation products include bicine and diethanolamine[12].

Corrosion

Corrosion of equipment, particularly carbon steel, is a major operational challenge in amine treating plants. The corrosivity of an amine solution is influenced by several factors, including the amine type, acid gas loading, temperature, and the presence of degradation products.

Generally, primary amines are the most corrosive, followed by secondary amines, with tertiary amines being the least corrosive. This trend is attributed to the formation of carbamates, which can form corrosive complexes with iron.

  • This compound (DGA) , as a primary amine, can be highly corrosive to carbon steel, especially at high temperatures and acid gas loadings[13].

  • MEA is known for its high corrosivity, with reported corrosion rates for carbon steel often exceeding 2.0 mm/yr under certain conditions[1][2].

  • DEA also exhibits significant corrosivity in the presence of CO2[3].

  • MDEA is considered the least corrosive of the four, primarily due to its lower reactivity and the absence of carbamate formation[3][14].

Experimental Protocols

Determination of CO2 Absorption Capacity

Objective: To measure the equilibrium CO2 loading in an amine solution.

Methodology: A common method involves bubbling a gas stream with a known CO2 concentration through a known volume and concentration of the amine solution in a stirred reactor at a controlled temperature and pressure. The CO2 concentration in the outlet gas is monitored until it equals the inlet concentration, indicating saturation. The amount of CO2 absorbed is then determined by mass balance or by analyzing the CO2 content of the liquid phase using a titration method[15][16].

Measurement of Reaction Kinetics

Objective: To determine the rate of reaction between CO2 and the amine solution.

Methodology: A stirred-cell reactor with a flat gas-liquid interface is often used. The amine solution is placed in the reactor, and a CO2-containing gas is introduced into the headspace. The rate of CO2 absorption is determined by monitoring the pressure drop in the gas phase over time. The reaction rate constant can then be calculated using appropriate mass transfer and reaction models[17].

Amine Degradation Analysis

Objective: To identify and quantify the degradation products in an amine solution.

Methodology: Amine solutions are subjected to accelerated degradation conditions, simulating either thermal stress in a sealed stainless-steel cylinder heated in an oven or oxidative stress by sparging with an oxygen-containing gas. The degraded samples are then analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the degradation products[6][18][19].

Corrosion Testing

Objective: To evaluate the corrosion rate of a specific metal in an amine solution.

Methodology: Corrosion coupons of the material of interest (e.g., carbon steel) are immersed in the amine solution under controlled conditions of temperature, pressure, and CO2 loading, often in an autoclave for high-pressure studies. The corrosion rate is determined by measuring the weight loss of the coupon over a specific period, as described in ASTM G1 and G111 standards[20][21]. Electrochemical methods, such as Linear Polarization Resistance (LPR), can also be used for real-time corrosion monitoring[22].

Visualizations

Chemical Structures of Compared Amino Alcohols AEE This compound (AEE/DGA) C4H11NO2 MEA Monoethanolamine (MEA) C2H7NO DEA Diethanolamine (DEA) C4H11NO2 MDEA Methyldiethanolamine (MDEA) C5H13NO2

Figure 1: Chemical Structures

Typical Experimental Workflow for Amine Performance Evaluation cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis Amine_Solution Prepare Amine Solution Absorption CO2 Absorption Capacity Test Amine_Solution->Absorption Kinetics Reaction Kinetics Test Amine_Solution->Kinetics Degradation Degradation Test Amine_Solution->Degradation Corrosion Corrosion Test Amine_Solution->Corrosion Data_Analysis Data Analysis and Comparison Absorption->Data_Analysis Kinetics->Data_Analysis Degradation->Data_Analysis Corrosion->Data_Analysis

Figure 2: Experimental Workflow

Simplified CO2 Capture Mechanism by Primary/Secondary vs. Tertiary Amines cluster_primary_secondary Primary/Secondary Amines (e.g., AEE, MEA, DEA) cluster_tertiary Tertiary Amines (e.g., MDEA) Amine1 R2NH Carbamate R2NCOO- + R2NH2+ Amine1->Carbamate + CO2 CO2_1 CO2 Amine2 R3N Bicarbonate HCO3- + R3NH+ Amine2->Bicarbonate + CO2 + H2O CO2_2 CO2 H2O H2O

Figure 3: CO2 Capture Mechanisms

References

A Head-to-Head Comparison: Aminoethoxyethanol (AEEA) vs. Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a therapeutic. This guide provides an objective comparison of the performance of Aminoethoxyethanol (AEEA)-containing linkers against other commonly used polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies.

The strategic incorporation of linkers, particularly PEG derivatives, is a cornerstone of modern bioconjugate design, including antibody-drug conjugates (ADCs) and PROTACs. These linkers not only connect the targeting moiety to the payload but also significantly impact the overall physicochemical properties of the conjugate. AEEA-containing linkers, often utilized in non-cleavable formats, offer a distinct set of characteristics when compared to other discrete PEG linkers of varying lengths and architectures.

Quantitative Performance Comparison

The following tables summarize key performance metrics for AEEA-containing linkers versus other discrete PEG linkers based on data from various studies. It is important to note that direct head-to-head comparisons in a single system are limited, and performance can be highly dependent on the specific antibody, payload, and conjugation chemistry.

Table 1: Impact of Linker Type on Antibody-Drug Conjugate (ADC) Stability and Aggregation

Linker TypeRepresentative Structure/CompositionDrug-to-Antibody Ratio (DAR)Aggregation (%)Key Findings
AEEA-based (Non-cleavable) Thioether linkage~4Generally lowProvides high plasma stability, minimizing premature drug release.[1][2]
Short-chain Linear PEG (e.g., PEG4) 4 ethylene (B1197577) glycol units~8<5%Offers a balance of hydrophilicity and compact size.[3]
Medium-chain Linear PEG (e.g., PEG8) 8 ethylene glycol units~8<2%Often considered optimal for improving pharmacokinetics without significantly compromising cytotoxicity.[3][4]
Long-chain Linear PEG (e.g., PEG12, PEG24) 12 or 24 ethylene glycol units~8Variable, can be higher with very long chainsMaximizes circulation time but may decrease in vitro potency.[5][6]
Branched/Pendant PEG (e.g., 2x PEG12) Branched structure with multiple PEG arms~8Lower than linear counterpartsSuperior at shielding the payload, leading to enhanced stability and slower clearance.[5][6][7]

Table 2: Influence of Linker Type on ADC Pharmacokinetics (PK)

Linker TypeClearance RatePlasma Half-life (t½)Area Under the Curve (AUC)Key Findings
AEEA-based (Non-cleavable) Generally lowLongHighHigh stability contributes to a favorable PK profile.[8]
No PEG Linker High (e.g., ~15 mL/day/kg)Short (e.g., 19.6 minutes for an affibody-drug conjugate)[9]LowRapid clearance limits therapeutic efficacy.[4][9]
Short-chain Linear PEG (e.g., PEG4) Moderate (e.g., ~7 mL/day/kg)IncreasedIncreasedProvides a significant improvement over no linker.[4]
Medium-chain Linear PEG (e.g., PEG8) Low (e.g., ~5 mL/day/kg)Further IncreasedFurther IncreasedA plateau in clearance reduction is often observed around this length.[4]
Long-chain Linear PEG (e.g., PEG12) Low (e.g., ~5 mL/day/kg)LongHighMinimal additional improvement in clearance compared to PEG8 in some studies.[4]
Branched/Pendant PEG (e.g., 2x PEG12) Slower than linear PEGs of similar molecular weightLongestHighestThe three-dimensional structure provides superior shielding, leading to reduced clearance.[6][7]

Table 3: Effect of Linker Type on In Vitro Cytotoxicity (IC50)

Linker TypeTarget Cell LineIC50 (nM)Key Findings
AEEA-based (Non-cleavable) HER2+PotentEfficacy is dependent on the complete degradation of the antibody in the lysosome.[1]
No PEG Linker HER2+Baseline cytotoxicity
PEG4-based HER2+4.5-fold reduction in cytotoxicity compared to no PEG linker[9]Longer PEG chains can sterically hinder the interaction of the payload with its target, leading to reduced in vitro potency.[9]
PEG10-based HER2+22-fold reduction in cytotoxicity compared to no PEG linker[9]The trade-off between improved PK and reduced in vitro potency is a key consideration in linker design.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate performance.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (General Procedure)

This protocol outlines a general workflow for the conjugation of a drug-linker to an antibody via cysteine residues.

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., phosphate (B84403) buffer with EDTA).[10]

  • Reduction of Interchain Disulfides: Add a controlled molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. Incubate at 37°C for 1-2 hours to generate free thiol groups.[10]

  • Conjugation: Add the maleimide-functionalized drug-linker (dissolved in a co-solvent like DMSO) to the reduced antibody solution. A 5- to 10-fold molar excess of the drug-linker over the available thiol groups is typically used.[10] The final concentration of the organic solvent should generally be kept below 10% (v/v) to prevent antibody denaturation.[10] Incubate the reaction at room temperature for 1-2 hours.

  • Quenching: Add a molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups on the drug-linker.[10] Incubate for 20-30 minutes.

  • Purification: Purify the ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove unconjugated drug-linker and other reaction components.[10]

Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

This method is used to separate and quantify ADC monomers from aggregates.

  • Objective: To determine the percentage of high molecular weight species (aggregates) in an ADC sample.

  • Materials:

    • HPLC system with a UV detector.[11]

    • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[11][12]

    • Mobile Phase: A physiological pH buffer, such as 150 mM Phosphate Buffered Saline (PBS), pH 7.4.[11]

  • Procedure:

    • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Sample Injection: Inject a defined amount of the ADC sample (typically 10-50 µg).

    • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates, having a larger hydrodynamic radius, will elute before the monomeric ADC.[11]

    • Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation using the formula: % Aggregation = (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) x 100[5]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC that inhibits cell growth by 50% (IC50).[7][13]

  • Objective: To evaluate the potency of an ADC on a target cancer cell line.

  • Materials:

    • Antigen-positive cancer cell line.

    • Complete cell culture medium.

    • ADC dilutions.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[7]

    • 96-well microplates.

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.[13]

    • ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a period of 72 to 120 hours.[13]

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[13]

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data against the ADC concentration to determine the IC50 value using non-linear regression analysis.[13]

Visualizing Bioconjugation Concepts

Diagrams created using Graphviz can help illustrate key workflows and relationships in bioconjugation.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload Linker-Payload cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb Reduction (e.g., TCEP) Crude_ADC Crude ADC Reduced_mAb->Crude_ADC Conjugation Drug_Linker Drug-Linker Conjugate Drug_Linker->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (e.g., SEC)

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate via cysteine conjugation.

Linker_Architecture_Comparison cluster_linkers PEG Linker Architectures cluster_properties Impact on ADC Properties AEEA AEEA-based (Short, Non-cleavable) Stability Stability & Aggregation AEEA->Stability High Stability PK Pharmacokinetics AEEA->PK Favorable PK Linear Linear PEG (e.g., PEG4, PEG8, PEG12) Linear->Stability Length-dependent Linear->PK Length-dependent (Plateau effect) Potency In Vitro Potency Linear->Potency Length-dependent (Potential decrease) Branched Branched/Pendant PEG (e.g., 2x PEG12) Branched->Stability Very High Stability Branched->PK Improved PK Branched->Potency Potential for steric hindrance

Caption: The influence of different PEG linker architectures on key ADC performance characteristics.

Conclusion

The selection of a linker is a critical, multifaceted decision in the development of bioconjugates. AEEA-containing non-cleavable linkers provide high plasma stability, which is advantageous for minimizing off-target toxicity and achieving a favorable pharmacokinetic profile.[1][2] In contrast, discrete PEG linkers offer a tunable platform where properties such as hydrophilicity, circulation time, and in vitro potency can be modulated by varying the linker length and architecture.[14] Longer, linear, and particularly branched PEG linkers can significantly enhance the stability and circulation half-life of a bioconjugate, although this may come with a trade-off in in vitro potency due to steric hindrance.[9]

Ultimately, the optimal linker choice depends on a comprehensive evaluation of the specific antibody, payload, and therapeutic application. A systematic approach, involving the synthesis and characterization of a panel of ADCs with different linkers, is essential for identifying the candidate with the best overall therapeutic index.

References

Evaluating the Cost-Effectiveness of Aminoethoxyethanol in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Aminoethoxyethanol (AEE), also known as Diglycolamine (DGA), is a versatile organic compound with a wide range of industrial applications, primarily owing to its bifunctional nature as both an amine and an ether. This guide provides a comparative analysis of the cost-effectiveness of AEE in key industrial sectors, including gas treating, surfactant production, and metalworking fluids. By examining its performance against common alternatives and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions.

Gas Treating: A Superior Choice for Acid Gas Removal

In the natural gas and petroleum refining industries, the removal of acidic gases such as hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) is a critical process known as gas sweetening. Alkanolamines are widely used for this purpose, with Monoethanolamine (MEA), Diethanolamine (B148213) (DEA), and Methyl diethanolamine (MDEA) being the most common. AEE (DGA) presents a compelling alternative with distinct performance advantages.

A key factor in the cost-effectiveness of an amine is its ability to remove a high amount of acid gas per unit of circulating solvent, which directly impacts both the capital and operational costs of the treatment plant.

Comparative Performance in Acid Gas Removal

A simulation study comparing various amines for acid gas removal demonstrated the superior performance of DGA (AEE). The results indicated that DGA required a significantly lower mass flowrate to achieve a high level of acid gas removal compared to MEA.[1]

Amine SolventRequired Mass Flowrate ( kg/hr )Acid Gas Removal EfficiencyH₂S in Sweet Gas (ppm)
DGA (AEE) 608.73 99.62% 0.089
MEA1000+ (estimated)70.29%-
DEA-99.62%0.089
MDEA435 (with PZ activator)100%0.052

Table 1: Comparative performance of various amines in acid gas removal. Data sourced from a simulation study.[1]

The lower circulation rate required for DGA translates to smaller equipment sizes, reduced energy consumption for solvent regeneration, and consequently, lower capital and operating expenditures. While a blend of MDEA with piperazine (B1678402) (PZ) showed a slightly better H₂S removal, the overall efficiency and lower flow rate of DGA make it a highly competitive option. Commercial applications have shown that DGA solutions can lead to significant savings over other gas sweetening processes, particularly when the acid gas content is high.[2]

Experimental Protocol for Evaluating Gas Treating Solvent Performance

The evaluation of amine solvents for gas treating typically involves a standardized experimental setup to measure their absorption capacity, reaction kinetics, and regeneration efficiency.

Objective: To determine the acid gas loading capacity and absorption rate of an amine solution.

Apparatus:

  • Gas-liquid contactor (e.g., a wetted wall column or a stirred tank reactor)

  • Gas flow meters

  • Temperature and pressure sensors

  • Analytical equipment for gas and liquid phase analysis (e.g., gas chromatograph, titration setup)

Methodology:

  • Prepare a known concentration of the amine solution (e.g., 50-70 wt% for DGA).[3]

  • Introduce a simulated sour gas stream with a known composition of H₂S and CO₂ into the contactor at a controlled flow rate, temperature, and pressure.

  • Allow the gas and liquid phases to interact for a specified period.

  • Continuously monitor the concentration of acid gases in the outlet gas stream to determine the absorption rate.

  • Analyze the rich amine solution (after absorption) to determine the acid gas loading (moles of acid gas per mole of amine).

  • The regeneration performance can be evaluated by heating the rich amine solution in a separate stripper column and measuring the amount of acid gas released and the energy consumed.

A typical process flow for an amine-based acid gas treating unit is illustrated below.

GasTreatingProcess SourGas Sour Gas Inlet Absorber Absorber SourGas->Absorber SweetGas Sweet Gas Outlet Absorber->SweetGas RichAmine Rich Amine Absorber->RichAmine HeatExchanger Lean/Rich Heat Exchanger RichAmine->HeatExchanger LeanAmine Lean Amine LeanAmine->Absorber Regenerator Regenerator (Stripper) HeatExchanger->Regenerator Regenerator->LeanAmine Reboiler Reboiler Regenerator->Reboiler AcidGas Acid Gas to Further Processing Regenerator->AcidGas SurfactantTestingWorkflow cluster_prep Sample Preparation cluster_tests Performance Evaluation cluster_analysis Data Analysis SurfactantSolution Prepare Surfactant Solutions of Varying Concentrations SurfaceTension Surface Tension Measurement SurfactantSolution->SurfaceTension FoamTest Foam Height & Stability Test SurfactantSolution->FoamTest EmulsionTest Emulsion Stability Test SurfactantSolution->EmulsionTest CMCTest CMC Determination SurfactantSolution->CMCTest DataAnalysis Analyze and Compare Performance Metrics SurfaceTension->DataAnalysis FoamTest->DataAnalysis EmulsionTest->DataAnalysis CMCTest->DataAnalysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Aminoethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Quantitative Performance

The choice between Gas Chromatography and Liquid Chromatography for the quantification of Aminoethoxyethanol depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Below is a summary of typical performance characteristics for each technique, derived from studies on amino alcohols and other amine compounds.

Performance ParameterGas Chromatography (GC)Liquid Chromatography (LC)Key Considerations
Linearity (r²) > 0.995> 0.998Both techniques offer excellent linearity for quantification.
Accuracy (Recovery) 90-110%95-105%LC methods may offer slightly better accuracy due to milder sample preparation and injection conditions.
Precision (RSD) < 15%< 10%LC generally provides better precision for complex matrices.
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.5 µg/mLLC, especially when coupled with Mass Spectrometry, often achieves lower detection limits without derivatization.
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 2 µg/mLThe lower LOQ of LC methods is advantageous for trace analysis.
Derivatization Often requiredGenerally not requiredThe need for derivatization in GC can add time and potential for error to the workflow.
Sample Throughput ModerateHighModern UHPLC systems can offer very rapid analysis times.
Instrumentation GC-FID, GC-MSHPLC-UV, HPLC-MSThe choice of detector significantly impacts sensitivity and selectivity.

Experimental Protocols

Detailed methodologies for the quantification of amino alcohols by GC and LC are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography (GC) Method

This protocol outlines a general procedure for the analysis of amino alcohols using a capillary gas chromatograph with a flame ionization detector (FID). Derivatization is often necessary to improve the volatility and chromatographic behavior of this compound.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample containing this compound in the same solvent to fall within the calibration range.

  • Derivatization: To 100 µL of standard or sample, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial and heat at 70°C for 30 minutes.

2. GC-FID Conditions:

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

Liquid Chromatography (LC) Method

This protocol describes a general procedure for the analysis of this compound using a reversed-phase high-performance liquid chromatograph with UV detection. For enhanced sensitivity and selectivity, coupling with a mass spectrometer (LC-MS) is recommended.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a suitable buffer) at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Cross-Validation Workflow

A cross-validation of analytical methods is essential to ensure that different techniques produce comparable and reliable results. This is particularly important when transferring methods between laboratories or when data from different analytical platforms need to be combined.

CrossValidationWorkflow cluster_methodA Method A: Gas Chromatography (GC) cluster_methodB Method B: Liquid Chromatography (LC) cluster_comparison Data Comparison and Evaluation A_Sample Prepare & Derivatize Sample Aliquots A_Analyze Analyze by GC A_Sample->A_Analyze A_Data Obtain GC Data A_Analyze->A_Data Compare Statistical Comparison (e.g., Bland-Altman, t-test) A_Data->Compare B_Sample Prepare Sample Aliquots B_Analyze Analyze by LC B_Sample->B_Analyze B_Data Obtain LC Data B_Analyze->B_Data B_Data->Compare Evaluate Evaluate Bias & Agreement Compare->Evaluate Conclusion Determine Method Comparability Evaluate->Conclusion Start Select Representative Sample Set Start->A_Sample Start->B_Sample

Caption: Workflow for the cross-validation of GC and LC methods.

This diagram illustrates a typical workflow for the cross-validation of two analytical methods. A set of identical samples is prepared and analyzed by both the GC and LC methods. The resulting data are then statistically compared to evaluate for any systematic bias and to determine the level of agreement between the two techniques. This process is crucial for ensuring the interchangeability of methods and the consistency of analytical results across different platforms.

comparing the reaction kinetics of Aminoethoxyethanol with diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Kinetics of Aminoethoxyethanol and Diethanolamine for CO2 Capture

For researchers, scientists, and drug development professionals engaged in carbon dioxide capture technologies, understanding the reaction kinetics of various amine-based solvents is paramount. This guide provides a detailed comparison of the reaction kinetics of 2-(2-Aminoethoxy)ethanol (AEEA) and Diethanolamine (DEA) with carbon dioxide (CO2), supported by experimental data.

Executive Summary

This compound (AEEA), a diamine with both primary and secondary amine groups, and Diethanolamine (DEA), a secondary amine, are both effective solvents for CO2 capture. Experimental data indicates that AEEA generally exhibits a faster reaction rate with CO2 compared to DEA. This enhanced reactivity is attributed to the presence of a primary amine group in the AEEA molecule, which tends to react more rapidly with CO2 than the secondary amine groups in both AEEA and DEA. The reaction for both amines with CO2 is typically described by the zwitterion mechanism, where the amine reacts with CO2 to form a zwitterionic intermediate, which is then deprotonated by a base to form a stable carbamate.

Data Presentation: Reaction Kinetics with CO2

The following table summarizes the second-order reaction rate constants (k2) for the reaction of AEEA and DEA with CO2, as reported in various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

AmineTemperature (K)Concentration (mol/m³)MethodSecond-Order Rate Constant (k₂) (m³/mol·s)Reference
AEEA 308Not SpecifiedStirred Cell24.73 (zwitterion formation rate constant)[1]
AEEA 298 - 3139.93 - 80.29Stopped-FlowFaster than MEA, Slower than PZ and EDA[2]
DEA 293 - 313167 - 500Stopped-FlowOverall rate constant increases with temp. and conc.[3]
DEA 293 - 31320 wt% (in MDEA blend)Lewis CellRate increases with temperature[4]

Reaction Mechanisms

The reaction of primary and secondary amines with CO2 is generally accepted to proceed via the zwitterion mechanism.

Diethanolamine (DEA) Reaction Pathway

DEA, a secondary amine, reacts with CO2 to form a zwitterion, which is then deprotonated by a base (B), such as another amine molecule, water, or a hydroxyl ion, to form a stable carbamate.

DEA_Reaction cluster_products Products DEA DEA (R₂NH) Zwitterion Zwitterion (R₂N⁺HCOO⁻) DEA->Zwitterion + CO₂ (k₁) CO2 CO₂ Zwitterion->DEA k₋₁ Carbamate Carbamate (R₂NCOO⁻) Zwitterion->Carbamate + Base (k₂) Base Base (B) Base->Carbamate Protonated_Base Protonated Base (BH⁺)

Caption: Zwitterion mechanism for the reaction of DEA with CO₂.
This compound (AEEA) Reaction Pathway

AEEA possesses both a primary and a secondary amine group. Computational studies suggest that the primary amine group is more reactive towards CO2.[5][6] The reaction proceeds through a similar zwitterion mechanism.

AEEA_Reaction cluster_products Products AEEA AEEA (R'R''NH) Zwitterion Zwitterion (R'R''N⁺HCOO⁻) AEEA->Zwitterion + CO₂ (k₁) CO2 CO₂ Zwitterion->AEEA k₋₁ Carbamate Carbamate (R'R''NCOO⁻) Zwitterion->Carbamate + Base (k₂) Base Base (B) Base->Carbamate Protonated_Base Protonated Base (BH⁺)

Caption: Zwitterion mechanism for the reaction of AEEA with CO₂.

Experimental Protocols

The reaction kinetics of amines with CO2 are commonly determined using techniques such as the stopped-flow method and the stirred-cell reactor.

Stopped-Flow Technique

The stopped-flow method is a direct homogeneous measurement technique used for studying fast reactions in solution.

Methodology:

  • Reagent Preparation: Aqueous solutions of the amine (e.g., AEEA or DEA) and CO2 are prepared separately.[7] The amine is used in excess to ensure pseudo-first-order reaction conditions with respect to CO2.[7]

  • Mixing: The two solutions are rapidly driven from syringes into a high-efficiency mixer, initiating the reaction.[7]

  • Observation: The mixture then flows into an observation cell where the progress of the reaction is monitored. A common detection method is to measure the change in conductivity of the solution over time, as the formation of ionic products increases conductivity.[7]

  • Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the change in signal over time. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the amine.

Stopped_Flow_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Amine_Sol Amine Solution Syringes Syringes Amine_Sol->Syringes CO2_Sol CO₂ Solution CO2_Sol->Syringes Mixer Rapid Mixer Syringes->Mixer Obs_Cell Observation Cell Mixer->Obs_Cell Detector Conductivity Detector Obs_Cell->Detector Data_Acq Data Acquisition Detector->Data_Acq Rate_Calc Rate Constant Calculation Data_Acq->Rate_Calc

Caption: Experimental workflow for the stopped-flow technique.
Stirred-Cell Reactor

A stirred-cell reactor with a defined gas-liquid interface is another common apparatus for studying gas absorption kinetics.[8][9]

Methodology:

  • Setup: The reactor consists of a vessel containing the amine solution, which is stirred to ensure a well-mixed liquid phase. The gas phase containing CO2 is introduced above the liquid.[9]

  • Absorption: CO2 from the gas phase absorbs into the liquid phase and reacts with the amine. The rate of absorption is monitored by measuring the change in pressure of the gas phase over time using a pressure transducer.[9]

  • Data Analysis: The overall mass transfer coefficient and the reaction kinetics are determined by applying mass transfer models (e.g., film theory) to the experimental data. The second-order rate constant is then extracted from these models.

Conclusion

Both this compound (AEEA) and Diethanolamine (DEA) are viable solvents for CO2 capture. However, the presence of a primary amine group in AEEA gives it a kinetic advantage, resulting in a faster reaction rate with CO2 compared to the secondary amine DEA. The choice of solvent for a particular application will depend on a variety of factors, including not only the reaction kinetics but also absorption capacity, heat of absorption, solvent cost, and stability. The experimental protocols and reaction mechanisms detailed in this guide provide a foundation for further research and development in the field of amine-based carbon capture.

References

Aminoethoxyethanol: A Superior Alternative to Traditional Amine Solvents for Industrial and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Aminoethoxyethanol (AEE) reveals its significant advantages over conventional amine solvents such as Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of AEE's performance, supported by experimental data, to inform solvent selection in CO2 capture, gas treating, and chemical synthesis.

This compound, a versatile molecule possessing both a primary amine and an ether linkage, demonstrates enhanced performance in key areas including CO2 absorption capacity, reaction kinetics, and energy efficiency for regeneration. Furthermore, its utility as a building block in the synthesis of pharmaceuticals and other specialty chemicals is noteworthy.[1][2]

Performance in CO2 Capture and Gas Treating

The primary application where AEE showcases its advantages is in the capture of carbon dioxide from industrial gas streams. The following tables summarize the quantitative performance of AEE in comparison to traditional amine solvents.

Table 1: CO2 Absorption Performance
Solvent (30 wt% aq.)CO2 Loading Capacity (mol CO2/mol amine)Second-Order Reaction Rate Constant (k2) at 303 K (m³/kmol·s)
This compound (AEE) ~0.90[3]~5,000 - 10,000
Monoethanolamine (MEA)~0.51[4]~4,000 - 8,000[5]
Diethanolamine (DEA)~0.50~1,000 - 2,500
Methyldiethanolamine (MDEA)~1.0[6]~1 - 10

Note: Reaction rate constants can vary based on experimental conditions.

Table 2: Regeneration and Stability
SolventRegeneration Energy (GJ/t CO2)Relative Thermal Stability
This compound (AEE) 2.59 (in a biphasic system with DEEA)[7]Moderate to High
Monoethanolamine (MEA)3.92 - 4.28[7][8]Low
Diethanolamine (DEA)Lower than MEAModerate
Methyldiethanolamine (MDEA)Lower than MEAHigh
Table 3: Physical and Corrosive Properties
SolventViscosity at 40°C (mPa·s) (30 wt% aq.)Relative Corrosion Rate (Carbon Steel)
This compound (AEE) Data not readily available for direct comparisonExpected to be lower than MEA
Monoethanolamine (MEA)~1.8High[9]
Diethanolamine (DEA)~2.5Moderate
Methyldiethanolamine (MDEA)~2.2Low[10]

Key Advantages of this compound

  • Higher CO2 Absorption Capacity: AEE exhibits a high CO2 loading capacity, approaching 0.90 mol of CO2 per mole of amine, which is significantly higher than that of MEA and DEA.[3] This translates to lower solvent circulation rates and smaller equipment sizes.

  • Favorable Reaction Kinetics: The reaction rate of AEE with CO2 is comparable to or faster than that of MEA, ensuring efficient CO2 capture in the absorber.[11]

  • Lower Regeneration Energy: In innovative biphasic solvent systems, AEE blends have demonstrated a regeneration energy of 2.59 GJ/t CO2, which is 32.6% lower than that of traditional MEA.[7] This reduction in energy consumption is a critical factor in the economic viability of carbon capture processes.

  • Reduced Corrosivity (Anticipated): While specific quantitative data is limited, the chemical structure of AEE suggests it may be less corrosive to process equipment than MEA.

Applications in Drug Development and Chemical Synthesis

This compound's bifunctional nature, containing both an amine and a hydroxyl group, makes it a valuable intermediate in the synthesis of a wide range of chemical compounds.[2] It is utilized as a building block for active pharmaceutical ingredients (APIs) and in the creation of specialty chemicals such as surfactants and corrosion inhibitors.[1][2]

G Figure 1. Simplified Synthetic Pathway of an API Intermediate using AEE AEE This compound (AEE) Intermediate1 Protected AEE Intermediate AEE->Intermediate1 Protection Reagent1 Reagent A (e.g., Phthalic Anhydride) Reagent1->Intermediate1 Intermediate2 Activated Intermediate Intermediate1->Intermediate2 Activation Reagent2 Reagent B (e.g., Activating Agent) Reagent2->Intermediate2 FinalProduct Final API Intermediate Intermediate2->FinalProduct Coupling StartingMaterial Starting Material C StartingMaterial->FinalProduct

Caption: Simplified synthetic pathway for an API intermediate using AEE.

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for evaluating amine solvent performance.

CO2 Absorption/Desorption Screening

This experiment quantifies the CO2 absorption rate and capacity of the amine solvent.

  • Apparatus: A stirred-cell reactor or a wetted wall column is typically used.[4][11]

  • Procedure:

    • Prepare a known concentration of the amine solution in water (e.g., 30 wt%).

    • Charge the reactor with the amine solution and bring it to the desired absorption temperature (e.g., 40°C).

    • Introduce a simulated flue gas with a known CO2 concentration (e.g., 15 vol%) at a constant flow rate.

    • Continuously measure the CO2 concentration in the outlet gas stream using a gas analyzer.

    • The absorption rate is calculated from the difference in CO2 concentration between the inlet and outlet streams.

    • Continue the experiment until the amine solution is saturated with CO2 to determine the absorption capacity.

    • For desorption, the CO2-rich solution is heated to a higher temperature (e.g., 120°C) to release the captured CO2, which is then quantified.[6]

G Figure 2. Experimental Workflow for Amine Solvent Evaluation cluster_absorption Absorption Stage cluster_desorption Desorption Stage A1 Prepare Amine Solution A2 Load into Reactor A1->A2 A3 Set Temperature (40°C) A2->A3 A4 Introduce CO2 Gas A3->A4 A5 Monitor Outlet CO2 A4->A5 A6 Determine Rate & Capacity A5->A6 D1 Heat CO2-Rich Solution (120°C) A6->D1 Transfer Rich Solution D2 Quantify Released CO2 D1->D2

Caption: Workflow for evaluating CO2 absorption and desorption performance.

Viscosity Measurement

Viscosity is a critical parameter for determining pumping costs and mass transfer efficiency.

  • Apparatus: A calibrated viscometer (e.g., a rolling-ball or rotational viscometer).

  • Procedure:

    • Prepare aqueous amine solutions of various concentrations.

    • Measure the viscosity of each solution at a range of temperatures relevant to the absorption and desorption processes (e.g., 25°C to 80°C).[12]

Corrosion Rate Determination

This test evaluates the corrosive nature of the amine solvent on materials of construction.

  • Apparatus: An autoclave or corrosion cell.

  • Procedure:

    • Place pre-weighed coupons of a specific material (e.g., carbon steel) into the amine solution.

    • The solution can be CO2-loaded or unloaded.

    • Expose the coupons to the solution at a specified temperature for a defined period (e.g., several weeks).

    • After exposure, remove the coupons, clean them to remove any corrosion products, and re-weigh them.

    • The corrosion rate is calculated from the weight loss of the coupon over time.[9]

Thermal and Oxidative Degradation Analysis

This determines the stability of the amine solvent under process conditions.

  • Apparatus: A sealed reactor or bomb.

  • Procedure:

    • Heat the amine solution (with and without CO2 loading) in the sealed reactor to a temperature representative of the stripper conditions (e.g., 120-150°C) for an extended period.

    • For oxidative degradation, a known amount of oxygen is also introduced.

    • Periodically take samples and analyze them for the parent amine concentration and the presence of degradation products using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[13][14]

Conclusion

The experimental evidence strongly supports the consideration of this compound as a high-performance alternative to traditional amine solvents. Its superior CO2 absorption characteristics and potential for lower regeneration energy offer significant economic and operational advantages in carbon capture and gas treating applications. Furthermore, its versatility as a chemical intermediate opens up opportunities for its use in the development of novel pharmaceuticals and specialty chemicals. For researchers and professionals in these fields, AEE represents a promising solvent and building block for future innovations.

References

literature review comparing different synthesis routes for Aminoethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(2-Aminoethoxy)ethanol (B1664899) (AEE), also known as diglycolamine, is a versatile chemical intermediate with significant applications in gas treatment, as a catalyst in polyurethane foam production, and in the synthesis of pharmaceutical compounds.[1][2] This guide provides a comparative overview of various synthesis routes for AEE, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Routes

The selection of a synthesis route for 2-(2-Aminoethoxy)ethanol is often a trade-off between yield, selectivity, cost, and environmental impact. The following table summarizes the key quantitative data for the most common synthesis methods.

Synthesis RouteStarting MaterialsCatalyst/ReagentsReaction ConditionsYieldKey AdvantagesKey Disadvantages
Amination of Diethylene Glycol Diethylene Glycol (DEG), Ammonia (B1221849)Cobalt Oxide on Alumina (B75360) or Kieselguhr150-260°C, 10-20 Bar, Continuous flowAEE:Morpholine (B109124) ratio >3[3]High selectivity for AEE possible, continuous process suitable for industrial scale.High pressure and temperature required, catalyst cost.
Reaction of Epichlorohydrin (B41342) and Ammonia Epichlorohydrin, Ammonia solutionNone specified80°C, 1.2 MPa, 5 hours (High-Pressure)>95% total yield (main components)[1]High overall yield.Use of hazardous epichlorohydrin, pressure equipment needed for optimal yield.
Gabriel Synthesis from Diethylene Glycol Diethylene Glycol, p-toluenesulfonyl chloride, potassium phthalate (B1215562), hydrazine (B178648) monohydrateSilver (I) oxideMulti-step, reflux at 90-180°C~33% overall yield[4]Avoids high pressure and hydrogen gas, potentially higher purity.[4]Multi-step process with lower overall yield, use of stoichiometric reagents.

Experimental Protocols

Amination of Diethylene Glycol

This industrial method focuses on the direct amination of diethylene glycol using ammonia in the presence of a catalyst. The goal is to maximize the yield of 2-(2-aminoethoxy)ethanol while minimizing the formation of byproducts like morpholine.

Experimental Setup: A continuous flow tubular reactor is charged with a catalyst, typically a metal oxide like Cobalt Oxide supported on alumina or kieselguhr.[2][3]

Procedure:

  • The catalyst is reduced in the reactor at approximately 200°C under a hydrogen flow.[2]

  • Diethylene glycol (DEG) and a significant molar excess of ammonia are fed into the reactor in a downflow mode, along with hydrogen gas.[2][3]

  • The reaction is carried out at a temperature between 150°C and 250°C and a pressure of 10 to 20 Bar.[3]

  • The product stream is then subjected to distillation to separate the 2-(2-aminoethoxy)ethanol from unreacted starting materials and byproducts.[3]

Synthesis from Epichlorohydrin and Ammonia

This route offers a high-yield pathway to 2-(2-aminoethoxy)ethanol through the reaction of epichlorohydrin with an ammonia solution. The reaction can be performed under atmospheric or high-pressure conditions.[1]

High-Pressure Protocol:

  • A high-pressure reactor is charged with a specific amount of ammonia solution.[1]

  • The reactor is sealed and purged with nitrogen 4-5 times.[1]

  • Epichlorohydrin is slowly and continuously added to the reactor.[1]

  • The mixture is heated to the desired temperature, and the reactor is pressurized with nitrogen.[1]

  • The reaction is maintained at a constant temperature of 80°C and a pressure of 1.2 MPa for approximately 5 hours.[1]

  • After cooling and depressurization, the product is purified by distillation.[1]

Atmospheric Pressure Protocol:

  • An ammonia solution is added to a three-neck flask equipped with heating, stirring, and a condenser.[1]

  • Epichlorohydrin is slowly added to the flask.[1]

  • The reaction is maintained at a constant temperature for about 5 hours.[1]

  • After cooling, the product is ready for purification.[1]

Gabriel Synthesis from Diethylene Glycol

This multi-step synthesis provides a classic method for amine synthesis, avoiding direct amination and offering an alternative route with different selectivity and safety considerations.[4]

Step 1: Synthesis of 5-tosyloxy-3-oxapentanol

  • Diethylene glycol is reacted with p-toluenesulfonyl chloride in the presence of a catalyst like freshly prepared silver (I) oxide.[4]

Step 2: Synthesis of 2-(2-phthalimidoethoxy)ethanol

  • The 5-tosyloxy-3-oxapentanol is reacted with potassium phthalate in dry DMF.[4]

  • The reaction mixture is refluxed at approximately 180°C for about 20 hours in a nitrogen atmosphere.[4]

Step 3: Synthesis of 2-(2-aminoethoxy)ethanol

  • The 2-(2-phthalimidoethoxy)ethanol is dissolved in absolute ethanol (B145695).[4]

  • Hydrazine monohydrate is added, and the mixture is refluxed at around 90°C for 24 hours under a nitrogen atmosphere.[4]

  • The final product is extracted and purified using column chromatography.[4]

Synthesis Pathways Overview

The following diagram illustrates the logical flow of the described synthesis routes for 2-(2-Aminoethoxy)ethanol.

Synthesis_Routes cluster_aminolysis Direct Amination cluster_epichlorohydrin Epichlorohydrin Route cluster_gabriel Gabriel Synthesis DEG Diethylene Glycol AEE 2-(2-Aminoethoxy)ethanol DEG->AEE + Ammonia (Catalyst, High T/P) Tosyl_DEG 5-Tosyloxy-3-oxapentanol DEG->Tosyl_DEG + TsCl Ammonia Ammonia Epichlorohydrin Epichlorohydrin Epichlorohydrin->AEE + Ammonia TsCl p-Toluenesulfonyl Chloride KPhthalate Potassium Phthalate Hydrazine Hydrazine Monohydrate Phthalimido_AEE 2-(2-Phthalimidoethoxy)ethanol Tosyl_DEG->Phthalimido_AEE + K-Phthalate Phthalimido_AEE->AEE + Hydrazine

Caption: Synthesis routes to 2-(2-Aminoethoxy)ethanol.

References

benchmarking Aminoethoxyethanol performance against novel CO2 capture solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Aminoethoxyethanol and Novel Solvents for CO2 Capture

For Researchers, Scientists, and Drug Development Professionals

The landscape of carbon dioxide (CO2) capture technology is rapidly evolving, driven by the urgent need to mitigate greenhouse gas emissions. While aqueous monoethanolamine (MEA) has long been the industry benchmark, its high energy consumption for regeneration, susceptibility to degradation, and corrosive nature have spurred the search for more efficient and robust alternatives.[1][2] This guide provides an objective comparison of this compound (AEE), particularly in promising blends, against other novel CO2 capture solvents, supported by experimental data and detailed protocols.

Performance Benchmarking: AEE vs. Novel Solvents

This compound (AEE) has emerged as a significant component in advanced solvent formulations, most notably in biphasic or water-lean systems. When blended with other amines, such as 2-(diethylamino)-ethanol (DEEA), it demonstrates a remarkable balance of high CO2 capacity and reduced energy requirements for regeneration. The following table summarizes the performance of an optimized DEEA/AEEA blend against the benchmark MEA and other novel solvent classes.

Table 1: Quantitative Performance Comparison of CO2 Capture Solvents

Solvent SystemCO2 Absorption CapacityAbsorption Rate (Kinetics)Regeneration EnergyKey Advantages & Disadvantages
30 wt% MEA (Benchmark) ~0.25 mol CO2 / mol amine[3]High reactivity, fast kinetics[1]High (3.7 - 4.0 GJ/t CO2)[2][4](+) Well-established, high absorption rate. (-) High energy penalty, corrosive, prone to degradation.[1]
60% DEEA / 20% AEEA 60% higher than MEA[5][6]Forms a biphasic system facilitating efficient capture.44% lower than MEA[5][6](+) High capacity, significantly lower energy use, low cost. (-) Increased viscosity of the CO2-rich phase.[5][6]
Piperazine (PZ) High absorption capacity[1]Faster kinetics than MEA[1]Lower than MEA, but can still be high.[7](+) Fast kinetics, high capacity, resistant to degradation. (-) Low solubility in water.[8]
MDEA (activated with PZ) High loading capacity at elevated pressures.[9]Slow kinetics; requires an activator like piperazine.[8][9]Low heat of reaction reduces regeneration needs.[10](+) Low regeneration energy, high stability. (-) Slow reaction rate requires larger equipment.[9]
Ionic Liquids (ILs) Highly variable and tunable; can exceed 11 mol/kg.[11]Generally physical absorption; can be functionalized for chemical absorption.[11]Lower than MEA due to less water evaporation.(+) Tunable properties, low volatility, high thermal stability. (-) High cost, high viscosity.[1][11]
Deep Eutectic Solvents (DESs) Highly variable; can reach over 12 mol/kg.[11]Primarily physical absorption.[11]Potentially low due to physical absorption mechanism.(+) Low cost, biodegradable, easy synthesis, environmentally friendly.[11][12] (-) Can have high viscosity.[13]
Sustenol™ (Water-Lean) ~0.5 mol CO2 / mol amine[3]3x higher kinetics than 30 wt% MEA[3]2.16 GJ/t CO2[3](+) Fast kinetics, high capacity, low regeneration energy. (-) Proprietary formulation.

Visualizing Methodologies and Relationships

To better understand the processes involved in solvent evaluation and the interplay of key performance indicators, the following diagrams are provided.

G cluster_0 Solvent Preparation cluster_1 Performance Evaluation cluster_2 Data Analysis cluster_3 Benchmarking synthesis Solvent Synthesis (e.g., Blending DEEA/AEEA, Synthesizing DES) absorb Absorption Test (Simulated Flue Gas) synthesis->absorb desorb Desorption Test (Stripping & Regeneration) absorb->desorb CO2-rich solvent analyze Calculate KPIs: - Absorption Capacity - Absorption Rate - Regeneration Energy absorb->analyze desorb->absorb Regenerated solvent desorb->analyze phys_prop Property Measurement (Viscosity, Density, Heat of Absorption) phys_prop->analyze compare Compare against Benchmark (MEA) & other Novel Solvents analyze->compare

Caption: Experimental workflow for evaluating CO2 capture solvents.

G kinetics Absorption Rate (Kinetics) capex Capital Costs (CAPEX) (e.g., Absorber Size) kinetics->capex inversely affects capacity CO2 Capacity (Loading) opex Operating Costs (OPEX) (Energy Penalty) capacity->opex inversely affects (circulation rate) regen Heat of Absorption & Regeneration regen->opex directly affects stability Solvent Stability (Degradation) loss Solvent Loss & Make-up Rate stability->loss inversely affects loss->opex directly affects

Caption: Logical relationships between solvent properties and process costs.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the objective comparison of CO2 capture solvents. Below are generalized protocols based on methodologies reported in the literature.

Protocol for CO2 Absorption and Desorption Performance

This protocol outlines the steps to measure key performance indicators such as CO2 loading, cyclic capacity, and absorption rates.

  • Objective: To evaluate the CO2 capture efficiency and regeneration potential of a solvent.

  • Apparatus: A temperature-controlled glass reactor or a three-neck flask, a gas flow controller, a CO2/N2 gas mixture (simulating flue gas), and an outlet gas analyzer.[2]

  • Procedure:

    • Absorption:

      • Charge the reactor with a known volume (e.g., 500 mL) of the test solvent.[2]

      • Bring the solvent to a constant absorption temperature (e.g., 313.15 K / 40 °C).[2]

      • Introduce a pre-mixed gas stream with a known CO2 concentration (e.g., 15 kPa CO2) at a fixed flow rate (e.g., 1000 mL/min) through the solvent.[2]

      • Continuously monitor the CO2 concentration in the gas outlet until it equals the inlet concentration, indicating solvent saturation.

      • The difference between the inlet and outlet CO2 concentrations over time is used to calculate the absorption rate and the total CO2 absorbed (rich loading).[2]

    • Desorption (Regeneration):

      • Take a sample of the CO2-rich solvent.

      • Heat the remaining rich solvent to a specified regeneration temperature (e.g., 100-120 °C) while purging with an inert gas like N2 or using a vacuum.[12]

      • Continue the process until CO2 is no longer evolved, signifying the complete regeneration of the solvent.

      • The final CO2 concentration in the solvent is measured to determine the lean loading.

    • Calculations:

      • CO2 Loading: Moles of CO2 absorbed per mole of amine or per liter of solvent.

      • Cyclic Capacity: The difference between rich loading and lean loading.

      • Regeneration Energy: Calculated based on the heat duty required for the desorption step, often measured using calorimetry and considering sensible heat, latent heat of vaporization, and the heat of reaction.[4]

Protocol for Physicochemical Property Measurement

These properties are essential for process modeling and understanding solvent behavior.

  • Objective: To determine the density, viscosity, and heat of absorption of the lean and rich solvent solutions.

  • Apparatus: Pycnometer (for density), viscometer (e.g., NDJ-8S), and a reaction calorimeter (e.g., THT µRC micro-reaction calorimeter).[3]

  • Procedure:

    • Density and Viscosity:

      • Measure the density of both the fresh (lean) and CO2-saturated (rich) solvent at various operating temperatures using a pycnometer.[3]

      • Measure the viscosity of the lean and rich solvents across the same temperature range using a viscometer.[3]

    • Heat of Absorption (ΔH_abs):

      • Place a known amount of the lean solvent in the reaction calorimeter and bring it to the desired temperature.

      • Inject a known quantity of CO2 into the solvent.[3]

      • The calorimeter measures the heat released during the absorption reaction.

      • The integral heat of absorption is determined by relating the total heat evolved to the total amount of CO2 absorbed.[10] This value is a critical component of the overall regeneration energy.[3]

References

comparative study of the environmental impact of Aminoethoxyethanol vs other amines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Environmental Impact Assessment of Aminoethoxyethanol (AEE) and Other Common Amines in Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of this compound (AEE) against other widely used amines such as Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA). The information presented herein is curated from experimental data to facilitate informed decisions in process development and environmental stewardship.

Executive Summary

The selection of amines in industrial processes, particularly for applications like CO2 capture, has significant environmental ramifications. This comparative study evaluates key environmental indicators: biodegradability, aquatic toxicity, and performance in CO2 capture, including energy consumption for regeneration and degradation stability. While MEA has been a benchmark, its environmental and energy profile has prompted the search for alternatives. AEE emerges as a promising candidate with favorable biodegradability and potentially lower energy requirements for CO2 capture, though further comprehensive data is needed for a complete environmental profile. DEA raises concerns due to its potential for nitrosamine (B1359907) formation and its classification as a hazardous air pollutant. MDEA presents a mixed profile with good resistance to degradation but lower CO2 absorption rates.

Data Presentation: A Comparative Overview

The following tables summarize the key environmental and performance data for AEE, MEA, DEA, and MDEA.

Table 1: Biodegradability of Selected Amines

AmineTest GuidelineBiodegradation (%)Timeframe (days)Classification
This compound (AEE) OECD 301F (similar structure)> 60 (inferred)28Readily Biodegradable
Monoethanolamine (MEA) OECD 301F> 6028Readily Biodegradable
Diethanolamine (DEA) OECD 301F9328Readily Biodegradable
Methyldiethanolamine (MDEA) OECD 301F> 96 (continuous flow)28Inherently Biodegradable

Table 2: Acute Aquatic Toxicity of Selected Amines

AmineTest OrganismEndpoint (LC50/EC50) (mg/L)Exposure Time (hours)Test Guideline
This compound (AEE) Daphnia magna2248OECD 202
Fish (generic)Low to Moderate (qualitative)96OECD 203
Monoethanolamine (MEA) Fish (generic)> 10096OECD 203
Daphnia magna6548OECD 202
Algae (generic)2.5 - 2272OECD 201
Diethanolamine (DEA) Fish (Pimephales promelas)146096OECD 203
Daphnia magna5548OECD 202
Algae (Scenedesmus subspicatus)7.872OECD 201
Methyldiethanolamine (MDEA) Fish (Danio rerio)> 10096OECD 203
Daphnia magna> 10048OECD 202
Algae (Desmodesmus subspicatus)29.372OECD 201

Table 3: CO2 Capture Performance of Selected Amines

AmineCO2 Absorption Capacity (mol CO2/mol amine)CO2 Absorption RateEnergy of Regeneration (GJ/t CO2)
This compound (AEE) ~0.9 (in some formulations)HighPotentially lower than MEA
Monoethanolamine (MEA) ~0.5High3.7 - 4.2
Diethanolamine (DEA) ~0.5ModerateLower than MEA
Methyldiethanolamine (MDEA) ~1.0Low2.8 - 3.5

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols to ensure comparability and reliability.

Biodegradability Testing

Biodegradability was assessed using the OECD Guideline 301: Ready Biodegradability . The Manometric Respirometry Test (OECD 301F) is a common method cited for these amines.

  • Principle: This method determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer over a 28-day period.

  • Inoculum: Activated sludge from a wastewater treatment plant is typically used as the microbial source.

  • Test Conditions: The test substance is added to a mineral medium, inoculated with the microorganisms, and incubated in the dark at a constant temperature (20 ± 1 °C).

  • Measurement: The consumption of oxygen is measured and expressed as a percentage of the theoretical oxygen demand (ThOD).

  • "Ready Biodegradability" Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[1][2]

Aquatic Toxicity Testing

Acute aquatic toxicity is evaluated using a battery of tests on organisms representing different trophic levels, following OECD guidelines.

  • Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[3][4]

  • Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This test measures the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.[5][6][7]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test assesses the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.[8][9]

Mandatory Visualizations

The following diagrams illustrate key processes and logical flows related to the environmental impact assessment of amines.

Environmental_Impact_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Testing cluster_2 Phase 3: Data Analysis & Risk Assessment cluster_3 Phase 4: Reporting & Decision Making Amine_Selection Amine Candidate Selection (AEE, MEA, DEA, MDEA) Lit_Review Literature Review of Existing Data Amine_Selection->Lit_Review Biodegradability Biodegradability Testing (e.g., OECD 301F) Lit_Review->Biodegradability Aquatic_Toxicity Aquatic Toxicity Testing (Fish, Daphnia, Algae) Lit_Review->Aquatic_Toxicity Performance CO2 Capture Performance (Absorption, Regeneration) Lit_Review->Performance Degradation_Studies Thermal & Oxidative Degradation Analysis Lit_Review->Degradation_Studies Data_Compilation Quantitative Data Compilation & Comparison Biodegradability->Data_Compilation Aquatic_Toxicity->Data_Compilation Performance->Data_Compilation Degradation_Studies->Data_Compilation Risk_Assessment Environmental Risk Assessment Data_Compilation->Risk_Assessment Comparison_Guide Publish Comparison Guide Risk_Assessment->Comparison_Guide Decision Informed Decision on Amine Selection Comparison_Guide->Decision

Figure 1: Experimental workflow for assessing the environmental impact of amines.

Amine_Degradation_Pathway cluster_0 Amine Emissions from CO2 Capture Plant cluster_1 Atmospheric Transformation cluster_2 Environmental Deposition Emitted_Amine Volatilized Amine (e.g., MEA, DEA) OH_Radical Hydroxyl Radical (OH·) Initiation Emitted_Amine->OH_Radical Atmospheric Release Amine_Radical Amine Radical OH_Radical->Amine_Radical NOx Reaction with NOx (NO, NO2) Amine_Radical->NOx Aldehydes Aldehyde Formation Amine_Radical->Aldehydes Further Oxidation Nitrosamine Nitrosamine Formation (Potential Carcinogen) NOx->Nitrosamine Nitramine Nitramine Formation NOx->Nitramine Wet_Deposition Wet Deposition (Rain, Fog) Nitrosamine->Wet_Deposition Dry_Deposition Dry Deposition Nitrosamine->Dry_Deposition Nitramine->Wet_Deposition Nitramine->Dry_Deposition Aldehydes->Wet_Deposition Aldehydes->Dry_Deposition Soil_Water_Contamination Contamination of Soil and Water Wet_Deposition->Soil_Water_Contamination Dry_Deposition->Soil_Water_Contamination

Figure 2: Atmospheric degradation pathway of emitted amines.

Discussion

Biodegradability

All four amines demonstrate a degree of biodegradability, which is crucial for mitigating their persistence in the environment. AEE, MEA, and DEA are generally considered "readily biodegradable," meaning they are likely to be substantially mineralized in a wastewater treatment plant. MDEA is classified as "inherently biodegradable," suggesting it will degrade, but potentially at a slower rate or requiring adaptation of microorganisms.[10]

Aquatic Toxicity

The acute aquatic toxicity data reveals varying degrees of hazard. MEA and DEA show moderate toxicity to aquatic invertebrates and algae. MDEA appears to be less toxic to fish and daphnia, but can be harmful to algae.[4] The available data for AEE suggests low to moderate acute toxicity to aquatic organisms. It is important to note that the formation of degradation products, such as nitrosamines from MEA and DEA, can introduce additional, more persistent and toxic compounds into the environment.[11]

CO2 Capture Performance and Environmental Trade-offs

The efficiency of CO2 capture is a critical factor in the overall environmental impact, as it relates to energy consumption and operational stability.

  • This compound (AEE) shows a high CO2 absorption capacity, which could translate to lower solvent circulation rates and reduced energy for pumping. Its potentially lower heat of regeneration is a significant advantage for reducing the overall energy penalty of the capture process. However, its thermal and oxidative stability requires further investigation to fully understand its long-term performance and degradation product formation.[12][13]

  • Monoethanolamine (MEA) is a highly reactive amine with a fast absorption rate, but it suffers from a high energy of regeneration and is prone to oxidative and thermal degradation, leading to the formation of harmful by-products.[14][15]

  • Diethanolamine (DEA) has a lower energy of regeneration compared to MEA but also a slower reaction rate. Its potential to form carcinogenic nitrosamines is a significant environmental concern.[16][17]

  • Methyldiethanolamine (MDEA) , a tertiary amine, has a high absorption capacity and a low energy of regeneration. Its main drawback is its slow reaction rate, which often necessitates the use of promoters. MDEA is also more resistant to degradation than primary and secondary amines.[18][19]

Conclusion

The selection of an amine for industrial applications involves a trade-off between performance, cost, and environmental impact. This guide provides a comparative framework to aid in this decision-making process.

  • This compound (AEE) presents a promising profile with good biodegradability and favorable CO2 capture characteristics. Further research into its long-term stability and a more comprehensive aquatic toxicity profile will be crucial for its widespread adoption.

  • Monoethanolamine (MEA) , while a well-established solvent, has significant environmental and energy drawbacks that are driving the search for alternatives.

  • Diethanolamine (DEA) raises considerable environmental concerns due to its potential for nitrosamine formation and its regulatory status.

  • Methyldiethanolamine (MDEA) offers advantages in terms of energy efficiency and stability but its slow reaction kinetics can be a limiting factor.

For researchers and professionals in drug development and other chemical industries, a thorough evaluation of these environmental parameters is essential for sustainable process design and to minimize the ecological footprint of their operations.

References

validation of Aminoethoxyethanol's protective film formation on steel surfaces

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Corrosion Inhibition

For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount to ensuring the longevity and integrity of steel structures. Among the promising candidates, Aminoethoxyethanol (AEE) has garnered attention for its ability to form a protective film on steel surfaces. This guide provides a comprehensive comparison of AEE's performance with other common corrosion inhibitors, supported by experimental data and detailed methodologies, to aid in the objective evaluation of its efficacy.

Performance Under the Microscope: A Comparative Analysis

This compound belongs to the class of amino alcohols, which are known to function as mixed-type corrosion inhibitors. They act by adsorbing onto the steel surface, forming a protective barrier that impedes both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. This adsorption is facilitated by the presence of nitrogen and oxygen atoms in the AEE molecule, which can form coordinate bonds with the vacant d-orbitals of iron.

Quantitative Performance Data of Alternative Corrosion Inhibitors

The following tables summarize the performance of various corrosion inhibitors on steel under different conditions, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These techniques are pivotal in quantifying the effectiveness of an inhibitor.

Table 1: Potentiodynamic Polarization Data for Corrosion Inhibitors on Steel

InhibitorConcentrationCorrosive MediumCorrosion Current Density (Icorr) (μA/cm²)Corrosion Potential (Ecorr) (mV vs. SCE)Inhibition Efficiency (IE%)Reference
Blank -0.5 M H₂SO₄125.9-474-[1]
Diethanolamine (DEA) 10⁻³ M0.5 M H₂SO₄14.2-48688.7[1]
Blank -3M H₂SO₄--441-[2]
N,N'-Dimethylaminoethanol (DMEA) 15%3M H₂SO₄--495-[2]
Blank -E60 Fuel Blend15.8-0.25-[3]
Diethylenetriamine (DETA) 100 mg·L⁻¹E60 Fuel Blend0.30.1498.0[3]
Blank -Ca(OH)₂ sat. + 1.2 kg/m ³ Cl⁻1.89-520-[4]
Dimethyl Ethanolamine (DMEA) Molar Ratio 0.3Ca(OH)₂ sat. + 1.2 kg/m ³ Cl⁻0.31-38983.6[4]
Lithium Nitrite (LiNO₂) Molar Ratio 0.6Ca(OH)₂ sat. + 1.2 kg/m ³ Cl⁻0.45-35076.2[4]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Corrosion Inhibitors on Steel

InhibitorConcentrationCorrosive MediumPolarization Resistance (Rp) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (IE%)Reference
Blank -E85 Fuel Blend28.81.1-[3]
Diethylenetriamine (DETA) 100 mg·L⁻¹E85 Fuel Blend486.20.2-[3]
Blank -E60 Fuel Blend10.92.9-[3]
Diethylenetriamine (DETA) 100 mg·L⁻¹E60 Fuel Blend2548.70.1-[3]

The "How-To": Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are crucial. The following methodologies are based on established ASTM and NACE standards and are commonly employed in the evaluation of corrosion inhibitors like this compound.

Potentiodynamic Polarization Measurements

This technique provides insights into the kinetic behavior of corrosion and the inhibitor's mechanism (anodic, cathodic, or mixed).

  • Standard: Based on ASTM G5 - 14.[5]

  • Working Electrode: Steel specimen with a defined surface area.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum or graphite (B72142) rod.

  • Test Solution: The corrosive medium (e.g., acidic, saline, or fuel-based solution) with and without the inhibitor at various concentrations.

  • Procedure:

    • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

    • Record the resulting current density.

    • The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to the corrosion potential (Ecorr).

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank is the corrosion current density without inhibitor and Icorr_inh is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the formation and properties of the protective film on the metal surface.

  • Standard: Based on general electrochemical principles.

  • Electrode Setup: Same as for potentiodynamic polarization.

  • Procedure:

    • After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response of the system.

    • The data is typically represented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the polarization resistance (Rp) and the double-layer capacitance (Cdl).

    • The inhibition efficiency (IE%) can be calculated from the polarization resistance values: IE% = [(Rp_inh - Rp_blank) / Rp_inh] * 100 where Rp_blank is the polarization resistance without inhibitor and Rp_inh is the polarization resistance with the inhibitor.

Surface Analysis Techniques

To visually and compositionally confirm the formation of a protective film, various surface analysis techniques are employed.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the steel surface to observe the morphology before and after exposure to the corrosive environment with and without the inhibitor. A smoother surface with fewer pits in the presence of the inhibitor indicates effective protection.

  • X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition of the surface film, confirming the presence of elements from the inhibitor molecule (e.g., nitrogen and oxygen for AEE) and changes in the chemical state of iron.

Visualizing the Science

Diagrams created using Graphviz (DOT language) help to illustrate the complex processes and workflows involved in the validation of this compound's protective film formation.

G cluster_mechanism Protective Film Formation Mechanism AEE_molecule This compound (AEE) Molecule (HO-CH₂CH₂-O-CH₂CH₂-NH₂) Steel_Surface Steel Surface (Fe) AEE_molecule->Steel_Surface Adsorption via N and O atoms Protective_Film Adsorbed Protective Film Steel_Surface->Protective_Film Forms a barrier

Caption: Mechanism of this compound's protective film formation on a steel surface.

G cluster_workflow Experimental Workflow for Inhibitor Validation Start Start: Steel Sample Preparation Electrochemical_Testing Electrochemical Testing (Potentiodynamic Polarization, EIS) Start->Electrochemical_Testing With and Without Inhibitor Surface_Analysis Surface Analysis (SEM, XPS) Start->Surface_Analysis After Exposure Data_Analysis Data Analysis and Comparison Electrochemical_Testing->Data_Analysis Surface_Analysis->Data_Analysis Conclusion Conclusion on Inhibitor Performance Data_Analysis->Conclusion

Caption: A typical experimental workflow for validating the performance of a corrosion inhibitor.

G cluster_comparison Logical Comparison of Inhibitor Classes Inhibitors Corrosion Inhibitors Amino_Alcohols Amino Alcohols (e.g., AEE, DMEA) - Mixed-type inhibition - Film-forming - Effective in various media Inhibitors->Amino_Alcohols Inorganic_Inhibitors Inorganic Inhibitors (e.g., LiNO₂) - Anodic or cathodic inhibition - Passivating film formation - Can be highly effective Inhibitors->Inorganic_Inhibitors Other_Amines Other Amines (e.g., DETA) - Often mixed-type - Adsorption mechanism - High efficiency in specific environments Inhibitors->Other_Amines

Caption: A logical comparison of different classes of corrosion inhibitors for steel.

References

Biodegradability Profile: A Comparative Analysis of Aminoethoxyethanol and Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive assessment of the biodegradability of Aminoethoxyethanol (AEE) reveals it to be a readily biodegradable substance, a characteristic it shares with structurally similar compounds such as monoethanolamine (MEA) and diethanolamine (B148213) (DEA). This guide provides a comparative analysis of the biodegradability of these compounds, supported by experimental data from standardized testing protocols, to inform researchers, scientists, and drug development professionals.

Comparative Biodegradability Data

The following table summarizes the available quantitative data on the ready biodegradability of this compound, monoethanolamine, and diethanolamine based on internationally recognized OECD (Organisation for Economic Co-operation and Development) test guidelines.

CompoundTest MethodDurationBiodegradation PercentageConclusion
This compound (AEE) OECD 302B (Inherent Biodegradability)28 days84% (DOC removal)Considered readily biodegradable
OECD 301A (on structural analog)17 days90-100% (DOC removal)Supports ready biodegradability
Monoethanolamine (MEA) OECD 301F (Manometric Respirometry)14 days70-75%Readily biodegradable
Diethanolamine (DEA) OECD 301F (Manometric Respirometry)28 days93%Readily biodegradable

Note: Data for AEE is based on an inherent biodegradability test and a ready biodegradability test on a structural analog. DOC refers to Dissolved Organic Carbon.

Experimental Protocols: OECD 301F Manometric Respirometry Test

The OECD 301F test is a standard method for determining the ready biodegradability of chemical substances in an aerobic aqueous medium. The protocol is designed to assess the potential for a substance to be rapidly and completely broken down by microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically activated sludge from a wastewater treatment plant) and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen by the microorganisms as they metabolize the test substance is measured over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the substance. A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.

Key Parameters:

  • Test Duration: 28 days

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Concentration: Typically 100 mg/L of the test substance.

  • Temperature: 20 ± 1°C

  • Measurement: Oxygen consumption.

  • Pass Level for Ready Biodegradability: ≥ 60% of ThOD within a 10-day window.

Visualizing the Biodegradability Assessment Workflow

cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Ready Biodegradability Testing cluster_2 Phase 3: Conclusion A Substance Information (Structure, Properties) B QSAR Modeling (Biodegradability Prediction) A->B C Select OECD 301 Test (e.g., 301F) B->C D Perform Experiment (28-day incubation) C->D E Measure Parameter (e.g., O2 Consumption) D->E F Analyze Data (% Biodegradation) E->F G Compare to Pass Level (>=60% in 10-d window) F->G H Conclusion: Readily Biodegradable G->H Pass I Conclusion: Not Readily Biodegradable G->I Fail

Caption: Workflow for Assessing Ready Biodegradability.

Discussion and Conclusion

The available data firmly places this compound (AEE) in the category of readily biodegradable substances. An inherent biodegradability test (OECD 302B) on AEE itself showed 84% removal of dissolved organic carbon within 28 days. Furthermore, a study on a close structural analog, 2-ethoxyethylamine, using the stringent OECD 301A ready biodegradability test, demonstrated 90-100% DOC removal in just 17 days. This strong evidence from multiple lines of testing provides high confidence in the rapid environmental degradation of AEE.

Similarly, both monoethanolamine and diethanolamine exhibit excellent biodegradability. Data from the European Chemicals Agency (ECHA) shows that in an OECD 301F test, diethanolamine reached 93% biodegradation in 28 days [cite: ECHA database]. Monoethanolamine also demonstrated ready biodegradability, achieving 70-75% degradation within 14 days in OECD 301F tests, well within the 10-day window criterion [cite: ECHA database].

comparative toxicity analysis of Aminoethoxyethanol and monoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available toxicological data for 2-(2-Aminoethoxy)ethanol (AEE) and Monoethanolamine (MEA) reveals distinct toxicity profiles for these structurally related alkanolamines. While both compounds are recognized for their irritant and corrosive properties, the extent of their systemic and local toxicity varies across several key endpoints. This guide provides a comparative analysis based on experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The following table summarizes the acute toxicity and other key toxicological data for AEE and MEA.

Toxicological EndpointAminoethoxyethanol (AEE)Monoethanolamine (MEA)
Acute Oral Toxicity (LD50) Rat: 3000 mg/kg[1]Rat: 1089 - 1720 mg/kg[2][3]
Mouse: 2825 mg/kg[4]Rabbit: 2100 mg/kg[5]
Acute Dermal Toxicity (LD50) Rabbit: >3000 mg/kg[1], 1190 µL/kg (~1260 mg/kg)[4][6]Rabbit: 1000 - 2504 mg/kg[2][3][5]
Acute Inhalation Toxicity (LC50) Rat: >8.7 mg/m³ (8h)[6]Mouse: >1210 mg/m³ (4h)[2]
Rat: 1487 mg/m³ (4h, aerosol)[3]
Skin Corrosion/Irritation Rabbit: Causes burns[1]Rabbit: Corrosive at 10%, very irritating at >1%, irritating at 1%[7]. Causes severe skin burns.[8][9]
Serious Eye Damage/Irritation Rabbit: Severe irritations, causes serious eye damage.[1]Rabbit: Severe eye irritation, corrosive.[2][7] Causes injury similar to ammonia.[10]
Skin Sensitization Guinea Pig Maximization Test: Not a sensitizer (B1316253).[7]Guinea Pig Maximization Test & Mouse Local Lymph Node Assay: Not a sensitizer.[7] However, MEA is a prominent allergen in metalworkers with chronic exposure.[11][12]
Genotoxicity (Ames Test) Negative[1]Negative[13][14][15]
Reproductive/Developmental Toxicity No effects on reproductive organs in a 90-day dermal study.[16]In rats, dermal exposure led to maternal toxicity at 225 mg/kg/day, but no developmental toxicity at the highest dose tested.[7] In rabbits, maternal and developmental toxicity were observed at 75 mg/kg/day.[7] Some studies suggest a potential for reproductive harm, including decreased sperm quality in rats.[17]

Experimental Protocols

The toxicological data presented above are primarily derived from studies following standardized guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD 401/420/423/425): This test evaluates the short-term toxicity of a substance when administered in a single oral dose. Graded doses of the substance are administered to fasted animals (typically rats). The animals are observed for a period of up to 14 days for signs of toxicity and mortality. The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test population, is then calculated.

Acute Dermal Toxicity (OECD 402): This protocol assesses the toxicity of a substance following a single, 24-hour application to the shaved skin of an animal (typically rabbits or rats).[18] The substance is held in contact with the skin using a porous gauze dressing. Animals are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.[18]

Skin Corrosion/Irritation (OECD 404): This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. A small amount of the test substance is applied to a patch of shaved skin on a single animal (usually a rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals after patch removal.

Serious Eye Damage/Eye Irritation (OECD 405): This protocol evaluates the potential of a substance to cause damage to the eye. A small, measured amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific time points after application.

Skin Sensitization (OECD 406/429): These tests, such as the Guinea Pig Maximization Test (OECD 406) and the Local Lymph Node Assay (LLNA, OECD 429), are designed to determine if a substance can induce an allergic skin reaction. The Guinea Pig Maximization Test involves an initial induction phase where the substance is administered intradermally and topically, followed by a challenge phase to elicit a hypersensitivity reaction. The LLNA in mice measures the proliferation of lymphocytes in the lymph nodes draining the site of application as an indicator of sensitization.

Bacterial Reverse Mutation Test (Ames Test, OECD 471): This is a widely used in vitro test for identifying substances that can cause gene mutations. Strains of the bacterium Salmonella typhimurium that are unable to synthesize the amino acid histidine are exposed to the test substance. Mutagenic substances will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of local toxicity for both AEE and MEA is their alkaline nature, which can disrupt cellular membranes upon direct contact, leading to skin and eye irritation or corrosion.[19]

For Monoethanolamine (MEA) , a specific molecular mechanism for eye irritation has been proposed involving the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[20] TRPV1 is a non-selective cation channel that functions as a nociceptor, detecting painful stimuli. Activation of TRPV1 by MEA leads to an influx of calcium ions, triggering a signaling cascade that results in the sensation of irritation and pain.

The available data for This compound (AEE) does not specify a detailed signaling pathway for its toxicity beyond its corrosive properties. Further research is needed to elucidate the specific molecular interactions that may contribute to its toxic effects.

Visualizations

Experimental_Workflow_for_Toxicity_Testing cluster_in_vivo In Vivo Testing cluster_in_vitro In Vitro Testing Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Systemic_Toxicity_Profile Systemic_Toxicity_Profile Acute_Toxicity->Systemic_Toxicity_Profile Characterize Irritation_Corrosion Skin/Eye Irritation & Corrosion Local_Toxicity_Profile Local_Toxicity_Profile Irritation_Corrosion->Local_Toxicity_Profile Characterize Sensitization Skin Sensitization Sensitization->Local_Toxicity_Profile Characterize Genotoxicity Genotoxicity (Ames Test) Genotoxicity->Systemic_Toxicity_Profile Characterize Test_Substance Test Substance (AEE or MEA) Test_Substance->Acute_Toxicity LD50 Determination Test_Substance->Irritation_Corrosion Local Tissue Damage Test_Substance->Sensitization Allergic Response Test_Substance->Genotoxicity Mutagenic Potential

Caption: A generalized workflow for the toxicological evaluation of chemical substances.

MEA_TRPV1_Pathway MEA Monoethanolamine (MEA) TRPV1 TRPV1 Channel (on Nociceptive Neuron) MEA->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Signaling_Cascade Intracellular Signaling Cascade Ca_Influx->Signaling_Cascade Initiates Pain_Sensation Sensation of Eye Irritation/Pain Signaling_Cascade->Pain_Sensation Leads to

Caption: Proposed signaling pathway for MEA-induced eye irritation via TRPV1 activation.

References

experimental validation of Aminoethoxyethanol's selectivity for aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(2-aminoethoxy)ethanol (B1664899) (AEE) as a potential solvent for the selective extraction of aromatic compounds. Due to the limited availability of direct experimental data on AEE's performance in this specific application, this document focuses on a comparison of its physical properties with established solvents and outlines a detailed experimental protocol for its validation.

Introduction to Solvent Selection for Aromatic Extraction

The separation of aromatic hydrocarbons from aliphatic compounds is a critical process in the chemical and pharmaceutical industries. The efficiency of this liquid-liquid extraction process is primarily determined by the solvent's selectivity and capacity.

  • Selectivity: A measure of the solvent's ability to preferentially dissolve aromatic compounds over aliphatic compounds.

  • Capacity (or Distribution Coefficient): The amount of aromatic compound that can be dissolved in the solvent.

An ideal solvent exhibits high selectivity and high capacity, leading to a purer product and a more economical process.

Aminoethoxyethanol: A Potential Candidate?

2-(2-aminoethoxy)ethanol, also known as Diglycolamine (DGA), is a colorless liquid with a mild amine odor. Its chemical structure, containing both an amine and an ether linkage, suggests a high polarity, which is a key characteristic for selective aromatic extraction. It is known to be miscible with water, alcohols, and aromatic hydrocarbons, while being relatively immiscible with aliphatic hydrocarbons. This differential solubility forms the basis for its potential as a selective solvent.

Comparative Analysis of Physical Properties

A solvent's physical properties are crucial indicators of its suitability for industrial extraction processes. The following table compares key properties of this compound with commonly used solvents for aromatic extraction: Sulfolane, N-Methyl-2-pyrrolidone (NMP), and Diethylene Glycol (DEG).

PropertyThis compound (AEE)SulfolaneN-Methyl-2-pyrrolidone (NMP)Diethylene Glycol (DEG)
Molecular Formula C4H11NO2C4H8O2SC5H9NOC4H10O3
Boiling Point (°C) 218 - 224[1]285202244.5
Density (g/mL at 25°C) 1.0481.2611.0281.118
Miscibility with Water Completely miscible[2]MiscibleMiscibleMiscible

Performance Comparison of Alternative Solvents

The following table summarizes indicative performance data for established solvents in the extraction of aromatic compounds. It is important to note that these values can vary depending on the specific feedstock, temperature, and solvent-to-feed ratio.

SolventAromatic CompoundNon-aromatic CompoundSelectivityDistribution Coefficient
Sulfolane Toluenen-Heptane~40~0.6
N-Methyl-2-pyrrolidone (NMP) Toluenen-Heptane>700.20 - 0.35
Diethylene Glycol (DEG) AromaticsAliphaticsGoodModerate

Sulfolane is a widely used solvent due to its high selectivity and thermal stability.[3] NMP exhibits very high selectivity, and its use in combination with co-solvents is an area of active research.[4][5] Diethylene glycol is another common solvent in this application.[6]

Experimental Protocol for Determining Solvent Selectivity

To experimentally validate the selectivity of this compound or any other solvent for aromatic compounds, a systematic liquid-liquid extraction protocol should be followed.

Materials and Equipment
  • Solvent to be tested (e.g., this compound)

  • Model aromatic compound (e.g., Toluene)

  • Model aliphatic compound (e.g., n-Heptane)

  • Separatory funnels

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic water bath

Experimental Workflow

experimental_workflow prep Preparation of Feed Mixture extraction Liquid-Liquid Extraction prep->extraction Known composition of aromatic and non-aromatic compounds separation Phase Separation extraction->separation Mix feed with solvent at controlled temperature and solvent-to-feed ratio analysis Compositional Analysis (GC) separation->analysis Separate and sample extract and raffinate phases calc Calculation of Selectivity and Distribution Coefficient analysis->calc Determine concentrations of components in each phase predictive_modeling input Input: Molecular Structures of Solvent and Solutes model Predictive Model (e.g., UNIFAC, COSMO-RS) input->model output Output: Predicted Selectivity and Capacity model->output validation Experimental Validation output->validation Compare with experimental results

References

Safety Operating Guide

Safe Disposal of Aminoethoxyethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of aminoethoxyethanol, ensuring compliance and minimizing risk.

1. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is corrosive and can cause severe skin burns and eye damage.[1][2][3]

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[4] A face shield may be necessary for larger quantities.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[4][5]

  • Respiratory Protection: If there is a risk of inhalation, especially in poorly ventilated areas, use a NIOSH/MSHA-approved respirator.[1][4]

2. Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][5]

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1][6] Do not use combustible materials like sawdust. For larger spills, dike the area to prevent spreading.[6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with water, observing environmental regulations for the disposal of contaminated water.[7]

  • Prohibited Disposal: Do not wash this compound down the sewer or drain, as it should not be released into the environment.[1][5][8]

3. Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the first step in the disposal process.

  • Hazardous Waste Determination: this compound is considered a hazardous substance.[4] Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[5]

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents and strong acids.[5]

4. Step-by-Step Disposal Procedure

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled container for collecting this compound waste.

    • The label should include the chemical name "2-(2-Aminoethoxy)ethanol," the associated hazards (e.g., "Corrosive"), and the accumulation start date.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

    • Ensure the container is kept tightly closed.[5]

  • Engage a Licensed Waste Disposal Service:

    • Disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[2][6]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and its disposal date. This is often a legal requirement.

  • Empty Containers:

    • Empty containers that held this compound may retain product residue and should be treated as hazardous waste.[6] They should be disposed of in the same manner as the chemical itself.[6]

Quantitative Data Summary

PropertyValueReference
CAS Number 929-06-6[5]
UN Number UN3055[5][6]
Hazard Class 8 (Corrosive)[1]
Boiling Point 218 - 224 °C / 424.4 - 435.2 °F[5]
Flash Point 127 °C / 260.6 °F[5]
Aquatic Toxicity (LC50) 460 mg/l - Leuciscus idus (Golden orfe) - 96 h[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A Waste Generation (this compound) B Characterize Waste (Hazardous) A->B C Segregate from Incompatible Materials B->C Is Hazardous D Collect in Labeled, Sealed Container C->D E Store in Designated Secure Area D->E F Contact EHS for Licensed Disposal E->F G Transport to Approved Waste Facility F->G H Final Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Guide for 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for handling 2-(2-Aminoethoxy)ethanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

2-(2-Aminoethoxy)ethanol is classified as a hazardous chemical and requires careful handling to prevent exposure.[1] It is known to cause severe skin burns, serious eye damage, and is harmful if it comes into contact with the skin.[2][3][4] The substance is corrosive and can be absorbed through the skin, presenting a significant health risk.[5] Inhalation may irritate the nose, throat, and lungs, with higher exposures potentially leading to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[5]

Hazard ClassDescription
Skin Corrosion Category 1B/1C: Causes severe skin burns.[4]
Eye Damage Category 1: Causes serious, potentially irreversible eye damage.[4]
Acute Dermal Toxicity Category 4: Harmful in contact with skin.
Inhalation Hazard Irritates the nose, throat, and lungs.[5] High concentrations can be destructive to the upper respiratory tract.[4]
Toxicological and Physical Properties

While no official occupational exposure limits have been established, it is crucial to follow safe work practices to minimize exposure.[1][5][6]

Toxicity Data

Type Value Species
Oral LD50 5,660 mg/kg Rat[2]
Dermal LD50 1,190 mg/kg Rabbit[2]

| Aquatic LC50 | 460 mg/l (96 h) | Golden orfe[4] |

Physical and Chemical Properties

Property Value
Appearance Colorless liquid[7]
Odor Faint, fish-like or amine-like[5][7]
pH 10.2 (10 g/L aqueous solution at 20°C)[7]
Boiling Point 218 - 224 °C (424.4 - 435.2 °F)[7]
Melting Point -12.5 °C (9.5 °F)[7]
Flash Point 127 °C (260.6 °F)[7]

| Molecular Weight | 105.14 g/mol [4] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and minimize exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards and a face shield.[3][8]Protects against splashes and vapors that can cause severe, irreversible eye damage.[2][9]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), a flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes.[1][8][9]Prevents skin contact, which can cause chemical burns and systemic toxicity through absorption.[2][5][9]
Respiratory Protection Work must be conducted in a certified chemical fume hood or a well-ventilated area.[7][9] If ventilation is insufficient or exposure limits are exceeded, a NIOSH/MSHA-approved respirator is required.[1][8]Minimizes the inhalation of corrosive vapors that can damage the respiratory tract.[5][9]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical for laboratory safety.

Safe Handling and Storage Protocol

Preparation:

  • Verify the functionality of the chemical fume hood.

  • Ensure an emergency eyewash station and safety shower are unobstructed and accessible.[3][9]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Put on all required PPE as specified in the table above.

Handling:

  • Always handle 2-(2-Aminoethoxy)ethanol inside a chemical fume hood to prevent vapor inhalation.[7]

  • Use appropriate, non-sparking tools and equipment to handle the chemical.[6]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Keep containers tightly closed when not in use to prevent the release of vapors.[1][2][7]

  • Wash hands thoroughly after handling, even if gloves were worn.[2][3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep containers tightly sealed and store in a locked cabinet or area.[2][3][4]

  • Store away from incompatible materials, which include strong oxidizing agents, strong acids, reducing agents, isocyanates, and certain metals.[5][6][7]

Emergency and First-Aid Procedures

Immediate action is required in the event of an exposure.

Exposure TypeFirst-Aid Protocol
Skin Contact Immediately take off all contaminated clothing.[2][3] Rinse the affected area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention as chemical burns require treatment by a physician.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.[3][7]
Inhalation Move the individual to fresh air.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][7] Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting.[3][7] Rinse the mouth with water.[3][7] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[2][7]
Spill and Disposal Plan

Spill Response:

  • Evacuate all non-essential personnel from the area.[5]

  • Ensure the area is well-ventilated.

  • Wearing full PPE, contain the spill by covering it with an inert absorbent material such as vermiculite, dry sand, or earth.[5]

  • Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[1][5]

  • Do not allow the spill to enter sewers or waterways.[2][5]

Disposal:

  • 2-(2-Aminoethoxy)ethanol and its containers must be disposed of as hazardous waste.[5]

  • Disposal must be conducted in accordance with all applicable local, regional, and national regulations.[2][3] Do not dispose of it with household garbage.[2]

  • Empty containers may retain product residue and should be treated as hazardous.[3]

Chemical Handling Workflow

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Execution cluster_post Phase 3: Post-Handling cluster_disposal Phase 4: Final Disposal cluster_emergency Contingency risk_assessment Risk Assessment ppe Don Required PPE risk_assessment->ppe setup Verify Fume Hood & Safety Equipment ppe->setup handling Chemical Handling (In Fume Hood) setup->handling decontaminate Decontaminate Work Area & Remove PPE handling->decontaminate emergency Spill or Exposure Event handling->emergency storage Store Chemical Securely decontaminate->storage waste Segregate Hazardous Waste decontaminate->waste disposal Dispose via Approved Hazardous Waste Vendor waste->disposal response Execute Emergency Procedures emergency->response response->waste

Caption: Workflow for handling Aminoethoxyethanol.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.